molecular formula C14H18BNO3 B1393456 Oxindole-7-boronic acid, pinacol ester CAS No. 1150271-45-6

Oxindole-7-boronic acid, pinacol ester

Cat. No.: B1393456
CAS No.: 1150271-45-6
M. Wt: 259.11 g/mol
InChI Key: GDBJVFKVHKDADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxindole-7-boronic acid, pinacol ester is a useful research compound. Its molecular formula is C14H18BNO3 and its molecular weight is 259.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-5-6-9-8-11(17)16-12(9)10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBJVFKVHKDADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674848
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-45-6
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Oxindole-7-boronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: A Two-Act Synthesis

Oxindole-7-boronic acid, pinacol ester is a highly valuable synthetic intermediate, prized for its role in constructing complex molecular architectures, particularly in the field of medicinal chemistry. The oxindole core is a privileged scaffold found in numerous biologically active compounds, and the 7-boronic ester functionality provides a versatile handle for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1] This guide delineates a robust and reproducible two-stage synthetic strategy, beginning with the preparation of a key precursor, 7-bromooxindole, followed by its conversion to the target boronic ester through a palladium-catalyzed Miyaura borylation.

The logic of this pathway is rooted in efficiency and control. Halogenation of the oxindole ring provides a stable and reactive electrophile for the subsequent borylation, a cornerstone of modern synthetic chemistry. The use of a pinacol ester offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, which simplifies handling and purification by chromatographic methods.[2][3]

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Borylation Oxindole Oxindole Bromooxindole 7-Bromooxindole Oxindole->Bromooxindole Electrophilic Bromination Target_Ester Oxindole-7-boronic acid, pinacol ester Bromooxindole->Target_Ester Palladium-Catalyzed Miyaura Borylation Bromooxindole->Target_Ester

Caption: Overall Synthetic Workflow.

Part I: Synthesis of the Precursor, 7-Bromooxindole

The successful synthesis of the target boronic ester hinges on the quality of its precursor. This section details the preparation of 7-bromooxindole, a crucial intermediate. The chosen method is the direct electrophilic bromination of oxindole.

The 'Why': Mechanistic Rationale

The bromination of oxindole is an electrophilic aromatic substitution reaction. The oxindole ring system is electron-rich, making it susceptible to attack by electrophiles. The reaction proceeds via the attack of the aromatic ring on an electrophilic bromine source, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[4] Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the brominated product. The regioselectivity (bromination at the 7-position) is governed by the directing effects of the substituents on the ring.

Experimental Protocol: Synthesis of 7-Bromooxindole

This protocol is designed to be self-validating by providing clear steps and expected observations.

Materials and Reagents:

  • Oxindole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxindole (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

    • Scientist's Insight: Portion-wise addition of NBS is critical to control the reaction exotherm and prevent the formation of di-brominated side products. DMF is chosen as the solvent for its ability to dissolve the starting material and facilitate the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and finally, brine.

    • Trustworthiness Check: The bicarbonate wash is essential to neutralize any acidic byproducts, such as HBr, which can complicate purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 7-bromooxindole as a solid.[5]

Part II: Palladium-Catalyzed Miyaura Borylation

With high-purity 7-bromooxindole in hand, the final step is the installation of the boronic acid pinacol ester. The Miyaura borylation is the premier method for this transformation, offering mild conditions and broad functional group tolerance.[2][6]

The 'Why': The Palladium Catalytic Cycle

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is a well-understood sequence of elementary steps that efficiently constructs the desired carbon-boron bond.[2][6][7]

  • Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with 7-bromooxindole (Ar-X) in an oxidative addition step to form a Pd(II) intermediate (Ar-Pd-X).

  • Transmetalation: This is the key bond-forming step. The boron reagent, activated by a base, transfers its boryl group to the palladium center, displacing the halide and forming an Ar-Pd-B(pin) intermediate.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound (Ar-B(pin)), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of base, typically a mild one like potassium acetate (KOAc), is crucial. It is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex, rather than directly activating the boron reagent.[2][7][8] Using a strong base can lead to a competing Suzuki coupling between the newly formed product and the remaining starting material.[6]

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X   Ln Pd0->ArPdX Oxidative Addition ArX 7-Bromooxindole (Ar-X) B2pin2 Bis(pinacolato)diboron (B2pin2) Product Product (Ar-Bpin) Product->Pd0 Reductive Elimination OxAdd Oxidative Addition Transmet Transmetalation RedElim Reductive Elimination ArPdBpin Ar-Pd(II)-Bpin     Ln ArPdX->ArPdBpin Transmetalation (+ Base, + B2pin2) ArPdBpin->Product

Caption: The Catalytic Cycle of Miyaura Borylation.

Experimental Protocol: Miyaura Borylation of 7-Bromooxindole

This protocol requires strict adherence to anhydrous and anaerobic conditions to ensure catalyst activity.

Materials and Reagents:

  • 7-Bromooxindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Celite®

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or a vial in a glovebox, add 7-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 eq), and potassium acetate (3.0 eq).

    • Scientist's Insight: The catalyst loading is kept low (2-5 mol%) for efficiency. B₂pin₂ is used in slight excess to drive the reaction to completion. Anhydrous KOAc is critical; moisture can deactivate the catalyst and hydrolyze the product.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen) to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid or oil. Purify by flash column chromatography on silica gel. A common issue with boronic esters is streaking or poor recovery on standard silica.[9][10][11]

    • Trustworthiness Check & Troubleshooting: To mitigate purification issues, consider using silica gel that has been pre-treated with boric acid or employing a neutral alumina column.[9][12] Elute with a hexanes/ethyl acetate gradient to isolate the pure this compound.

Data Presentation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

Property7-BromooxindoleThis compound
Molecular Formula C₈H₆BrNOC₁₄H₁₈BNO₃
Molecular Weight 212.05 g/mol 259.11 g/mol [13]
Appearance White to light yellow solid[5]Off-white to pale yellow solid
Purity (Typical) >98% (by GC or HPLC)>97% (by HPLC or ¹H NMR)
Yield (Typical) 70-85%60-80%

Characterization Notes:

  • ¹H NMR: Will confirm the structure by showing the characteristic aromatic protons of the oxindole core, the methylene protons at the 3-position, the NH proton, and the 12-proton singlet for the pinacol methyl groups around δ 1.3 ppm in the final product.

  • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon and the carbons of the dioxaborolane ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, often observed as the [M+H]⁺ ion. For the final product, the expected m/z for [M+H]⁺ is approximately 260.145.[14]

  • ¹¹B NMR: Provides direct evidence of the boron center, with a characteristic chemical shift for a trigonal boronate ester.[15]

Conclusion

This guide outlines a reliable and well-documented synthetic pathway to this compound. The two-stage process, involving a controlled electrophilic bromination followed by a robust palladium-catalyzed Miyaura borylation, provides a scalable and efficient route to this key building block. By understanding the causality behind each experimental step—from the choice of reagents to the specific work-up and purification techniques—researchers can confidently and reproducibly synthesize this valuable compound, enabling further innovation in drug discovery and materials science.

References

A Technical Guide to the Physicochemical Properties of Oxindole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxindole Boronic Esters in Covalent Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a boronic ester, this heterocyclic system is transformed into a potent and often reversible covalent inhibitor, capable of targeting nucleophilic residues like serine and threonine in enzyme active sites.[2][3][4] This unique reactivity profile has positioned oxindole boronic esters as compelling candidates in the development of next-generation therapeutics, particularly in oncology and inflammatory diseases.

Unlike their corresponding boronic acids, which can be prone to dehydration and formation of cyclic boroxine anhydrides, boronic esters (especially those derived from diols like pinacol) offer enhanced stability, making them more suitable for synthesis, purification, and formulation.[5][6][7] However, the utility of an oxindole boronic ester as a drug candidate is critically dependent on a nuanced interplay of its physicochemical properties. Stability, acidity (pKa), reactivity, and solubility are not independent variables; they are deeply interconnected and collectively dictate the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of these core physicochemical properties. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations and provide field-proven insights into the characterization and optimization of these promising molecules for drug development professionals.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an oxindole boronic ester is fundamentally governed by the electron-deficient nature of its boron center. Boronic esters exist in a dynamic equilibrium between a neutral, sp²-hybridized trigonal planar geometry and an anionic, sp³-hybridized tetrahedral state upon interaction with a Lewis base, such as a hydroxide ion or an enzyme's serine residue.[2][8][9]

The oxindole ring system, with its own distinct electronic properties, significantly modulates the electrophilicity of the boron center. The position of the boronic ester on the aromatic ring and the presence of other substituents can fine-tune its reactivity.[10]

Diagram: Boron Hybridization Equilibrium This diagram illustrates the critical equilibrium of a boronic ester, which dictates its ability to act as a covalent binder. The sp² trigonal planar form is in equilibrium with the sp³ tetrahedral boronate form upon interaction with a nucleophile (Nu⁻), such as a serine residue in an enzyme active site.

Caption: Equilibrium between trigonal planar and tetrahedral boron states.

Characterization of these properties relies heavily on a suite of analytical techniques:

  • X-ray Crystallography: Provides definitive proof of the solid-state structure, including bond lengths and angles, offering insights into potential intramolecular interactions.

  • NMR Spectroscopy: ¹¹B NMR is particularly diagnostic, with the chemical shift indicating the hybridization state of the boron atom. ¹H and ¹³C NMR are essential for confirming the overall structure and purity.

  • FT-IR Spectroscopy: Can be used to identify characteristic vibrational bands associated with the boronic ester and boroxine anhydride species, helping to distinguish between them.[11]

  • Computational Modeling (DFT): Density Functional Theory calculations are invaluable for predicting electronic properties, global reactivity features, and intramolecular interactions that may be difficult to observe experimentally.[10]

Hydrolytic Stability: The Gatekeeper of Efficacy and Analysis

A critical challenge in working with boronic esters is their susceptibility to hydrolysis, which regenerates the corresponding boronic acid.[12][13] This is not merely an inconvenience; it has profound implications for shelf-life, in vivo stability, and analytical accuracy. Pinacol esters are generally considered stable but can still undergo hydrolysis, especially under typical reversed-phase HPLC conditions.[12][14]

The rate of hydrolysis is influenced by several factors:

  • pH: The reactivity of boronic esters with water is pH-dependent.[15]

  • Steric Hindrance: Bulky diols used for esterification can sterically shield the boron atom from water, significantly enhancing stability.[5][16]

  • Electronic Effects: Electron-withdrawing groups on the oxindole ring can increase the Lewis acidity of the boron, potentially making it more susceptible to nucleophilic attack by water.

  • Analytical Conditions: The stationary phase in HPLC can influence the rate of on-column hydrolysis.[17][18][19] Columns with low silanol activity are often preferred to minimize this degradation.[15][17][18]

Table 1: Factors Influencing Hydrolytic Stability

FactorImpact on StabilityRationale
Steric Bulk of Diol IncreasesPhysically blocks water from accessing the boron center.[5][16]
Electron-Withdrawing Groups DecreasesIncreases Lewis acidity of boron, enhancing susceptibility to nucleophilic attack.
High pH (> pKa) Can IncreaseAt pH values above the pKa, the more stable anionic boronate form predominates.[15]
Aprotic Solvents IncreasesReduces the concentration of water available for hydrolysis.[14][19]
Low Silanol Activity Column Increases (in HPLC)Minimizes catalytic hydrolysis by acidic silanol groups on the stationary phase.[17][18]

Acidity (pKa): The Switch for Biological Reactivity

The Lewis acidity of a boronic acid, quantified by its pKa, is a master variable controlling its interaction with biological nucleophiles. The pKa represents the pH at which the neutral trigonal acid and the anionic tetrahedral boronate are present in equal concentrations. Arylboronic acids typically have pKa values in the range of 4-10.[20][21]

This is critically important because the formation of a covalent bond with a serine or threonine residue in an enzyme's active site requires the boron to adopt the tetrahedral boronate state.[4] A compound's pKa must be appropriately tuned to ensure that a sufficient fraction of the molecule is in the reactive anionic form at physiological pH (~7.4).

Key insights into pKa:

  • Substituent Effects: Electron-withdrawing groups on the aryl ring generally lower the pKa (increase acidity), while electron-donating groups raise it.[20][22]

  • Esterification Effect: The conversion of a boronic acid to a boronic ester is accompanied by a significant drop in pKa, often by 2-3 pKa units.[23][24] This increased acidity is a key feature that enhances their reactivity under physiological conditions. The primary origin is an electronic effect, with a smaller contribution from the reduced structural flexibility of the ester.[23]

  • Measurement: The pKa can be determined experimentally using methods like UV-Vis spectrophotometric titration, potentiometric titration, or inferred from pH-dependent solubility studies.[22][24][25]

Diagram: Workflow for pKa Determination This workflow outlines the standard experimental process for determining the pKa of a boronic acid/ester using UV-Vis spectrophotometry, a common and reliable method.

pKa_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solution of oxindole boronic ester in organic solvent (e.g., DMSO) C Add a small, constant aliquot of stock solution to each buffer A->C B Prepare a series of buffers with precise pH values (e.g., pH 4 to 11) B->C D Equilibrate samples at constant temperature C->D Incubate E Measure UV-Vis absorbance spectrum for each sample across a wavelength range (e.g., 200-400 nm) D->E Analyze F Identify wavelength(s) with the largest pH-dependent absorbance change E->F G Plot absorbance at the chosen wavelength vs. pH F->G H Fit data to the Henderson-Hasselbalch equation to determine the pKa G->H Non-linear regression

Caption: Standard workflow for pKa determination via UV-Vis titration.

Synthesis and Purification Strategies

The synthesis of oxindole boronic esters typically involves the introduction of the boron moiety onto a pre-formed oxindole core, often via a palladium-catalyzed cross-coupling reaction like the Miyaura borylation.[8]

Common Synthetic Route:

  • Halogenation of Oxindole: The oxindole core is first halogenated (e.g., brominated or iodinated) at the desired position to provide a handle for cross-coupling.

  • Miyaura Borylation: The halogenated oxindole is then reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

Purification presents a significant challenge due to the potential for on-column hydrolysis.[5][12]

  • Chromatography: While standard silica gel chromatography can be used, the acidic nature of silica can promote degradation. Using a neutral support like alumina or employing rapid flash chromatography can mitigate this. For HPLC, using a stationary phase with low silanol activity is recommended.[17][18]

  • Derivatization: For particularly challenging separations, the crude pinacol ester can be converted into a more stable and often crystalline derivative, such as a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, which can be purified by recrystallization and then converted back to the desired ester or acid.[6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Oxindole Pinacol Boronic Ester

Objective: To synthesize a model oxindole-4-boronic acid, pinacol ester via Miyaura borylation.[26]

Materials:

  • 4-Bromooxindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under a positive pressure of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir under inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the desired oxindole-4-boronic acid, pinacol ester.

Protocol 2: Determination of Hydrolytic Stability by RP-HPLC

Objective: To quantify the rate of hydrolysis of an oxindole boronic ester to its corresponding boronic acid under defined aqueous conditions.

Instrumentation & Reagents:

  • Reversed-Phase HPLC system with UV detector

  • C18 column with low silanol activity (e.g., Waters XTerra MS C18).[17][18]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Stock solution of the test compound in ACN.[19]

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the oxindole boronic ester and its corresponding boronic acid. An isocratic or gradient method may be used.

  • Sample Preparation: Prepare a solution of the test compound in the aqueous buffer (e.g., 10 µM in pH 7.4 phosphate buffer) from the ACN stock solution. The final concentration of ACN should be low (<1%) to avoid inhibiting hydrolysis.

  • Time Course Analysis:

    • Immediately after preparation (t=0), inject the sample onto the HPLC and record the chromatogram.

    • Incubate the sample solution at a constant temperature (e.g., 37 °C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the sample and record the chromatograms.

  • Data Analysis:

    • For each time point, determine the peak areas for both the boronic ester (A_ester) and the boronic acid (A_acid).

    • Calculate the percentage of the boronic ester remaining at each time point using the formula: % Ester Remaining = [A_ester / (A_ester + A_acid)] * 100.

    • Plot % Ester Remaining versus time to determine the hydrolysis half-life (t₁/₂).

Conclusion and Future Outlook

Oxindole boronic esters represent a powerful class of molecules for the development of covalent therapeutics. Their efficacy is not a matter of chance but a direct consequence of carefully balanced physicochemical properties. A deep understanding of their stability, acidity, and reactivity is paramount for any researcher in the field. As drug discovery continues to move towards more sophisticated covalent modalities, the principles outlined in this guide will be essential for rationally designing and optimizing oxindole boronic esters with superior drug-like properties, ultimately leading to safer and more effective medicines.

References

An In-depth Technical Guide to Oxindole-7-boronic acid, pinacol ester: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oxindole-7-boronic acid, pinacol ester, a versatile building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutics.

Introduction: The Significance of the Oxindole Scaffold and Boronic Esters in Medicinal Chemistry

The oxindole scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, bicyclic structure provides a valuable framework for the design of enzyme inhibitors and receptor modulators. When functionalized with a boronic acid pinacol ester at the 7-position, the oxindole core becomes a powerful tool for medicinal chemists, enabling the construction of complex molecular architectures through robust and efficient carbon-carbon bond-forming reactions.

Boronic acids and their corresponding pinacol esters have become indispensable reagents in drug discovery.[2][3] The pinacol ester group serves to protect the reactive boronic acid moiety, enhancing its stability and facilitating its use in a variety of synthetic transformations.[4] The true power of these reagents lies in their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the precise and predictable formation of biaryl and heteroaryl structures.[5]

Physicochemical Properties and Structure

IUPAC Name: 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Molecular Formula: C₁₄H₁₈BNO₃

Molecular Weight: 259.11 g/mol

Structure:

Chemical structure of this compound
PropertyValueSource
Molecular Formula C₁₄H₁₈BNO₃PubChem
Molecular Weight 259.11 g/mol PubChem
XLogP3-AA 2.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Synthesis of this compound

The synthesis of this compound typically involves the borylation of a 7-halo-oxindole precursor. A common and effective method is the palladium-catalyzed Miyaura borylation reaction. This reaction utilizes a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a suitable base.

Experimental Protocol: Palladium-Catalyzed Borylation of 7-Bromooxindole

This protocol is a representative procedure for the synthesis of aryl boronic esters and can be adapted for the specific synthesis of this compound.

Materials:

  • 7-Bromooxindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:
  • Palladium Catalyst (Pd(dppf)Cl₂): This catalyst is highly effective for cross-coupling reactions due to its thermal stability and the ability of the dppf ligand to promote the desired catalytic cycle.

  • Base (Potassium Acetate): A mild base is required to facilitate the transmetalation step in the catalytic cycle without promoting unwanted side reactions.

  • Inert Atmosphere: The palladium catalyst and the organoboron species can be sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.

  • Anhydrous Solvent: Water can hydrolyze the pinacol boronic ester product and interfere with the catalytic cycle.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position of the oxindole core.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Oxindole-7-boronic acid, pinacol ester F Reaction Mixture A->F B Aryl/Heteroaryl Halide (or Triflate) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane, DMF) E->F G Heating (Typically 80-120 °C) F->G H Workup and Purification G->H I 7-Aryl/Heteroaryl Oxindole Product H->I Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate [R²B(OR)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

References

Spectroscopic Characterization of Oxindole-7-boronic acid, pinacol ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxindole-7-boronic acid, pinacol ester, with the chemical name 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its utility primarily stems from the presence of the boronic acid pinacol ester group, which is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures[1]. The oxindole core is also a privileged scaffold found in numerous biologically active compounds[2].

Accurate structural elucidation and purity assessment of this intermediate are paramount for its successful application in multi-step syntheses. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established spectroscopic principles and data from closely related analogs, offering a robust reference for researchers working with this compound.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Isotopic Pattern Analysis Purification->MS Initial Check IR Infrared (IR) Spectroscopy - Functional Group Identification (C=O, N-H, B-O) Purification->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Detailed Structural Analysis Structure_Confirmation Structure Confirmation & Purity Assessment MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

References

A Senior Application Scientist's Guide to Sourcing and Utilizing Oxindole-7-boronic acid, pinacol ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Oxindole-7-boronic acid, pinacol ester (CAS 1150271-45-6), a critical building block for researchers in medicinal chemistry and drug development. We will move beyond a simple supplier list to address the nuanced challenges of quality control, analytical validation, and successful application in synthesis, ensuring reproducible and reliable results in your research endeavors.

Strategic Importance: The Oxindole Core and the Power of the 7-Boronic Ester

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides an excellent framework for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

The strategic placement of a boronic acid pinacol ester at the 7-position unlocks this scaffold's potential for diversification through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds.[2] The pinacol ester offers significant advantages over the free boronic acid: it is generally more stable to air and moisture, has a longer shelf life, and is often more amenable to chromatographic purification.[3] This stability is crucial for ensuring the integrity of the reagent from procurement to reaction.

The use of this compound allows for the late-stage functionalization of the oxindole core, a highly desirable strategy in drug discovery for rapidly generating structure-activity relationships (SAR) by coupling it with a diverse range of aryl or heteroaryl halides.

cluster_0 Core Compound cluster_1 Key Applications Compound This compound Suzuki Suzuki-Miyaura Coupling Compound->Suzuki Pharma Pharmaceutical Intermediates Suzuki->Pharma SAR SAR Studies Suzuki->SAR G cluster_screening Initial Screening cluster_eval Supplier Evaluation cluster_decision Decision & Purchase start Need to Source Oxindole-7-boronic acid, pinacol ester cat_search Search Catalog Vendors (e.g., Fisher, Sigma) start->cat_search db_search Search Aggregators (e.g., ChemicalBook) start->db_search check_purity Purity > 97%? cat_search->check_purity db_search->check_purity check_stock Is it in stock? check_purity->check_stock Yes reject Find New Supplier check_purity->reject No check_docs CoA & Analytical Method Available? check_stock->check_docs Yes check_stock->reject No purchase Purchase Small Quantity for Validation check_docs->purchase Yes check_docs->reject No validate Internal QC Validation purchase->validate approve Approve for Scale-up validate->approve Pass validate->reject Fail Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Metathesis (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Product R-R' (Product) Ar-Pd(II)-R'(L2)->Product ArX R-X (Aryl Halide) ArX->Ar-Pd(II)-X(L2) BoronicEster R'-B(OR)2 (Boronic Ester) BoronicEster->Ar-Pd(II)-R'(L2)

References

A Technical Guide to the Synthesis of Oxindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic methodologies used to construct the oxindole scaffold, a privileged structural motif in medicinal chemistry. We will delve into the foundational classical syntheses, explore the versatility of modern transition-metal-catalyzed reactions, and examine the elegance of asymmetric and domino strategies. The focus will be on the underlying chemical principles, practical experimental considerations, and the application of these methods in creating structurally diverse and biologically relevant molecules.

The Oxindole Scaffold: A Cornerstone of Medicinal Chemistry

The oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered pyrrolidone ring.[1][2][3] This core structure is prevalent in a wide array of natural products, particularly alkaloids, and serves as a foundational scaffold for numerous pharmaceuticals.[1][4][5][6] The significance of the oxindole nucleus lies in its versatile biological activity, with derivatives exhibiting anti-proliferative, anti-inflammatory, antiviral, and kinase inhibitory properties, among others.[4][5][7][8][9]

The C3 position of the oxindole ring is a key site for synthetic modification. The introduction of substituents at this position, especially the creation of a chiral quaternary center, can have a profound impact on a molecule's biological efficacy and specificity.[2][6][10] Consequently, the development of efficient, stereoselective methods for functionalizing the C3 position has been a major focus of synthetic organic chemistry.[7][11][12]

This guide will navigate through the key synthetic transformations that enable the construction and diversification of this critical scaffold.

Classical Approaches to Oxindole Synthesis

While modern methods offer remarkable precision and efficiency, classical name reactions remain relevant for their simplicity and scalability in accessing fundamental oxindole structures.

Intramolecular Cyclization Strategies

Many early and effective syntheses of the oxindole core rely on the intramolecular cyclization of pre-functionalized aniline derivatives. These methods typically involve the formation of the C-N or C-C bond that closes the five-membered ring.

A prominent example is the intramolecular α-arylation of anilides . This approach can be achieved without transition metals, for instance, by using a strong base like potassium tert-butoxide to promote the cyclization of halo-substituted anilides.[13] This method is particularly useful for synthesizing oxindoles with various substitution patterns on the aromatic ring.

Another powerful strategy involves the radical cyclization of acrylamide derivatives . This method offers a straightforward route to functionalized oxindoles and has been a subject of continuous development, including recent advances in electrochemical synthesis which provide a green and efficient way to generate the necessary radical intermediates.[14]

Modern Era: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized oxindole synthesis, providing unparalleled efficiency, functional group tolerance, and control over stereochemistry.

Palladium-Catalyzed Intramolecular α-Arylation

Palladium catalysis is a cornerstone of modern C-C and C-N bond formation. The intramolecular α-arylation of amides, a variation of the Buchwald-Hartwig amination, is a highly effective method for constructing the oxindole ring.[15] This reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an α-halo anilide precursor. The choice of ligand is critical for achieving high yields and accommodating a wide range of substrates.[15]

Workflow: Palladium-Catalyzed Intramolecular α-Arylation

The following diagram illustrates the general workflow for this key transformation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start α-Halo Anilide Precursor Mix Mix & Heat in Inert Solvent (e.g., Toluene) Start->Mix Substrate Reagents Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Buchwald Ligand) Base (e.g., NaOtBu) Reagents->Mix Reagents Quench Quench Reaction Mix->Quench Reaction Mixture Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 3,3-Disubstituted Oxindole Purify->Product

Caption: General workflow for Pd-catalyzed oxindole synthesis.

Rhodium and Other Metal-Catalyzed Reactions

While palladium is dominant, other transition metals offer unique reactivity. For example, rhodium catalysts can facilitate domino reactions, such as a conjugate addition-arylation sequence, to build 3-substituted oxindoles.[15] More recently, transition-metal-free approaches using quinone-based catalysts have been developed for the intramolecular radical cyclization of α-bromoanilides, offering a greener alternative.[16] The synthesis of spirooxindoles, a class of compounds with significant biological activity, has also been advanced through catalysis with metals like zinc and gold.[17]

Asymmetric Synthesis of Oxindoles

Given that the biological activity of oxindoles is often dependent on the stereochemistry at the C3 position, the development of asymmetric synthetic methods is of paramount importance.[10] The goal is to produce enantioenriched 3-substituted and 3,3-disubstituted oxindoles, which are crucial for developing selective therapeutic agents.[7][18]

Catalytic Asymmetric Approaches

Both transition-metal catalysis and organocatalysis have been extensively used to construct chiral oxindoles.[18]

  • Transition-Metal Catalysis: Chiral complexes of metals like palladium, rhodium, and copper are used to catalyze reactions such as asymmetric allylic alkylation or intramolecular C-H functionalization, leading to chiral oxindoles.[2][7]

  • Organocatalysis: Small chiral organic molecules, such as amino acids or cinchona alkaloids, can catalyze stereoselective reactions like Michael additions, aldol reactions, and Mannich reactions on oxindole-based substrates.[10][11] This approach avoids the use of potentially toxic and expensive metals.

Catalytic Cycle: Asymmetric Synthesis

The diagram below outlines a simplified catalytic cycle for generating a chiral C3-substituted oxindole using a generic chiral catalyst.

G cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (Metal or Organo) Complex Catalyst-Substrate Complex Catalyst->Complex + Substrate Transition Diastereomeric Transition State Complex->Transition + Reagent Product_Complex Catalyst-Product Complex Transition->Product_Complex Bond Formation Product_Complex->Catalyst - Chiral Product Product Enantioenriched Oxindole Product_Complex->Product Substrate Prochiral Oxindole Derivative Substrate->Complex Reagent Electrophile/ Nucleophile Reagent->Transition

Caption: Simplified cycle for catalytic asymmetric synthesis.

Challenges in Asymmetric Synthesis

A significant challenge in the synthesis of chiral 3-monosubstituted oxindoles is the potential for racemization of the stereocenter through enolization, especially under harsh reaction conditions.[7] Therefore, developing mild and highly selective catalytic systems is a key area of ongoing research.

Representative Experimental Protocols

To provide practical insight, this section details a representative protocol for a modern synthesis of a 3,3-disubstituted oxindole.

Protocol: Transition-Metal-Free Radical Cyclization of an α-Bromoanilide

This protocol is adapted from a method utilizing a quinone-based catalyst, showcasing an efficient and environmentally benign approach.[16]

Objective: To synthesize a 3,3-disubstituted oxindole via intramolecular C-H alkylation.

Materials:

  • α-Bromoanilide substrate (1.0 equiv)

  • 9,10-Phenanthrenequinone (PQ) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel, add the α-bromoanilide substrate, 9,10-phenanthrenequinone, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

This method demonstrates good functional group tolerance and avoids the use of transition metals, aligning with the principles of green chemistry.[16][19][20]

Summary and Future Outlook

The synthesis of the oxindole scaffold has evolved dramatically, from classical cyclization reactions to highly sophisticated transition-metal-catalyzed and asymmetric methodologies. The continuous drive for efficiency, selectivity, and sustainability has led to the development of novel catalytic systems, including electrochemical and transition-metal-free approaches.[14][16]

Future research will likely focus on:

  • C-H Functionalization: Direct and selective functionalization of C-H bonds on the oxindole core to streamline synthetic routes.

  • Biocatalysis: The use of enzymes to perform highly selective and environmentally friendly transformations.[10][21]

  • Flow Chemistry: Application of continuous-flow technologies for safer, more scalable, and efficient synthesis of oxindole derivatives.

  • Photoredox Catalysis: Utilizing light to drive novel bond-forming reactions under mild conditions.

The versatility of the oxindole scaffold ensures its continued importance in drug discovery and medicinal chemistry. As synthetic methods become more powerful and precise, chemists will be better equipped to design and create the next generation of oxindole-based therapeutics.

References

A Technical Guide to Oxindole-7-boronic acid, pinacol ester: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of Oxindole-7-boronic acid, pinacol ester, a key building block in modern synthetic and medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous bioactive molecules and pharmaceuticals, while the boronic acid pinacol ester functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This guide details the compound's physicochemical properties, outlines a robust synthetic methodology, discusses its spectroscopic characterization, and explores its critical applications in the field of drug discovery and development. The content is intended for researchers, chemists, and professionals who require a comprehensive understanding of this reagent's utility and practical handling.

Core Physicochemical Properties

This compound is a stable, solid compound that is readily handled under standard laboratory conditions. Its core utility stems from the orthogonal reactivity of the oxindole lactam and the C-B bond, allowing for selective chemical transformations. The pinacol protecting group enhances the stability of the boronic acid, preventing premature decomposition or trimerization to boroxines, and ensures good solubility in common organic solvents.

A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈BNO₃[1][2]
Molecular Weight 259.1 g/mol [2][3][4]
Monoisotopic Mass 259.13797 Da[1]
CAS Number 1150271-45-6[2]
Appearance Typically a white to off-white solid[5]
InChI Key GDBJVFKVHKDADC-UHFFFAOYSA-N[1]
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3[1]

Synthesis and Purification

The most prevalent and efficient method for synthesizing aryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction.[6] This methodology is prized for its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it ideal for complex molecule synthesis. The logical precursor for this compound is 7-bromooxindole, which is commercially available or can be synthesized via established literature methods.

The reaction proceeds by the oxidative addition of a palladium(0) catalyst to the aryl halide (7-bromooxindole). Subsequent transmetalation with bis(pinacolato)diboron, followed by reductive elimination, yields the desired boronic ester and regenerates the active Pd(0) catalyst. A base, such as potassium acetate, is required to facilitate the transmetalation step.

G A 1. Reagent Assembly - this compound - Aryl Bromide (Ar-Br) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) B 2. Degassing Purge reaction vessel with N2 or Ar for 15-20 min to remove O2. A->B Inert Atmosphere C 3. Reaction Heat mixture at 80-100 °C. Monitor progress by TLC or LC-MS. B->C Thermal Energy D 4. Workup Cool to RT. Dilute with EtOAc. Wash with H2O and brine. C->D Reaction Complete E 5. Purification Dry organic layer (Na2SO4). Concentrate and purify by flash column chromatography. D->E Crude Product F 6. Characterization Obtain pure product. Analyze by NMR and MS. E->F Purified Product

References

Biological potential of 3-substituted-3-hydroxy-2-oxindole scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of 3-Substituted-3-Hydroxy-2-Oxindole Scaffolds

Abstract

The 3-substituted-3-hydroxy-2-oxindole core is a "privileged" scaffold in medicinal chemistry, forming the structural foundation of numerous natural products with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological potential, and structure-activity relationships of this versatile molecular framework. We will delve into its significant anticancer, antiviral, and antimicrobial properties, supported by mechanistic insights and detailed experimental protocols, to empower the design and development of next-generation therapeutic agents.

The 3-Substituted-3-Hydroxy-2-Oxindole: A Privileged Core

Natural products have long been a vital source of inspiration for drug discovery, offering chemical diversity that effectively and selectively intersects with biological systems.[1][2] Within this realm, the oxindole family of natural products stands out for its structural complexity and potent biological activities.[1][2][3] At the heart of many of these bioactive molecules lies the quaternary or spirocyclic 3-substituted-3-hydroxy-2-oxindole scaffold.[1][2][3]

This core structure is present in a growing list of natural products isolated from diverse terrestrial and marine sources, including:

  • Convolutamydines

  • Arundaphine

  • Maremycins

  • Paratunamide

  • Celogentin K

  • TMC-95A-D

The demonstrated potent anti-oxidant, anti-cancer, anti-HIV, and neuroprotective properties of these natural products and their synthetic analogs have spurred significant interest in leveraging this scaffold for the development of novel therapeutics.[1][2][3]

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 3-substituted-3-hydroxy-2-oxindoles is a critical step in exploring their therapeutic potential. A common and effective strategy involves the nucleophilic ring-opening of a precursor, spiro-epoxyoxindole. This approach allows for the introduction of diverse substituents at the C3 position with high stereo- and regioselectivity.[4]

A representative synthetic workflow is outlined below:

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Nucleophilic Ring-Opening Isatin Substituted Isatin N_Benzylated_Isatin N-Benzylated Isatin Isatin->N_Benzylated_Isatin Base-promoted benzylation Spiro_Epoxyoxindole Spiro-Epoxyoxindole N_Benzylated_Isatin->Spiro_Epoxyoxindole Corey-Chaykovsky Epoxidation (TMSI, NaH, DMF) Final_Product 3-Substituted-3-Hydroxy-2-Oxindole Spiro_Epoxyoxindole->Final_Product Secondary Amine (e.g., Morpholine) Heat

Caption: General synthetic workflow for 3-substituted-3-hydroxy-2-oxindoles.

Experimental Protocol: Synthesis of 3-Substituted-3-Hydroxy-2-Oxindoles[4]
  • N-Benzylation of Isatin:

    • To a solution of substituted isatin in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) portion-wise at 0°C.

    • Stir the mixture for 30 minutes, then add benzyl bromide.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-benzylated isatin.

  • Corey-Chaykovsky Epoxidation:

    • To a suspension of sodium hydride in DMF, add trimethylsulfoxonium iodide (TMSI) and stir for 1 hour at room temperature.

    • Add a solution of the N-benzylated isatin in DMF to the reaction mixture.

    • Stir for 2-3 hours at room temperature.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the spiro-epoxyoxindole.

  • Nucleophilic Ring-Opening:

    • Dissolve the spiro-epoxyoxindole in a suitable solvent (e.g., methanol or carbinol).

    • Add the desired secondary amine (e.g., morpholine, piperidine, or pyrrolidine).

    • Heat the reaction mixture at 60°C for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure 3-substituted-3-hydroxy-2-oxindole.

Anticancer Potential: A Primary Therapeutic Avenue

The most extensively studied biological activity of 3-substituted-3-hydroxy-2-oxindole scaffolds is their anticancer potential.[1][2][3][4] These compounds have demonstrated significant anti-proliferative effects against a variety of cancer cell lines.[1][2][4]

Mechanism of Action: Targeting Key Signaling Pathways

One of the key mechanisms underlying the anticancer activity of these scaffolds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] VEGFR2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4] By inhibiting VEGFR2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Oxindole 3-Hydroxy-2-Oxindole Derivative Oxindole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by 3-hydroxy-2-oxindole derivatives.

Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that influence the anti-proliferative activity of these compounds[4]:

  • N-1 Substitution: The presence of a benzyl group at the N-1 position of the isatin core generally enhances anti-proliferative activity compared to unsubstituted analogs.

  • C-7 Halogenation: The introduction of a bromine atom at the C-7 position of the isatin core can be beneficial for activity, particularly in morpholine-substituted derivatives.

  • 3-Substitution: The nature of the substituent at the C3 position, introduced via the nucleophilic ring-opening, significantly impacts potency and selectivity.

Quantitative Anti-Proliferative Data

The following table summarizes the in vitro anti-proliferative activity of representative 3-substituted-3-hydroxy-2-oxindole compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)[4]
4a HCT116 (Colorectal)10.2
OVCAR10 (Ovarian)12.5
1205Lu (Melanoma)11.8
4b HCT116 (Colorectal)8.7
OVCAR10 (Ovarian)10.3
1205Lu (Melanoma)9.5
Cisplatin HCT116 (Colorectal)12.3
OVCAR10 (Ovarian)21.8
1205Lu (Melanoma)14.7

Note: Lower IC50 values indicate higher potency.

Experimental Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT116, OVCAR10) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antiviral and Antimicrobial Activities

Beyond their anticancer properties, 3-substituted-3-hydroxy-2-oxindole scaffolds have demonstrated promising activity against a range of viruses and microbes.

Antiviral Potential

Derivatives of 3-hydroxy-2-oxindole have been investigated for their antiviral activities, particularly against plant viruses like the potato virus Y (PVY).[5][6][7] The mechanism of action in plants can involve the induction of systemic acquired resistance through signaling pathways mediated by salicylic acid.[5]

Furthermore, the broader oxindole scaffold has been explored for its potential against human immunodeficiency virus (HIV), with some derivatives inhibiting Tat-mediated viral transcription.[3][8] This highlights the potential for developing novel anti-HIV agents based on this core structure.

Antimicrobial and Antifungal Properties

The 3-hydroxy-2-oxindole scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.[3][9][10] For instance, certain 3-indolyl-3-hydroxy oxindole derivatives have shown potent and broad-spectrum antifungal activity against various plant pathogenic fungi, with some compounds outperforming commercial fungicides.[11][12]

Structure-activity relationship studies in this area suggest that the introduction of halogen substituents (I, Cl, or Br) at the 5-position of the 3-hydroxy-2-oxindole and the indole rings is crucial for potent antifungal activity.[12]

Future Directions and Conclusion

The 3-substituted-3-hydroxy-2-oxindole scaffold is a remarkably versatile and "privileged" core in drug discovery. Its presence in numerous bioactive natural products, coupled with the development of efficient and stereoselective synthetic routes, has paved the way for the creation of extensive compound libraries.[1][2][3]

The potent anticancer, antiviral, and antimicrobial activities demonstrated by derivatives of this scaffold underscore its significant therapeutic potential. Future research should focus on:

  • Elucidation of Mechanisms: A deeper understanding of the underlying cellular pathways and molecular targets is crucial for rational drug design.

  • Optimization of Potency and Selectivity: Continued exploration of structure-activity relationships will enable the development of more potent and selective drug candidates with improved safety profiles.

  • Expansion to Other Disease Areas: The diverse biological activities of this scaffold suggest its potential applicability to other diseases, such as neurodegenerative and inflammatory disorders.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of Oxindole-7-boronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxindole Scaffold and the Power of the Suzuki-Miyaura Coupling

The oxindole structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence is a testament to its ability to modulate polarity, solubility, and hydrogen-bonding properties, which in turn influence the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[1] Consequently, the development of robust and versatile synthetic methods for the functionalization of the oxindole core is of paramount importance in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in modern organic synthesis.[2][3] Its Nobel Prize-winning methodology facilitates the coupling of organoboron compounds with organic halides, catalyzed by a palladium complex under basic conditions.[4][5] This reaction is celebrated for its broad substrate scope, high functional group tolerance, and the use of generally stable and less toxic boron reagents.[6][7]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol utilizing Oxindole-7-boronic acid, pinacol ester. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Understanding the Mechanism: The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) species.[6] The reactivity of the halide in this step generally follows the order: I > OTf > Br > Cl.[6]

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is essential for this step.[9][10] The base activates the boronic acid or ester, forming a more nucleophilic "ate" complex (boronate), which then readily reacts with the Pd(II) halide complex.[11] Alternatively, the base can react with the palladium complex to form a more reactive palladium hydroxide or alkoxide species.[12] Computational studies suggest that the pathway involving the initial reaction of the base with the organoboronic acid is the predominant mechanism.[13]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_halide R1-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R2-B(OR)2 Base PdII_R1R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1-R2 ArylHalide Aryl Halide (R1-X) BoronicEster Oxindole-7-boronic acid, pinacol ester (R2-B(OR)2) caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization for different aryl halides.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound918524-65-3C14H18BNO3The key nucleophilic partner.[14]
Aryl BromideVariesVariesThe electrophilic partner.
Pd(dppf)Cl272287-26-4C34H28Cl2FeP2PdA common and effective palladium catalyst.
Potassium Carbonate (K2CO3)584-08-7K2CO3An inorganic base. Other bases can be used.[11]
1,4-Dioxane123-91-1C4H8O2Anhydrous solvent.
Water7732-18-5H2ODegassed. Often beneficial for the reaction.[15]

Step-by-Step Procedure

Experimental_Workflow start Start reagents 1. Add Reagents to Flask start->reagents degas 2. Degas the Reaction Mixture reagents->degas heat 3. Heat to Reaction Temperature degas->heat monitor 4. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 5. Aqueous Workup monitor->workup extract 6. Extraction with Organic Solvent workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify end End Product purify->end

Caption: Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing to prevent catalyst oxidation.[4] - Try a different solvent or solvent mixture to improve solubility.[16] - Screen different bases (e.g., K3PO4, Cs2CO3, Na2CO3) and solvent systems (e.g., THF/water, DMF).[11]
Protodeborylation - Presence of water and/or acidic protons- Elevated temperatures for extended periods- Use anhydrous conditions if possible.[1] - Minimize reaction time. - Consider using a more stable boronic ester derivative if protodeborylation is a persistent issue.[4]
Homocoupling of Boronic Ester - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Ensure rigorous degassing of the reaction mixture.[4] - Add a small amount of a reducing agent or use a Pd(0) source directly.
Dehalogenation of Aryl Halide - Presence of a hydrogen source- Certain ligand/catalyst combinations- Use anhydrous solvents.- Screen different phosphine ligands.
Difficulty with Unprotected N-H on Oxindole - The acidic N-H proton can interfere with the catalyst or base.- While many Suzuki couplings tolerate unprotected N-H groups, protection may be necessary in some cases.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of complex oxindole derivatives. By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can efficiently generate a diverse array of compounds for applications in drug discovery and materials science. This application note serves as a practical guide to facilitate the successful implementation of this powerful synthetic tool.

References

Application Notes & Protocols: The Use of Oxindole-7-boronic acid, pinacol ester in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boron-Containing Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening low molecular weight compounds (<300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior physicochemical properties and a clearer path to optimization.[3] Within the vast landscape of fragment libraries, those incorporating specific reactive functionalities offer unique advantages. This guide focuses on a particularly compelling fragment, Oxindole-7-boronic acid, pinacol ester , and its application in modern drug discovery campaigns.

The oxindole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5] Its rigid, bicyclic structure provides a well-defined vector for substituents to probe protein binding pockets. The incorporation of a boronic acid moiety, protected as a pinacol ester, introduces the potential for reversible covalent interactions with nucleophilic residues (such as serine, threonine, or lysine) in a protein's active site.[6][7] This reversible covalent mechanism can lead to inhibitors with high potency and prolonged target engagement, a desirable feature for many therapeutic targets.[6] The pinacol ester form enhances the stability and handling of the otherwise reactive boronic acid.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in an FBDD workflow. We will detail its synthesis, physicochemical characterization, and provide step-by-step protocols for its use in primary screening and hit validation against therapeutically relevant protein targets.

Physicochemical Properties and Synthesis of this compound

A successful fragment screening campaign begins with a well-characterized compound. The key properties of this compound are summarized below.

PropertyValueSignificance in FBDD
Molecular Formula C₁₄H₁₈BNO₃
Molecular Weight 259.1 g/mol Adheres to the "Rule of Three" for fragments (<300 Da).
Structure The oxindole core provides a rigid scaffold, while the boronic ester offers a site for reversible covalent interaction.
Aqueous Solubility To be determined experimentallyCritical for preparing accurate stock solutions and avoiding aggregation in biophysical assays.[10][11]
Stability Pinacol esters are generally stable but can hydrolyze to the corresponding boronic acid. Stability in aqueous assay buffers should be assessed.[12][13]Ensures the integrity of the fragment during screening and follow-up assays.
Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available oxindole. This involves a bromination step followed by a palladium-catalyzed borylation reaction.

Step 1: Synthesis of 7-Bromooxindole

7-Bromooxindole serves as a key intermediate.[14] While various methods exist for the bromination of indoles, a common approach involves the use of a suitable brominating agent.

  • Materials: Oxindole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve oxindole in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-bromooxindole.

Step 2: Palladium-Catalyzed Borylation

The 7-bromooxindole is then converted to the desired pinacol boronate ester via a Miyaura borylation reaction.[1][4][6]

  • Materials: 7-Bromooxindole, Bis(pinacolato)diboron (B₂pin₂), Potassium acetate (KOAc), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-Dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add 7-bromooxindole, bis(pinacolato)diboron (1.2 equivalents), potassium acetate (3.0 equivalents), and Pd(dppf)Cl₂ (0.03 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford this compound.

Fragment Screening Workflow: A Multi-faceted Approach

A robust FBDD campaign employs a cascade of biophysical techniques to identify and validate true hits, minimizing false positives and negatives.

Caption: A typical fragment-based drug discovery workflow.

Protocol 2: Fragment Library Preparation and Quality Control

The integrity of your screening results depends on the quality of your fragment library.

  • Solubility Determination:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform kinetic and thermodynamic solubility measurements in the primary screening buffer.[3][11] Nephelometry is a high-throughput method for kinetic solubility.[15] Thermodynamic solubility can be determined by adding the compound to the buffer, shaking to equilibrium, and quantifying the dissolved amount by HPLC.[5][10]

    • Rationale: Ensuring the fragment is soluble at the screening concentration is critical to avoid false negatives due to precipitation or false positives from aggregation.

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense the DMSO stock solution into 96- or 384-well plates to create a master plate.

    • Create assay-ready plates by diluting the fragment into the appropriate screening buffer.

    • Rationale: Precise liquid handling minimizes variability. Assay-ready plates should be prepared fresh or flash-frozen to prevent degradation, especially for reactive fragments.

Protocol 3: Primary Screening using NMR Spectroscopy

Protein-observed NMR spectroscopy, such as the ¹H-¹⁵N HSQC experiment, is a powerful primary screening technique as it provides information on binding and the location of the binding site.[16][17][18]

Caption: Workflow for an NMR-based fragment screen.

  • Target Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. The protein should be stable and soluble at the concentrations required for NMR (typically 25-100 µM).

  • Experiment:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 5% D₂O).

    • Add this compound to the protein sample to a final concentration of 200-500 µM (ensure this is below its solubility limit).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference and screening spectra.

    • Identify chemical shift perturbations (CSPs), which are changes in the peak positions of specific amino acid residues.

    • A significant and dose-dependent CSP for one or more residues indicates a binding event.

  • Rationale: Each peak in the HSQC spectrum corresponds to a specific backbone amide proton and nitrogen pair. A change in the chemical environment of a residue upon fragment binding causes its corresponding peak to shift. This not only confirms binding but also maps the interaction site on the protein surface. For covalent fragments, peak broadening or the appearance of new peaks can also indicate binding and potentially a slower exchange rate on the NMR timescale.[19]

Hit Validation and Characterization

Positive hits from the primary screen must be validated using orthogonal techniques to confirm binding and determine affinity.

Protocol 4: Hit Validation with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and stoichiometry).[2][20][21]

  • Experiment:

    • Prepare the protein solution (e.g., 20-50 µM) in the sample cell and the fragment solution (e.g., 200-500 µM) in the syringe, both in the same buffer.

    • Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kᴅ).

  • Rationale for Covalent Inhibitors: For reversible covalent inhibitors, the ITC thermogram can be complex. The initial injections may reflect the non-covalent binding event, while subsequent heat changes can be attributed to the covalent bond formation. Specialized kinetic ITC models may be required for accurate analysis.[22][23]

Protocol 5: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[24][25][26] It provides definitive proof of binding and reveals the precise binding mode, guiding structure-based drug design.[27]

  • Experiment:

    • Crystallize the target protein under conditions that yield diffraction-quality crystals.

    • Soak the crystals in a solution containing this compound (typically 1-10 mM) for a defined period.

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Data Analysis:

    • Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the apo-protein is available.

    • Carefully examine the electron density maps to confirm the presence and orientation of the bound fragment.

  • Rationale for Boronic Acids: The electron density for a boronic acid covalently bound to a serine or threonine residue will show a tetrahedral geometry at the boron atom, distinct from the trigonal planar geometry of the unbound fragment.[7] This provides unambiguous evidence of the covalent interaction.

Protocol 6: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Intact protein mass spectrometry can be used to confirm the formation of a covalent bond between the protein and the fragment.[7][28][29]

  • Experiment:

    • Incubate the target protein with an excess of this compound.

    • Remove the unbound fragment using a desalting column.

    • Analyze the protein sample by LC-MS.

  • Data Analysis:

    • Compare the mass spectrum of the treated protein with that of the untreated protein.

    • A mass increase corresponding to the molecular weight of the fragment (minus any leaving groups, in this case, likely none for a reversible adduct) confirms covalent modification.

  • Rationale: This technique provides a direct and sensitive measure of covalent bond formation and can be used to determine the stoichiometry of binding (i.e., how many fragment molecules are bound per protein molecule).

Conclusion and Future Directions

This compound represents a high-value fragment for FBDD campaigns, particularly those targeting enzymes with nucleophilic residues in their active sites. Its privileged oxindole core combined with the potential for reversible covalent inhibition makes it an attractive starting point for the development of potent and selective inhibitors. The protocols outlined in this guide provide a comprehensive framework for the successful integration of this, and similar boronic acid-containing fragments, into a modern drug discovery pipeline. The combination of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology is essential to unlock the full potential of this powerful FBDD approach.

References

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Oxindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active natural products. Its importance in medicinal chemistry has driven the development of robust synthetic methods for its derivatization. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the precise functionalization of the oxindole core, enabling the rapid generation of molecular diversity crucial for drug discovery programs. This guide provides an in-depth overview of key palladium-catalyzed reactions applied to oxindole derivatives, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. It combines mechanistic insights with detailed, field-proven protocols to empower researchers to effectively utilize these transformative reactions.

Foundational Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

The cycle generally consists of three key steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the oxindole substrate, forming a Pd(II) complex. This is often the rate-limiting step.[3][4]

  • Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The second coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, or an alkene inserts into the Pd-carbon bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4][5]

The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, base, solvent, and temperature. Ligands, particularly bulky, electron-rich phosphines, play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the cycle.[6]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (e.g., with R²-B(OR)₂) PdII_RX->Transmetal [R²-M] PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

C-3 Arylation of Oxindoles via Suzuki-Miyaura Coupling

The introduction of an aryl group at the C-3 position of the oxindole ring is a common strategy for building molecular complexity. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is exceptionally well-suited for this purpose due to its mild conditions and high functional group tolerance.[7][8]

Causality Behind Experimental Choices:

  • Substrate: 3-Bromo or 3-iodooxindoles are typically used, as the C-X bond is readily activated by the palladium catalyst.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. Ligands like SPhos or XPhos are often used to accelerate the reaction.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Aqueous bases like K₂CO₃ or Cs₂CO₃ are common, facilitating the formation of a borate species that readily transfers its organic group to the palladium center.[2]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used to dissolve both the organic substrate and the inorganic base.

Protocol 2.1: Suzuki-Miyaura Coupling of 3-Bromooxindole with Phenylboronic Acid

Materials & Equipment:

  • N-Methyl-3-bromooxindole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Argon or Nitrogen supply

  • Standard glassware for workup and column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-methyl-3-bromooxindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Then, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-oxindole.

Workflow_Suzuki cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids (Oxindole, Boronic Acid, Base) to Schlenk flask B 2. Create Inert Atmosphere (Evacuate/Backfill Ar x3) A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat at 90°C (12-16 h) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench (Add EtOAc & H₂O) E->F G 7. Extraction F->G H 8. Dry, Concentrate G->H I 9. Column Chromatography H->I J Product I->J

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[5][9][10] This reaction is invaluable for synthesizing N-aryloxindoles or for introducing amine functionalities onto an aryl ring appended to the oxindole core.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective.[6] They promote the crucial reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.[11]

  • Substrate Scope: The reaction is incredibly broad, accommodating a wide range of aryl halides (including chlorides) and primary or secondary amines.[5][9]

Protocol 3.1: N-Arylation of Oxindole with 4-Bromotoluene

Materials & Equipment:

  • Oxindole

  • 4-Bromotoluene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vial or Schlenk tube

Step-by-Step Procedure:

  • Reagent Preparation (in a glovebox): To a reaction vial, add NaOtBu (1.4 mmol, 1.4 equiv). In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.044 mmol) in anhydrous toluene (1 mL).

  • Reaction Setup: To the vial containing the base, add oxindole (1.0 mmol, 1.0 equiv) and 4-bromotoluene (1.1 mmol, 1.1 equiv).

  • Catalyst & Solvent Addition: Add anhydrous toluene (4 mL) to the substrate mixture. Then, add the appropriate volume of the catalyst stock solution (e.g., 0.5 mL for 2 mol% Pd).

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place it in a preheated heating block at 100 °C. Stir for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the N-arylated oxindole.

Other Key Palladium-Catalyzed Transformations

Heck Reaction

The Heck reaction forms a C-C bond by coupling an organohalide with an alkene.[12] It is a powerful tool for introducing vinyl groups at various positions on the oxindole scaffold, often leading to intermediates for further transformations or the synthesis of spiro-oxindoles.[13][14]

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an organohalide, providing a direct route to alkynylated oxindoles.[15][16][17] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[17][18] The resulting alkynyl oxindoles are versatile building blocks in organic synthesis.

C-H Activation/Functionalization

More recent advances focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized halide or triflate substrates. Palladium-catalyzed C-H activation can be used to form the oxindole ring itself from α-chloroacetanilides or to functionalize the aromatic backbone of a pre-existing oxindole.[19][20][21] This approach offers superior atom economy and novel synthetic pathways.[22]

Summary of Reaction Conditions

The following table summarizes typical conditions for the key reactions discussed. Note that optimization is often required for specific substrates.

ReactionTypical SubstratePalladium SourceLigandBaseSolventTemp (°C)
Suzuki-Miyaura 3-BromooxindolePd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-100
Buchwald-Hartwig Aryl Bromide + OxindolePd₂(dba)₃, Pd(OAc)₂XPhos, RuPhosNaOtBu, LiHMDSToluene, Dioxane80-110
Heck 3-Iodooxindole + AlkenePd(OAc)₂P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120
Sonogashira 3-Iodooxindole + AlkynePd(PPh₃)₂Cl₂ + CuIPPh₃Et₃N, PiperidineTHF, DMF25-70
C-H Activation α-ChloroacetanilidePd(OAc)₂P(tBu)₂BiphenylEt₃N, K₃PO₄Toluene80-110

Troubleshooting and Key Insights

  • Low Yield: Often caused by catalyst deactivation or incomplete reaction. Ensure a strictly inert atmosphere. Consider a different ligand—more electron-rich, bulky ligands can often improve performance. For Suzuki couplings, ensure the base is sufficiently strong and soluble.

  • Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses may complicate purification. In Buchwald-Hartwig reactions, hydrodehalogenation of the aryl halide can compete; this is often minimized by using appropriate ligands and ensuring the amine is deprotonated effectively.

  • Ligand Sensitivity: Many phosphine ligands are air-sensitive. Handle them in a glovebox or under a stream of inert gas. Using pre-catalysts, which are often air-stable, can simplify handling.

  • Purification: Palladium residues can be challenging to remove. Washing the final compound in an organic solvent with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or using silica functionalized with thiols can be effective.

References

Application Notes and Protocols for the Scalable Synthesis of Spirocyclic Oxindole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spirocyclic Oxindoles in Modern Drug Discovery

The spirooxindole framework, a privileged heterocyclic motif, stands as a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2][3] These unique three-dimensional structures are prominently featured in a multitude of natural alkaloids and synthetically derived compounds that exhibit a broad spectrum of potent pharmacological activities.[3][4][5][6] The inherent rigidity and defined spatial orientation of the spirocyclic system allow for precise interactions with biological targets, making spirooxindoles highly sought-after scaffolds for the development of novel therapeutics.[5][7][8]

The therapeutic potential of spirooxindole analogues is vast, with documented efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[3][5][6] Notably, compounds bearing this scaffold have entered clinical trials, such as Cipargamin (NITD609) as an antimalarial and MI-888 as an antitumor agent targeting the p53-MDM2 interaction, underscoring their clinical relevance.[5][9] The ability of the oxindole moiety to act as both a hydrogen bond donor and acceptor enhances its binding affinity to diverse biological targets.[10]

Given their significant therapeutic promise, the development of efficient, stereoselective, and scalable synthetic routes to access structurally diverse spirooxindoles is a paramount objective for the pharmaceutical industry. This guide provides detailed application notes and robust protocols for the scalable synthesis of these valuable compounds, focusing on methodologies that are amenable to industrial production without the need for extensive chromatographic purification.

Strategic Approaches to Scalable Spirooxindole Synthesis

The construction of the spirocyclic core at the C3 position of the oxindole ring presents a significant synthetic challenge, particularly the creation of a chiral quaternary center.[1][11] Modern synthetic organic chemistry has risen to this challenge, offering a variety of powerful and elegant solutions. This document will focus on three key strategies that have demonstrated scalability and efficiency:

  • Organocatalytic Asymmetric Cascade Reactions: Leveraging small organic molecules as catalysts to orchestrate a sequence of reactions in a single pot, leading to complex molecular architectures with high stereocontrol.

  • Transition Metal-Catalyzed Cycloadditions: Employing transition metal complexes to facilitate cycloaddition reactions, offering a versatile and efficient pathway to a wide range of spirocyclic systems.

  • Multicomponent Reactions (MCRs): Combining three or more starting materials in a one-pot reaction to generate complex products, embodying principles of atom economy and process efficiency.

The following sections will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present data in a clear and accessible format.

Section 1: Organocatalytic Asymmetric Synthesis of Spiro-Pyrrolidinyl Oxindoles

Expertise & Experience: The asymmetric organocatalytic approach has emerged as a powerful tool for the enantioselective synthesis of spirooxindoles.[12][13][14] This strategy often relies on the in-situ generation of reactive intermediates, such as azomethine ylides, which then undergo cycloaddition with a suitable dipolarophile. The use of chiral organocatalysts, such as bifunctional thioureas or prolinol ethers, allows for excellent control over the stereochemical outcome of the reaction.[13]

Trustworthiness: The protocol described below is a self-validating system. The formation of the desired product can be monitored by thin-layer chromatography (TLC), and the final product can be characterized by standard analytical techniques (NMR, HRMS). The high diastereoselectivity and enantioselectivity are hallmarks of a well-controlled catalytic process.

Mechanistic Rationale: The [3+2] Cycloaddition Pathway

The cornerstone of this approach is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an amino acid, such as sarcosine or L-proline. The chiral organocatalyst then directs the facial selectivity of the cycloaddition, leading to the formation of the enantioenriched spiro-pyrrolidinyl oxindole.

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition Isatin Isatin Ylide Azomethine Ylide (in situ) Isatin->Ylide Condensation AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Spirooxindole Spiro-pyrrolidinyl Oxindole Ylide->Spirooxindole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Methyleneindolinone) Dipolarophile->Spirooxindole Catalyst Chiral Organocatalyst Catalyst->Ylide Directs Stereochemistry

Caption: Organocatalytic [3+2] cycloaddition workflow.

Experimental Protocol: Scalable Synthesis of a Spiro-Pyrrolidinyl Oxindole Analogue

This protocol is adapted from established literature procedures and is designed for scalability.[15][16]

Materials and Reagents:

Reagent/MaterialGradeSupplier
IsatinReagentPlus®, 99%Sigma-Aldrich
Sarcosine98%Alfa Aesar
(E)-3-(2-nitrovinyl)-1H-indole97%Combi-Blocks
Ethanol200 proof, anhydrousDecon Labs
Chiral Thiourea Catalyst(As per literature)Strem Chemicals

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add isatin (1.0 eq), (E)-3-(2-nitrovinyl)-1H-indole (1.0 eq), and sarcosine (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol (5 volumes, e.g., 500 mL for 100 g of isatin).

  • Catalyst Loading: Add the chiral thiourea catalyst (0.1 eq).

  • Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to reflux (approximately 78 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 1 volume).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 85-95% Diastereomeric Ratio: >95:5 Enantiomeric Excess: >90% ee

Section 2: Transition Metal-Catalyzed Synthesis of Spirocyclopropyl Oxindoles

Expertise & Experience: Transition metal catalysis offers a robust and versatile platform for the synthesis of spirooxindoles, particularly those containing strained ring systems like cyclopropanes.[6][17] Palladium and rhodium catalysts are frequently employed for these transformations. The reactions are often characterized by high efficiency and stereoselectivity.

Trustworthiness: The protocol outlined below is based on well-established methodologies and provides a reliable route to spirocyclopropyl oxindoles.[18] The catalyst loading can often be reduced on a larger scale, improving the process economics.

Mechanistic Rationale: Palladium-Catalyzed Intramolecular Cyclization

This approach often involves a palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor. For instance, a carbamoyl chloride derivative can undergo an intramolecular domino cyclization to form the spirocyclic oxindole framework.[18][19]

G Start Carbamoyl Chloride Precursor OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII IntraCyc Intramolecular Cyclization RedElim Reductive Elimination IntraCyc->RedElim RedElim->Pd0 Catalyst Regeneration Product Spirocyclopropyl Oxindole RedElim->Product PdII->IntraCyc

Caption: Palladium-catalyzed spirocyclopropanation.

Experimental Protocol: Scalable Synthesis of a Spirocyclopropyl Oxindole Analogue

Materials and Reagents:

Reagent/MaterialGradeSupplier
Carbamoyl chloride precursor(Synthesized as per literature)N/A
Palladium(II) acetate98%Strem Chemicals
Cesium carbonate99.9%Alfa Aesar
TolueneAnhydrous, 99.8%Sigma-Aldrich

Procedure:

  • Reaction Setup: In a suitably sized reactor, charge the carbamoyl chloride precursor (1.0 eq) and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous toluene (10 volumes).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq).

  • Reaction Execution: Heat the mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by HPLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: 70-85%

Section 3: Multicomponent Synthesis of Highly Functionalized Spirooxindoles

Expertise & Experience: Multicomponent reactions (MCRs) are a cornerstone of green and efficient chemistry.[20] They allow for the rapid assembly of complex molecules from simple starting materials in a single operation, minimizing waste and operational steps. The synthesis of spiro-dihydropyridine oxindoles is an excellent example of a scalable MCR.[21]

Trustworthiness: The one-pot nature of this protocol simplifies the manufacturing process, reducing the potential for handling losses and cross-contamination. The reaction is typically high-yielding and requires minimal purification.

Logical Relationship: Cascade Spiro-cyclization

This MCR proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between isatin and malononitrile. This is followed by an aza-Michael addition of an amine to an allenoate, and the resulting intermediates undergo a spiro-cyclization to afford the final product.

G Isatin Isatin Knoevenagel Knoevenagel Adduct Isatin->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Allenoate Allenoate AzaMichael Aza-Michael Adduct Allenoate->AzaMichael Amine Amine Amine->AzaMichael Spiro Spiro-dihydropyridine Oxindole Knoevenagel->Spiro Cascade Spiro-cyclization AzaMichael->Spiro

Caption: Multicomponent reaction for spiro-dihydropyridine oxindoles.

Experimental Protocol: One-Pot Synthesis of a Spiro-dihydropyridine Oxindole Analogue

This protocol is based on the work of Jia et al. and is designed for operational simplicity.[21]

Materials and Reagents:

Reagent/MaterialGradeSupplier
IsatinReagentPlus®, 99%Sigma-Aldrich
Malononitrile99%Alfa Aesar
Allenoate(As per literature)TCI America
Amine(e.g., Benzylamine)99%
Triethylamine≥99.5%Sigma-Aldrich
Ethanol200 proofDecon Labs

Procedure:

  • Initial Reaction: In a round-bottom flask, dissolve isatin (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 volumes). Add triethylamine (0.1 eq) and stir at room temperature for 30 minutes.

  • Addition of Components: To the above mixture, add the allenoate (1.0 eq) and the amine (1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 2-4 hours, often with precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 80-95%

Conclusion

The scalable synthesis of spirocyclic oxindole analogues is a vibrant and rapidly evolving field of research. The methodologies presented herein – organocatalytic asymmetric cascade reactions, transition metal-catalyzed cycloadditions, and multicomponent reactions – represent state-of-the-art approaches that combine efficiency, stereoselectivity, and scalability. By providing detailed, field-proven protocols, this guide aims to empower researchers, scientists, and drug development professionals to accelerate the discovery and development of the next generation of spirooxindole-based therapeutics.

References

Application Notes and Protocols for Oxindole Boronic Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles is a perpetual endeavor. This guide focuses on the strategic application of a unique chemical entity: the oxindole boronic ester . This hybrid scaffold represents a thoughtful convergence of two pharmacologically significant moieties: the versatile oxindole core and the reactive yet reversible boronic acid/ester warhead.

The oxindole skeleton, a bicyclic aromatic structure, is a cornerstone of numerous natural products and synthetic drugs, prized for its rigid framework that allows for precise three-dimensional orientation of substituents.[1] Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases.[2][3] On the other hand, boronic acids and their esters have emerged as powerful tools in drug design, most notably for their ability to form reversible covalent bonds with serine, threonine, or lysine residues within enzyme active sites.[4] This unique mechanism of action has led to the development of successful drugs, including the proteasome inhibitor bortezomib.[5]

The fusion of these two scaffolds into a single molecule—the oxindole boronic ester—offers a compelling strategy for developing highly selective and potent enzyme inhibitors. This guide provides an in-depth exploration of their synthesis, mechanism of action, and therapeutic potential, complemented by detailed experimental protocols for their preparation and biological evaluation.

I. Rationale and Design Principles

The fundamental principle behind the use of oxindole boronic esters is the synergistic contribution of each component to target binding and inhibition.

  • The Oxindole Scaffold as an "Anchor": The oxindole core serves as a rigid and tunable platform. By modifying its substitution pattern, one can achieve high-affinity interactions with specific pockets within an enzyme's active site, thereby driving selectivity. For kinases, the oxindole can be designed to interact with the ATP-binding site, mimicking the purine ring of ATP.[6]

  • The Boronic Ester as a "Warhead": The boronic ester moiety acts as a potent electrophile. The boron atom, with its vacant p-orbital, is susceptible to nucleophilic attack from hydroxyl groups of serine or threonine residues, or the epsilon-amino group of lysine, commonly found in the catalytic centers of enzymes.[4] This forms a stable, yet reversible, tetrahedral boronate adduct, effectively trapping the enzyme in an inhibited state.

The interplay between these two components is crucial. The oxindole anchor positions the boronic ester warhead in the optimal orientation for covalent bond formation with a key catalytic residue, leading to a significant increase in potency and residence time compared to non-covalent inhibitors.

II. Therapeutic Applications & Case Studies

The versatility of the oxindole boronic ester scaffold makes it applicable to a range of therapeutic targets. Here, we focus on two prominent areas: oncology and neurodegenerative diseases, with a focus on kinase inhibition.

Case Study 1: Targeting PI3Kδ in Hematological Malignancies

The Phosphoinositide 3-kinase delta (PI3Kδ) is a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in B-cell malignancies.[6] Selective inhibition of PI3Kδ is a validated therapeutic strategy. While numerous oxindole-based PI3Kδ inhibitors have been developed, the incorporation of a boronic ester presents an opportunity to enhance their potency and selectivity.[7]

Mechanism of Inhibition: A hypothetical potent oxindole boronic ester inhibitor would be designed to bind to the ATP pocket of PI3Kδ. The oxindole core would form hydrogen bonds with the hinge region of the kinase, while the boronic ester is positioned to form a reversible covalent bond with a key serine residue in the active site. This dual interaction would lead to potent and sustained inhibition of PI3Kδ activity, ultimately blocking downstream signaling and inducing apoptosis in cancer cells.

Logical Flow: From Target to Inhibition

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention BCR_Activation B-Cell Receptor (BCR) Activation PI3K_delta PI3Kδ BCR_Activation->PI3K_delta Recruits & Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Promotes Oxindole_Boronic_Ester Oxindole Boronic Ester Inhibitor Oxindole_Boronic_Ester->PI3K_delta Inhibits

Caption: PI3Kδ Signaling and Inhibition Pathway.

Case Study 2: Inhibition of GSK-3β for Neurodegenerative Diseases and Cancer

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes. Its overexpression is linked to Alzheimer's disease, bipolar disorder, and various cancers.[8][9] Consequently, the development of potent and selective GSK-3β inhibitors is of significant therapeutic interest. Oxindole derivatives have been identified as a promising class of GSK-3β inhibitors.[1][10]

Structure-Activity Relationship (SAR) Insights:

SAR studies on 3-substituted 2-oxindole derivatives have revealed key structural features for potent GSK-3β inhibition.[1] The data below, extrapolated from known oxindole inhibitors, illustrates how systematic modification can inform the design of more potent compounds. The hypothetical inclusion of a boronic ester is proposed as a next-generation strategy to achieve picomolar potency.

Compound IDR1 (Position 5)R2 (3-ylidene)GSK-3β IC50 (nM)Rationale for Modification
1a HPhenyl150Baseline scaffold.
1b H2-Pyridyl4.19Introduction of a hydrogen bond acceptor (N) in the R2 group enhances interaction with the hinge region.[1]
1c 5-Br2-Pyridyl10.2Halogen substitution at R1 can improve binding through favorable interactions in a hydrophobic pocket.[11]
1d (Hypothetical) 5-Br2-Pyridyl-5-B(pin)< 0.1 (Predicted)Addition of a boronic ester (pinacol ester) at a solvent-exposed position on the pyridyl ring is predicted to form a reversible covalent bond with a catalytic serine, dramatically increasing potency.

III. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of oxindole boronic esters.

Protocol 1: Synthesis of a 3-Alkylidene-2-oxindole Boronic Ester

This protocol is a generalized procedure based on copper-catalyzed borylation methods.[12][13][14]

Workflow: Synthesis of Oxindole Boronic Ester

Start Starting Materials: - 3-Alkylidene-2-oxindole - Bis(pinacolato)diboron (B2pin2) - Copper(I) Catalyst (e.g., CuCl) - Ligand (e.g., Xantphos) - Base (e.g., K3PO4) - Solvent (e.g., Dioxane) Reaction_Setup Reaction Setup: - Combine reagents in a flame-dried flask - Purge with inert gas (N2 or Ar) Start->Reaction_Setup Reaction Reaction: - Heat at 80-100 °C for 12-24h Reaction_Setup->Reaction Workup Work-up: - Cool to room temperature - Filter through Celite - Concentrate under reduced pressure Reaction->Workup Purification Purification: - Column chromatography (Silica gel, Hexane/EtOAc gradient) Workup->Purification Characterization Characterization: - 1H NMR, 13C NMR, 11B NMR - Mass Spectrometry (HRMS) Purification->Characterization

Caption: Synthetic workflow for oxindole boronic esters.

Materials:

  • 3-Alkylidene-2-oxindole (1.0 mmol)

  • Bis(pinacolato)diboron (B2pin2) (1.2 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous dioxane (10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Silica gel for column chromatography

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-alkylidene-2-oxindole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), CuCl (0.05 mmol), Xantphos (0.06 mmol), and K3PO4 (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane (10 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the filtrates and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired oxindole boronic ester.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF®)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of a test compound against a target kinase (e.g., PI3Kδ or GSK-3β).[15][16][17]

Materials:

  • Recombinant human kinase (e.g., PI3Kδ)

  • Biotinylated substrate peptide

  • ATP

  • Test compound (oxindole boronic ester) dissolved in DMSO

  • HTRF KinEASE™ kit (or equivalent) containing:

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

    • Kinase reaction buffer

    • Detection buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the oxindole boronic ester in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate in the kinase reaction buffer to the desired concentrations.

  • Enzymatic Reaction:

    • Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for the enzyme).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665, pre-mixed according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of an oxindole boronic ester on the viability of cancer cell lines.[18][19][20][21][22]

Materials:

  • Cancer cell line (e.g., a B-cell lymphoma line for PI3Kδ inhibitors)

  • Cell culture medium and supplements

  • Test compound (oxindole boronic ester) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Add 10 µL of a 10x serial dilution of the test compound to the wells. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement:

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

IV. Conclusion and Future Directions

Oxindole boronic esters represent a promising class of compounds for the development of novel, highly potent, and selective enzyme inhibitors. The strategic combination of a rigid, tunable scaffold with a reversible covalent warhead provides a powerful platform for targeting a range of enzymes implicated in human diseases. The protocols detailed in this guide offer a robust framework for the synthesis and evaluation of these compounds, enabling researchers to explore their full therapeutic potential.

Future work in this area will likely focus on expanding the diversity of the oxindole core, exploring different types of boronic esters to fine-tune reactivity and pharmacokinetic properties, and applying this promising scaffold to a wider range of therapeutic targets. As our understanding of the intricate interplay between structure, reactivity, and biological activity grows, so too will the opportunities for developing next-generation therapeutics based on the oxindole boronic ester platform.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Oxindoles from Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to a Privileged Scaffold: Copper-Catalyzed Enantioselective Arylboronation for the Synthesis of Chiral 3,3'-Disubstituted Oxindoles

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. Consequently, the development of efficient and versatile methods for the synthesis of functionalized oxindoles is of paramount importance to researchers in drug discovery and development. This application note details a state-of-the-art, one-pot synthesis of highly functionalized, chiral 3,3'-disubstituted oxindoles through a copper-catalyzed enantioselective arylboronation of activated alkenes. This method is particularly noteworthy as it not only constructs the oxindole core but also installs a boronic ester functionality, a versatile handle for subsequent cross-coupling reactions, in a single operation.[1]

The direct incorporation of a boronic ester into the oxindole product opens up a vast chemical space for diversification, allowing for the late-stage functionalization of the molecule. This is a significant advantage in the generation of compound libraries for screening and lead optimization. The use of inexpensive and abundant copper as the catalyst further enhances the appeal of this methodology, aligning with the principles of green and sustainable chemistry.[1]

Core Synthetic Strategy and Mechanistic Insights

The one-pot synthesis of boryl-functionalized oxindoles is achieved through a copper-catalyzed enantioselective arylboronation of activated alkenes.[1] This reaction involves the simultaneous formation of a C(sp²)–C(sp³) bond and a C(sp³)–B bond. The starting materials are typically N-aryl acrylamides, which can be readily prepared. The reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.

The proposed catalytic cycle, depicted below, is initiated by the reaction of the copper(I) catalyst with the diboron reagent to form a borylcopper species. This species then undergoes conjugate addition to the activated alkene of the N-aryl acrylamide. The resulting enolate intermediate subsequently participates in an intramolecular cyclization, attacking the aryl ring to form the oxindole core. A final protonation step regenerates the catalyst and yields the desired boryl-functionalized oxindole product. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper catalyst.

Copper-Catalyzed Arylboronation Mechanism Cu(I) Catalyst Cu(I) Catalyst Borylcopper Species Borylcopper Species Cu(I) Catalyst->Borylcopper Species + B2pin2 B2pin2 B2pin2 Enolate Intermediate Enolate Intermediate Borylcopper Species->Enolate Intermediate + N-Aryl Acrylamide N-Aryl Acrylamide N-Aryl Acrylamide Intramolecular Cyclization Intramolecular Cyclization Enolate Intermediate->Intramolecular Cyclization Oxindole Product Oxindole Product Intramolecular Cyclization->Oxindole Product + H+ Oxindole Product->Cu(I) Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the copper-catalyzed arylboronation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the one-pot synthesis of boryl-functionalized oxindoles.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh N-Aryl Acrylamide, B2pin2, Catalyst, and Ligand Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Stirring Stir at Room Temperature Solvent->Stirring Monitoring Monitor Reaction by TLC or LC-MS Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: General experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a chiral 3-boryl-3-methyloxindole.

Materials:

  • N-phenylmethacrylamide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol, 1.2 equiv)

  • Copper(I) acetate (CuOAc) (0.05 mmol, 5 mol%)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SL-F132-1) (0.06 mmol, 6 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube was added N-phenylmethacrylamide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), copper(I) acetate (0.05 mmol), and the chiral phosphine ligand (0.06 mmol).

  • The tube was evacuated and backfilled with an inert atmosphere three times.

  • Anhydrous THF (5.0 mL) was added via syringe.

  • The reaction mixture was stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture was quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer was extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired boryl-functionalized oxindole.

Data Presentation: Substrate Scope

The copper-catalyzed arylboronation exhibits a broad substrate scope, tolerating a variety of functional groups on the N-aryl acrylamide.

EntryN-Aryl Acrylamide SubstituentYield (%)ee (%)
1H9592
24-Me9293
34-OMe8991
44-F9694
54-Cl9495
63-Me9190
72-Me8588

Yields and enantiomeric excesses (ee) are representative and may vary based on specific reaction conditions and ligand choice. Data is illustrative and based on trends reported in the literature.[1]

Conclusion

The one-pot, copper-catalyzed enantioselective arylboronation of activated alkenes represents a powerful and efficient method for the synthesis of highly functionalized, chiral 3,3'-disubstituted oxindoles. The direct installation of a boronic ester moiety provides a versatile platform for further synthetic transformations, making this a valuable tool for researchers in medicinal chemistry and drug development. The mild reaction conditions, broad substrate scope, and use of an inexpensive catalyst contribute to the overall attractiveness of this methodology.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Vinyl Boronate Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Olefin Synthesis with Precision and Speed

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within this powerful class of reactions, the coupling of vinyl boronate pinacol esters with organic halides has emerged as an indispensable tool for the synthesis of substituted olefins, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[4][5] Vinylboronic acid pinacol ester (VBPE) is a particularly valuable building block due to its stability, ease of handling compared to other boronic acid derivatives, and predictable reactivity in palladium-catalyzed reactions.[4][5]

Conventional Suzuki couplings, however, can be associated with long reaction times.[6] The integration of microwave irradiation has revolutionized this methodology, offering dramatic reductions in reaction times from hours to mere minutes, often accompanied by increased product yields and improved reproducibility.[6][7][8][9] This guide provides a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki coupling reactions with vinyl boronate pinacol esters, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

The Synergy of Microwaves and Suzuki Coupling: A Mechanistic Perspective

The enhanced efficiency of microwave-assisted Suzuki reactions stems from the direct and rapid heating of the polar components in the reaction mixture.[7][10] This targeted heating leads to a significant acceleration of the key steps in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three primary stages: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step, and microwave energy can significantly accelerate it.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation of the boronate ester by a base to form a more nucleophilic "ate" complex, facilitating the transfer.[1][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[2]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate R1-Pd(II)-X (Intermediate B) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Base + R2-B(pin)) Pd(II)_Intermediate->Transmetalation Coupled_Intermediate R1-Pd(II)-R2 (Intermediate E) Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (R1-R2) Boronate_Ester Vinyl Boronate Pinacol Ester (R2-B(pin)) Base_Activation Base (e.g., K2CO3, CsF) Ate_Complex Boronate 'ate' Complex [R2-B(pin)(Base)]- Base_Activation->Ate_Complex Activation Ate_Complex->Transmetalation Transfer of R2

Caption: The Suzuki-Miyaura catalytic cycle for vinyl boronate pinacol esters.

Experimental Design and Optimization

A successful microwave-assisted Suzuki coupling hinges on the careful selection of several key parameters.

Core Components & Their Rationale
ComponentRole & RationaleCommon Choices
Organic Halide The electrophilic partner. Reactivity order: I > Br > Cl >> F. Triflates (OTf) are also excellent coupling partners.Aryl/heteroaryl bromides, iodides, or triflates. Vinyl halides.
Vinyl Boronate Ester The nucleophilic partner. Pinacol esters offer enhanced stability and ease of handling.[4][12]4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane.
Palladium Catalyst Facilitates the C-C bond formation. The choice of ligand is crucial for catalyst stability and activity.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand.[10][13]
Base Activates the boronate ester for transmetalation and neutralizes the acid formed during the reaction.[1]K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, organic bases like Et₃N.[7][14]
Solvent Must be relatively polar to absorb microwave energy efficiently. Often a mixture including water is used.[7][15]Dioxane/H₂O, THF/H₂O, DMF, EtOH/H₂O.[7][16]

General Protocol for Microwave-Assisted Suzuki Coupling of Vinyl Boronate Pinacol Ester

This protocol provides a starting point for the optimization of your specific reaction.

Materials and Equipment
  • Microwave reactor vial with a stir bar

  • Organic halide (1.0 equiv)

  • Vinyl boronate pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (1–5 mol%)

  • Base (2.0–3.0 equiv)

  • Anhydrous solvent

  • Microwave synthesizer

Step-by-Step Procedure
  • Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add the organic halide (e.g., 0.5 mmol, 1.0 equiv).

  • Reagent Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv), and the vinyl boronate pinacol ester (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., 3 mL of a 4:1 mixture of dioxane and water).

  • Sealing and Purging: Securely cap the vial. If reagents are sensitive to oxygen, purge the vial with an inert gas (e.g., nitrogen or argon) for several minutes. This is often less critical for microwave reactions due to the rapid heating and short reaction times.[7]

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:

    • Temperature: 100–150 °C (a good starting point is 120 °C)

    • Time: 5–30 minutes (start with 15 minutes)

    • Power: Use dynamic power control to maintain the target temperature.

  • Work-up and Purification:

    • After the reaction is complete and the vial has cooled, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired vinylated product.

Workflow Visualization

Suzuki_Workflow start Start reagents 1. Add Reagents to Microwave Vial (Halide, Boronate, Catalyst, Base) start->reagents solvent 2. Add Solvent reagents->solvent seal_purge 3. Seal and Purge (if necessary) solvent->seal_purge microwave 4. Microwave Irradiation (Set Temp, Time, Power) seal_purge->microwave workup 5. Reaction Work-up (Extraction, Washing) microwave->workup purify 6. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the microwave-assisted protocol.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature/time.3. Inappropriate base or solvent.1. Use a fresh catalyst or a different ligand/precatalyst system. Buchwald ligands can be effective for less reactive halides.[17]2. Increase the reaction temperature in 10-20 °C increments or extend the reaction time.[15]3. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems (e.g., THF/H₂O, DMF).[7][17]
Protodeboronation The C-B bond of the vinyl boronate is cleaved, replacing it with hydrogen. This can be exacerbated by acidic conditions or excess water.[12][18]1. Use a stronger, less nucleophilic base like CsF or K₃PO₄.2. Minimize the amount of water in the solvent system or use anhydrous conditions if possible.3. Ensure the starting materials are not acidic.
Homocoupling Coupling of two boronate ester molecules or two halide molecules.1. Lower the catalyst loading.2. Ensure the reaction is properly degassed if using an air-sensitive catalyst system.
Product Decomposition The desired product is unstable at the reaction temperature.1. Lower the reaction temperature and incrementally increase the reaction time.2. Screen different catalysts that may operate efficiently at lower temperatures.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of vinyl boronate pinacol esters is a highly efficient and robust method for the synthesis of vinylated compounds. By leveraging the principles of microwave heating and understanding the roles of each reaction component, researchers can significantly accelerate reaction times, improve yields, and streamline purification processes. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful synthetic tool in academic and industrial research, particularly in the fast-paced environment of drug discovery and development.[4][5][9]

References

Application Note: A Tandem Heck/Morya Borylation Strategy for the Efficient Synthesis of Dihydrobenzofuranyl Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydrobenzofuran scaffolds are privileged heterocyclic motifs frequently encountered in pharmaceuticals, agrochemicals, and natural products. Their combination with the versatile boronic ester functional group creates powerful building blocks for further elaboration, primarily via Suzuki-Miyaura cross-coupling reactions. This application note provides a detailed guide for the synthesis of dihydrobenzofuranyl boronic esters through a palladium-catalyzed tandem intramolecular Heck cyclization and Miyaura borylation sequence. We delve into the mechanistic rationale, provide a robust, step-by-step protocol, and offer expert insights into reaction optimization and troubleshooting.

Introduction: Strategic Importance and Synthetic Rationale

The 2,3-dihydrobenzofuran core is a structural feature of numerous biologically active molecules. Its synthesis has been the subject of extensive research, with palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, emerging as a highly effective strategy.[1][2] Boronic esters, particularly pinacol esters, are valued for their stability, ease of handling, and broad functional group tolerance, making them indispensable intermediates in modern organic synthesis.[3][4]

The combination of an intramolecular Heck reaction with a subsequent borylation in a single pot represents a significant advancement in synthetic efficiency. This tandem approach avoids the isolation of intermediates, reduces waste, and streamlines the path to valuable dihydrobenzofuranyl boronic esters.[5] This guide is designed for researchers in synthetic and medicinal chemistry, providing the necessary technical details to successfully implement this powerful transformation.

Mechanistic Overview: The Palladium-Catalyzed Cascade

The overall transformation is a sophisticated cascade involving two distinct, yet interconnected, palladium-catalyzed cycles. Understanding the underlying mechanism is crucial for rational optimization and troubleshooting. The process begins with an alkene-tethered aryl halide.

Cycle A: The Intramolecular Heck Reaction

The first phase is the formation of the dihydrobenzofuran ring via an intramolecular Mizoroki-Heck reaction.[6]

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (e.g., an aryl iodide) to a Pd(0) complex, which is often generated in situ from a Pd(II) precursor like Pd(OAc)₂.[7] This forms a key Aryl-Pd(II)-X intermediate.

  • Migratory Insertion (Carbopalladation): The tethered alkene then coordinates to the palladium center. This is followed by a syn-migratory insertion of the aryl group across the double bond, which forms the critical C-C bond and closes the five-membered dihydrobenzofuran ring. This step generates a new alkyl-palladium intermediate and establishes a stereocenter.[8]

  • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming a palladium-hydride species (H-Pd-X) and the cyclized alkene product.

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated H-X and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9]

Cycle B: The Miyaura Borylation

Following the Heck cyclization, the newly formed C-Pd or re-activated C-X bond on the aromatic ring can undergo a Miyaura borylation.[3][10]

  • Catalyst Activation: The Pd(0) species from the Heck cycle (or a freshly added catalyst) oxidatively adds to an aryl halide or triflate, forming the Aryl-Pd(II)-X complex.

  • Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent, bis(pinacolato)diboron (B₂pin₂).[3] The activated boron species then undergoes transmetalation with the Aryl-Pd(II)-X complex. The exact mechanism of this step is complex, but it results in the displacement of the halide with a boryl group, forming an Aryl-Pd(II)-Bpin intermediate.

  • Reductive Elimination: The final step is the reductive elimination from the Aryl-Pd(II)-Bpin intermediate, which yields the desired aryl boronic ester product and regenerates the Pd(0) catalyst.[10]

Tandem_Heck_Borylation_Mechanism Figure 1: Simplified Catalytic Cycles cluster_heck Cycle A: Intramolecular Heck Reaction cluster_borylation Cycle B: Miyaura Borylation Pd0_H Pd(0)L_n OxAdd_H Oxidative Addition Pd0_H->OxAdd_H Pd0_B Pd(0)L_n ArPdX_H Ar-Pd(II)-X OxAdd_H->ArPdX_H MigIns Migratory Insertion ArPdX_H->MigIns 2 AlkylPd_H Alkyl-Pd(II)-X MigIns->AlkylPd_H BetaH β-Hydride Elimination AlkylPd_H->BetaH 3 HPdX H-Pd(II)-X BetaH->HPdX Product_H Dihydrobenzofuran Intermediate BetaH->Product_H RedElim_H Reductive Elimination (+ Base) HPdX->RedElim_H 4 RedElim_H->Pd0_H Start_H Aryl-Halide + Alkene Start_H->OxAdd_H 1 OxAdd_B Oxidative Addition Pd0_B->OxAdd_B ArPdX_B Ar-Pd(II)-X OxAdd_B->ArPdX_B Transmetalation Transmetalation ArPdX_B->Transmetalation 2 ArPdBpin Ar-Pd(II)-Bpin Transmetalation->ArPdBpin RedElim_B Reductive Elimination ArPdBpin->RedElim_B 3 RedElim_B->Pd0_B Product_B Dihydrobenzofuranyl Boronic Ester RedElim_B->Product_B Start_B Aryl-Halide Start_B->OxAdd_B 1 B2pin2 B₂pin₂ + Base B2pin2->Transmetalation

Caption: Figure 1: Simplified Catalytic Cycles.

Experimental Protocol

This protocol describes a general procedure for the tandem Heck/borylation of an o-iodophenyl allyl ether derivative. Researchers should optimize conditions for their specific substrate.

Materials and Reagents
  • Substrate: e.g., 1-(allyloxy)-2-iodobenzene

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine ligands (e.g., XPhos for more challenging substrates).[11]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂)

  • Base: Potassium acetate (KOAc), anhydrous

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.[12]

  • Standard lab equipment: Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware (Schlenk flask, condenser) B 2. Charge Flask with Solids (Substrate, Pd catalyst, Ligand, B₂pin₂, Base) A->B C 3. Purge with Inert Gas (3x vacuum/backfill cycles with Argon) B->C D 4. Add Degassed Solvent (via syringe) C->D E 5. Heat to Reaction Temp (e.g., 80-100 °C) with stirring D->E F 6. Monitor Progress (TLC, GC-MS, or LC-MS) E->F G 7. Cool to Room Temp & Quench (if necessary) F->G H 8. Filter through Celite (to remove Pd black) G->H I 9. Concentrate in vacuo H->I J 10. Purify by Column Chromatography (Silica gel, e.g., Hexanes/EtOAc) I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide substrate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[13]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The disappearance of the starting material is a key indicator.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure dihydrobenzofuranyl boronic ester.[14]

Optimization and Key Parameters

The success of this tandem reaction hinges on the careful balance of several parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterStandard ConditionRationale & Optimization Insights
Palladium Source Pd(OAc)₂ (3 mol%)Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. For less reactive substrates (e.g., aryl bromides), a Pd(0) source like Pd₂(dba)₃ may be more effective.[9][11]
Ligand PPh₃ (6 mol%)The ligand stabilizes the Pd catalyst and influences its reactivity. For challenging couplings, more electron-rich and bulky ligands like XPhos or SPhos can improve yields.[13][15]
Boron Source B₂pin₂ (1.2 equiv)B₂pin₂ is a stable, easy-to-handle solid. Using a slight excess ensures complete borylation.[16]
Base KOAc (3.0 equiv)A weak base like KOAc is crucial. It facilitates the borylation cycle without promoting premature hydrolysis of the boronic ester or competitive Suzuki coupling of the product.[3][10]
Solvent 1,4-DioxaneAprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice can significantly impact solubility and reaction rates. A solvent screen may be necessary.[16]
Temperature 100 °CHeck reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition. The optimal temperature balances reaction rate with catalyst stability.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or wet solvent.3. Insufficient temperature.1. Ensure a rigorously inert atmosphere; use freshly degassed solvents.2. Use high-purity, anhydrous reagents.3. Cautiously increase the temperature in 10 °C increments.
Formation of Palladium Black Catalyst decomposition.[13]1. Use a more robust ligand (e.g., bulky phosphines or NHCs).2. Ensure the reaction is not overheated.3. Check the purity of the starting materials.
Incomplete Borylation Insufficient B₂pin₂ or inefficient borylation catalyst.1. Increase the equivalents of B₂pin₂ to 1.5.2. Switch to a more active ligand system for the borylation step (e.g., using a catalyst known for high borylation efficiency).
Hydrodehalogenation Side Product Presence of a proton source (e.g., water).[13]1. Rigorously dry all solvents and reagents.2. Use a high-purity, anhydrous base.
Product Hydrolysis on Silica Gel The pinacol boronic ester is sensitive to the acidic nature of silica gel.[17]1. Minimize purification time on the column.2. Neutralize the silica gel by pre-treating with a triethylamine/hexane solution.3. Use alternative purification methods if possible.

Conclusion

The tandem intramolecular Heck/Miyaura borylation reaction is a highly effective and atom-economical method for synthesizing valuable dihydrobenzofuranyl boronic esters. By understanding the mechanistic underpinnings and carefully controlling key reaction parameters, researchers can reliably access these versatile building blocks for applications in drug discovery and materials science. This guide provides a solid foundation for the implementation and optimization of this powerful synthetic tool.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the Oxindole Core

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Oxindole Scaffold - A Privileged Motif in Medicinal Chemistry

The oxindole framework, a bicyclic structure containing a fused benzene and pyrrolidone ring, is a cornerstone in the realm of medicinal chemistry.[1][2][3] Its prevalence in a wide array of natural products, particularly alkaloids first isolated from plants like Uncaria tomentosa (Cat's Claw), has long signaled its biological significance.[1][2][3] This "privileged scaffold" is not merely a synthetic curiosity; it is a validated starting point for the development of potent and selective therapeutic agents.[1][4] The inherent structural rigidity of the oxindole core, combined with the potential for stereochemically complex substitutions at the C3 position, provides a unique three-dimensional architecture that facilitates precise interactions with biological targets.[5] This has led to the discovery of oxindole derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][2][3] Several oxindole-containing compounds have even progressed into clinical trials, underscoring the therapeutic promise of this versatile heterocyclic system.[3][4]

This guide provides a detailed overview of key synthetic strategies for accessing bioactive molecules containing the oxindole core, with a focus on methodologies that offer high levels of control over stereochemistry and molecular diversity. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the protocols.

I. Strategic Disconnections for Oxindole Synthesis

The construction of the oxindole scaffold and the introduction of substituents, particularly at the crucial C3 position, can be approached through several strategic disconnections. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome. Two primary retrosynthetic approaches dominate the field: those originating from isatin and its derivatives, and those utilizing pre-functionalized anilides.

G Oxindole Target Oxindole Isatin Isatin-Based Routes Oxindole->Isatin Retrosynthesis Anilide Anilide Cyclization Routes Oxindole->Anilide Retrosynthesis Spirooxindole Spirooxindoles Isatin->Spirooxindole [3+2] Cycloadditions, MCRs Hydroxyoxindole 3-Hydroxyoxindoles Isatin->Hydroxyoxindole Aldol, Henry, MBH Reactions Disubstituted 3,3-Disubstituted Oxindoles Anilide->Disubstituted Radical Cyclization Intramolecular Intramolecular Cyclization Anilide->Intramolecular Heck, α-Arylation

Figure 1: Key retrosynthetic strategies for accessing diverse oxindole cores.

II. Isatin-Based Strategies: A Gateway to Complexity

Isatin (indole-2,3-dione) and its derivatives are arguably the most versatile starting materials for the synthesis of complex oxindoles. The electrophilic C3-carbonyl group provides a reactive handle for a multitude of nucleophilic additions and cycloaddition reactions, enabling the construction of highly functionalized and stereochemically rich oxindole scaffolds.

A. Synthesis of 3-Substituted-3-Hydroxyoxindoles

The 3-substituted-3-hydroxyoxindole motif is a common feature in many bioactive natural products and synthetic compounds.[4][6][7] Its synthesis is often achieved through catalytic asymmetric additions to the C3-carbonyl of isatins.

1. Organocatalytic Asymmetric Aldol and Morita-Baylis-Hillman (MBH) Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3-hydroxyoxindoles, offering mild reaction conditions and avoiding the use of toxic heavy metals.[6][8] Chiral amines, cinchona alkaloids, and their derivatives are frequently employed as catalysts.[8][9]

The Morita-Baylis-Hillman (MBH) reaction, for instance, provides a route to densely functionalized 3-hydroxyoxindoles.[9] In a notable example, the use of β-isocupreidine as a catalyst facilitates the highly enantioselective reaction between isatins and acrolein.[9]

Protocol 1: Organocatalytic Asymmetric Morita-Baylis-Hillman Reaction [9]

  • Materials:

    • N-Substituted isatin (1.0 equiv)

    • Acrolein (2.0 equiv)

    • β-isocupreidine catalyst (10 mol%)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • To a solution of the N-substituted isatin in DCM at -20 °C, add the β-isocupreidine catalyst.

    • Stir the mixture for 10 minutes.

    • Add acrolein dropwise and continue stirring at -20 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH4Cl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Results for the Asymmetric MBH Reaction [9]

Isatin SubstituentYield (%)Enantiomeric Excess (ee, %)
H9790
N-Me9592
5-Br9394
5-NO26598

Data synthesized from information presented in the cited source.

The success of this reaction hinges on the bifunctional nature of the catalyst, which can activate both the isatin electrophile and the acrolein nucleophile through hydrogen bonding and Lewis base interactions, respectively.

B. Synthesis of Spirooxindoles

Spirooxindoles, characterized by a spiro-fused ring at the C3 position, possess a rigid three-dimensional structure that is highly desirable for potent and selective interactions with biological targets.[5][10][11] Their synthesis is a vibrant area of research, with multicomponent reactions (MCRs) and cycloadditions being particularly powerful strategies.[5][10][11][12][13]

1. Multicomponent Reactions (MCRs) for Spirooxindole Synthesis

MCRs offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step from three or more starting materials.[12][13][14] This strategy is well-suited for the synthesis of diverse libraries of spirooxindoles for drug discovery.[13]

A notable example is the Lewis acid-catalyzed three-component reaction of an isatin, and two different 1,3-dicarbonyl compounds to generate spirooxindole pyranochromenedione derivatives.[14]

Protocol 2: Three-Component Synthesis of Spirooxindoles [14]

  • Materials:

    • N-Substituted isatin (1.0 equiv)

    • 1,3-Cyclohexanedione (1.1 equiv)

    • 4-Hydroxy-6-methyl-2-pyrone (1.1 equiv)

    • SnCl4·5H2O (10 mol%)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • To a microwave vial, add the N-substituted isatin, 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone, and SnCl4·5H2O.

    • Add DCE and seal the vial.

    • Heat the reaction mixture in a microwave reactor at 80 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography.

G Start Isatin + 1,3-Dicarbonyls Intermediate Knoevenagel/Michael Adduct Start->Intermediate Lewis Acid Catalyst Product Spirooxindole Intermediate->Product Intramolecular Cyclization

Figure 2: General workflow for the multicomponent synthesis of spirooxindoles.

The mechanism likely involves the formation of an indolenium ion intermediate from the isatin and one of the 1,3-dicarbonyl components, which is then intercepted by the second dicarbonyl compound.[14]

2. [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for the stereoselective synthesis of pyrrolidinyl-spirooxindoles.[15] This reaction allows for the creation of multiple stereocenters in a single step. The azomethine ylides are typically generated in situ from the condensation of an isatin with an α-amino acid.

III. Anilide Cyclization Strategies

An alternative approach to oxindole synthesis involves the intramolecular cyclization of α-halo or α-aryl anilides. This strategy is particularly useful for the synthesis of 3,3-disubstituted oxindoles.

A. Transition-Metal-Free Radical Cyclization

While transition-metal-catalyzed methods are prevalent, the development of transition-metal-free alternatives is highly desirable to avoid metal contamination in the final products.[16][17] A recently developed method utilizes a quinone/K2CO3 catalytic system to promote the intramolecular radical cyclization of α-bromoanilides.[16]

Protocol 3: Transition-Metal-Free Synthesis of 3,3-Disubstituted Oxindoles [16]

  • Materials:

    • α-Bromoanilide (1.0 equiv)

    • 9,10-Phenanthrenequinone (PQ) (5 mol%)

    • K2CO3 (2.0 equiv)

    • 1,4-Dioxane as solvent

  • Procedure:

    • In a sealed tube, combine the α-bromoanilide, PQ, and K2CO3.

    • Add 1,4-dioxane under an inert atmosphere (e.g., N2 or Ar).

    • Heat the reaction mixture at 120 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the solids.

    • Concentrate the filtrate and purify the residue by column chromatography.

Table 2: Substrate Scope for the Radical Cyclization [16]

Anilide Substituent (Aromatic Ring)α-SubstituentsYield (%)
HMe, Me95
4-FMe, Me92
4-ClEt, Et88
5-MeOMe, Ph75

Data synthesized from information presented in the cited source.

Mechanistic studies suggest that the reaction proceeds through a radical pathway, likely initiated by a single electron transfer (SET) from a complex formed between PQ and K2CO3 to the α-bromoanilide.[16]

G Anilide α-Bromoanilide Radical Tertiary Radical Intermediate Anilide->Radical SET from PQ-K2CO3 complex Cyclization Intramolecular Cyclization Radical->Cyclization Oxindole 3,3-Disubstituted Oxindole Cyclization->Oxindole Rearomatization

Figure 3: Proposed radical mechanism for the transition-metal-free oxindole synthesis.

IV. Conclusion and Future Perspectives

The synthesis of bioactive molecules containing the oxindole core is a dynamic and evolving field of research. The strategies outlined in this guide represent a selection of the powerful methodologies available to medicinal and synthetic chemists. The development of novel catalytic systems, particularly those that are enantioselective and employ earth-abundant metals or no metals at all, will continue to be a major focus. Furthermore, the application of flow chemistry and other high-throughput techniques will undoubtedly accelerate the discovery of new oxindole-based therapeutic agents. As our understanding of the biological roles of oxindole-containing molecules deepens, so too will the demand for innovative and efficient synthetic methods to access these valuable compounds.

References

Application Notes and Protocols: Strategic C-C Bond Formation Utilizing Oxindole-7-boronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Power of Boronic Esters in Modern Synthesis

The oxindole structural motif is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] This privileged scaffold, first isolated from plants like Uncaria tomentosa, is recognized for its ability to be chemically modified to generate novel biological functions, leading to the development of anticancer, antimicrobial, and kinase inhibitory agents, among others.[1][2][4] The strategic functionalization of the oxindole ring system is therefore of paramount importance for the exploration of new chemical space and the generation of potent therapeutic candidates.

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds. Among these, the Suzuki-Miyaura coupling stands out due to its mild reaction conditions, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[5][6][7] While boronic acids are traditionally used, their pinacol ester derivatives have gained immense popularity.[8] The pinacol group effectively shields the boron atom, rendering the reagent more stable to air and moisture, which facilitates easier handling, purification, and storage.[8] This enhanced stability often translates to more reproducible and higher-yielding reactions, a critical factor in both academic research and industrial drug development.[9][10]

This guide provides a comprehensive overview and detailed protocols for the application of Oxindole-7-boronic acid, pinacol ester in C-C bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind the procedural steps, offering insights to empower researchers to optimize this powerful synthetic tool for their specific molecular targets.

The Strategic Advantage of this compound

The placement of the boronic ester at the 7-position of the oxindole core provides a versatile handle for introducing a wide array of aryl and heteroaryl substituents. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties at a key vector of the oxindole scaffold. The resulting 7-substituted oxindoles are valuable building blocks for the synthesis of complex molecules and potential drug candidates.

The use of the pinacol ester form of the boronic acid offers several key advantages:

  • Enhanced Stability: As previously mentioned, the pinacol ester is significantly more stable than the corresponding free boronic acid, reducing the likelihood of protodeboronation, a common side reaction with heteroaryl boronic acids.[11][12]

  • Improved Solubility: Pinacol esters generally exhibit better solubility in organic solvents commonly used for cross-coupling reactions.

  • Controlled Reactivity: The pinacol ester can provide a slower, more controlled release of the active boronic acid species under the reaction conditions, which can lead to cleaner reactions and higher yields.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boronate_complex Ar-Pd(II)-R Ln transmetalation->pd_boronate_complex boronate [R-B(OR)3]- boronate->transmetalation base Base base->boronate Activation boronic_ester R-B(OR)2 boronic_ester->base reductive_elimination Reductive Elimination pd_boronate_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[13]

  • Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[7][13]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is designed for a small-scale (0.25 mmol) reaction to allow for rapid screening and optimization.

Protocol_Workflow start Start reagents Combine Reagents: - this compound - Aryl bromide - Palladium catalyst - Ligand - Base start->reagents solvent Add Solvent reagents->solvent degas Degas the reaction mixture solvent->degas heat Heat to reaction temperature degas->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv), the aryl bromide (0.275 mmol, 1.1 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.005 mmol, 2 mol%), and the base (e.g., K₂CO₃, 0.50 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture (e.g., 2.5 mL of a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-oxindole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Therefore, maintaining an inert atmosphere is critical for catalytic activity.

  • Base: The base is essential for the transmetalation step.[7] The choice of base can significantly impact the reaction rate and yield. Carbonates like K₂CO₃ are commonly used, while stronger bases like Cs₂CO₃ may be necessary for less reactive substrates.

  • Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Catalyst and Ligand: The choice of palladium source and ligand is crucial. [Pd(dppf)Cl₂] is a robust and versatile catalyst for many Suzuki-Miyaura couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties to promote the catalytic cycle. For challenging couplings, other catalysts and ligands may need to be screened.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)901285
24-BromoanisolePd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O (2:1:1)1001678
33-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (5:1)100892
41-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O (4:1)801088

Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific reaction scale and purification efficiency.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing and use of an inert atmosphere. Try a different palladium precatalyst or ligand.
Insufficiently strong baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Protodeboronation of the Boronic Ester Presence of excess water or protic sourcesUse anhydrous solvents and a less aqueous base system. Minimize reaction time.
Formation of Homocoupled Byproducts Catalyst decompositionUse a more robust ligand or a lower reaction temperature.

Conclusion

This compound is a valuable and versatile building block for the synthesis of 7-substituted oxindoles via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and predictable reactivity make it an excellent choice for applications in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reagent to construct complex molecular architectures and accelerate the discovery of new chemical entities with desired properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with Oxindole-7-boronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the sterically hindered and electronically complex substrate, Oxindole-7-boronic acid, pinacol ester . As Senior Application Scientists, we have consolidated field-proven insights and mechanistic knowledge to help you troubleshoot and optimize your reaction yields.

The Suzuki coupling of 7-substituted oxindoles is a critical transformation in medicinal chemistry. However, the substrate's unique structure—featuring a lactam (cyclic amide) and a boronic ester at the sterically encumbered C7 position, ortho to the amide carbonyl—presents a distinct set of challenges. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the coupling of this compound.

Q1: My reaction shows no conversion of starting materials. What are the first things I should check?

A1: A complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic cycle.[1]

  • Catalyst Activity & Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like boronic acid homocoupling.[2][3] Ensure your solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period) and that the reaction is set up under a strictly inert atmosphere.[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ to Pd(0) to enter the catalytic cycle.[1] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst which activates more reliably.[2][3]

  • Base Inadequacy: The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][5] For a sterically hindered substrate like this, a weak base (e.g., Na₂CO₃) may be insufficient. A stronger base such as K₃PO₄ or Cs₂CO₃ is often required to facilitate the challenging transmetalation.[2]

  • Water Content: While many Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species, the precise amount can be critical.[1] For sensitive substrates, running strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be beneficial.[3]

Q2: My starting materials are consumed, but the yield of the desired product is low. What are the likely side reactions?

A2: Low yield with consumption of starting materials indicates that the desired catalytic cycle is being intercepted by competing pathways.

  • Protodeboronation: This is a common side reaction where the boronic ester is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol solvents), yielding the simple oxindole byproduct.[3][6] This pathway is often accelerated by elevated temperatures and certain bases.[3][6] To mitigate this, consider using a more stable boronate form if possible, minimizing water content, and running the reaction at the lowest effective temperature.[3]

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic ester to form a symmetrical biaryl (a dimer of your oxindole substrate). This is often exacerbated by the presence of oxygen or if using a Pd(II) precatalyst, which can oxidize the boronic acid during its reduction to Pd(0).[1][3] Using a Pd(0) source and ensuring rigorous degassing are the best preventative measures.[3]

  • Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halide with a hydrogen atom. This occurs when the arylpalladium(II) intermediate reacts with a hydride source in the mixture instead of the boronate.[1]

Q3: How do I choose the optimal palladium catalyst and ligand for this sterically hindered substrate?

A3: Steric hindrance around the C7-boron bond slows down both the transmetalation and reductive elimination steps of the catalytic cycle.[2][7] Therefore, specialized ligands are essential.

  • Bulky, Electron-Rich Ligands: These are critical for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands such as XPhos , SPhos , and RuPhos are highly effective.[2] Their bulkiness promotes the reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition of the aryl halide to the palladium center.[8]

  • Modern Precatalysts: Consider using Buchwald G3 or G4 precatalysts. These are air-stable complexes that generate the active, monoligated Pd(0) species efficiently and reproducibly in solution, often leading to better results than mixing a palladium source and ligand separately.[2]

Q4: What is the best base and solvent combination to start with?

A4: The choice of base and solvent is interdependent and crucial for success.

  • Base Selection: A strong inorganic base is typically required for hindered couplings. Potassium phosphate (K₃PO₄) is an excellent starting point as it is strong enough to promote transmetalation without being overly harsh.[2][7] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[2]

  • Solvent Selection: A polar aprotic solvent is generally preferred. 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 organic:water), are standard choices that work well with the aforementioned bases.[1][9] For reactions requiring higher temperatures, solvents with higher boiling points like DMF can be used, but be mindful of potential decomposition of sensitive substrates.[2]

Q5: Does the free N-H group on the oxindole ring interfere with the reaction?

A5: Yes, this is a critical and often overlooked issue. Heterocycles with acidic N-H protons, like indoles and oxindoles, can act as ligands for the palladium catalyst.[10] This coordination can inhibit the catalyst by forming stable, off-cycle palladium complexes, effectively reducing the concentration of the active catalyst and leading to low or no yield.[10] While N-protection is a possible solution, it adds extra steps. A more direct approach is to use catalyst systems known to be robust in the presence of N-H free heterocycles, such as those employing bulky biarylphosphine ligands (XPhos, SPhos) which can disfavor this inhibitory binding.[10]

In-Depth Troubleshooting Guide

When the initial fixes from the FAQ section are insufficient, a more systematic approach is necessary.

Problem: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials (both the oxindole boronic ester and the aryl halide), the catalytic cycle is likely stalled or proceeding at an impractically slow rate.

Analysis of Potential Causes:
  • Catalyst Inactivation/Poisoning: The active Pd(0) catalyst may be decomposing or being inhibited. As noted, the oxindole N-H can be a culprit.[10] Other impurities, such as sulfur-containing compounds in reagents, can act as potent catalyst poisons.[11]

  • Insufficiently Forcing Conditions: Sterically demanding couplings often require higher activation energy.[2] The selected temperature, base, or catalyst system may not be potent enough to overcome this barrier.

  • Poor Reagent Quality: The boronic ester could be partially hydrolyzed back to the less stable boronic acid prior to the reaction, leading to decomposition.[12]

Troubleshooting Workflow: A Systematic Approach

The following diagram outlines a logical workflow for diagnosing and resolving low conversion issues.

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Problem: Significant Formation of Side Products

When side products are the main issue, the focus shifts from activating the reaction to controlling its selectivity.

Side ProductIdentification (vs. Starting Material)Probable CauseMitigation Strategy
Protodeboronation Product (Oxindole)Loss of -B(pin) group, lower mass. Often less polar on TLC.Excess water/protons, high temperature, overly strong/nucleophilic base.[6]Use freshly dried solvents. Switch to a non-nucleophilic base like K₃PO₄. Run at the lowest possible temperature.[3]
Homocoupling Product (Oxindole-Oxindole Dimer)Approximately double the mass of the starting material. Very non-polar.Presence of O₂, use of Pd(II) precatalysts.[1][3]Rigorously degas all reagents. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a reliable precatalyst.[3] Use a slight excess of the aryl halide partner.[3]
Hydrolyzed Oxindole (Oxindole-7-boronic acid)More polar than the pinacol ester. May not move from baseline on TLC.Incomplete reaction during ester formation or hydrolysis during workup/reaction.[13]Ensure the starting boronic ester is pure and dry. Use anhydrous reaction conditions if suspected.

Optimized Experimental Protocol: A Starting Point

This protocol provides a robust set of starting conditions for the Suzuki coupling of this compound with a generic aryl bromide. It is designed as a baseline for further optimization.

Reagents & Equipment:
  • Oven-dried reaction vial with a magnetic stir bar

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) , finely powdered and dried (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Inert gas supply (Argon or Nitrogen)

Procedure:
  • Vessel Preparation: To the oven-dried reaction vial, add the this compound, the aryl bromide, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 ratio (e.g., 2 mL dioxane, 0.2 mL water). The final concentration of the limiting reagent should be ~0.1 M.

  • Catalyst Addition: Briefly remove the septum cap under a positive flow of inert gas and add the XPhos Pd G3 precatalyst. Immediately reseal the vial.

  • Degassing: Bubble argon through the reaction mixture via a needle for 10-15 minutes to ensure thorough degassing.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C . Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a three-step catalytic cycle involving a palladium catalyst.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Ar-Pd(II)-X(L2) (Oxidative Adduct) pd0->ox_add Oxidative Addition + Ar-X trans Ar-Pd(II)-R(L2) (Transmetalation Complex) ox_add->trans Transmetalation + R-B(OR)2 (Base Activated) trans->pd0 Reductive Elimination product Ar-R (Desired Product) trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[14]

  • Transmetalation: The organic group (R) from the activated boronic ester is transferred to the palladium center, displacing the halide. This is often the rate-limiting step for hindered substrates.[1]

  • Reductive Elimination: The two organic groups (Ar and R) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst to re-enter the cycle.[14]

By understanding which step is failing, a researcher can make more informed decisions about how to modify the reaction conditions for a higher yield.

References

Technical Support Center: Oxindole Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxindole boronic esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and byproduct formation encountered during their use, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The oxindole core is a privileged scaffold in medicinal chemistry, and its functionalization using boronic esters offers a powerful tool for generating novel molecular architectures. However, the unique electronic and steric properties of this heterocyclic system can lead to specific challenges. This guide provides field-proven insights and evidence-based protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of the corresponding des-borylated oxindole in my Suzuki-Miyaura reaction. What is causing this, and how can I prevent it?

A1: The formation of a des-borylated oxindole is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1]

  • Why It Happens: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This reaction is typically promoted by the presence of a proton source (like water or alcohol) and is often base-catalyzed. The mechanism can be complex, but essentially, the oxindole boronic ester, or the boronic acid formed from its hydrolysis, reacts with a proton before it can undergo transmetalation with the palladium catalyst. Electron-rich heterocyclic boronic acids and esters can be particularly susceptible to this side reaction.[2]

  • What to Do:

    • Meticulous Control of Water: While some Suzuki reactions benefit from or even require aqueous conditions, excessive water can exacerbate protodeboronation.

      • Protocol: Use anhydrous solvents. If a co-solvent is needed, ensure it is dry. Consider adding activated 4 Å molecular sieves to the reaction mixture to scavenge trace amounts of water.

    • Choice of Base: The nature and strength of the base are critical. Strong, nucleophilic bases in protic solvents can accelerate protodeboronation.

      • Protocol: Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices that are basic enough to promote the catalytic cycle but minimize protodeboronation.[3]

    • Use of More Stable Boron Reagents: While pinacol esters are more stable than boronic acids, other boron derivatives offer even greater stability.

      • Protocol: Consider using MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates. These reagents "slow-release" the boronic acid into the reaction medium, keeping its concentration low and minimizing the opportunity for side reactions.[1]

    • Optimize Reaction Kinetics: If the desired Suzuki coupling is sluggish, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.

      • Protocol: Increase the catalyst loading slightly or use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand) to accelerate the productive cross-coupling pathway.

Q2: My main byproduct is a dimer of my oxindole boronic ester. What is this, and how can I suppress its formation?

A2: You are observing homocoupling , another prevalent side reaction where two molecules of the boronic ester react with each other to form a symmetrical bi-oxindole.

  • Why It Happens: Homocoupling is often promoted by the presence of oxygen and Pd(II) species. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) can be incomplete, or the Pd(0) can be re-oxidized by trace oxygen in the system. These Pd(II) species can then mediate the coupling of two boronic ester molecules.[4]

  • What to Do:

    • Ensure an Inert Atmosphere: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.

      • Protocol: Degas your solvent thoroughly using a freeze-pump-thaw technique (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

    • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst can sometimes be beneficial, although many modern precatalysts are highly efficient at generating the active Pd(0) species in situ.

      • Protocol: If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can effectively facilitate its reduction. Alternatively, use a well-defined Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst).

    • Add a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.

      • Protocol: The addition of small amounts of a reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[5]

Q3: Can my oxindole boronic ester (pinacol ester) hydrolyze during the reaction, and does this matter?

A3: Yes, pinacol esters can and often do hydrolyze to the corresponding boronic acid under typical Suzuki-Miyaura conditions, especially in the presence of a base and water.[3][6] The significance of this depends on the specific reaction.

  • Why It Happens: The formation of boronic esters from a diol (like pinacol) and a boronic acid is a reversible equilibrium. The presence of water and a base can shift this equilibrium back towards the boronic acid.[7]

  • Does It Matter?

    • Sometimes No: For a long time, it was believed that hydrolysis to the boronic acid was a necessary step before transmetalation. The resulting boronic acid is often the active species in the catalytic cycle.[8]

    • Sometimes Yes: The free boronic acid is generally less stable than its pinacol ester and more prone to protodeboronation and homocoupling.[1] Therefore, rapid hydrolysis can lead to an accumulation of the less stable boronic acid, increasing the likelihood of byproduct formation. Recent studies have also shown that boronic esters can undergo direct transmetalation without prior hydrolysis.[2]

  • What to Do: The strategies to control protodeboronation and homocoupling (controlling water, choice of base) will also help manage the potential negative consequences of premature or excessive hydrolysis. The goal is often to have a slow, controlled release of the active boron species, whether it be the boronic acid or the ester itself.

Troubleshooting Guides

Issue 1: Low Yield of C-Arylated Oxindole, High Yield of Protodeboronated Byproduct
Parameter Potential Cause Troubleshooting Action & Protocol
Solvent/Water Content Excess water is acting as a proton source.Action: Switch to anhydrous conditions. Protocol: Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, or THF). Dry glassware in an oven overnight and cool under an inert atmosphere. Add activated 4 Å molecular sieves to the reaction flask.
Base The base is too strong/nucleophilic or is promoting hydrolysis to the less stable boronic acid.Action: Use a weaker, non-hydroxide base. Protocol: Replace bases like NaOH or KOH with K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
Reaction Temperature High temperatures can accelerate protodeboronation.Action: Lower the reaction temperature. Protocol: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). If the reaction is too slow, consider a more active catalyst rather than increasing the temperature.
Catalyst System Inefficient catalytic turnover leads to prolonged reaction times and increased substrate decomposition.Action: Optimize the catalyst and ligand. Protocol: Use a more electron-rich and sterically hindered phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos) which can promote faster reductive elimination and overall catalytic turnover.[3]
Issue 2: Significant Formation of Oxindole Homocoupling Dimer
Parameter Potential Cause Troubleshooting Action & Protocol
Atmosphere Presence of oxygen is oxidizing the Pd(0) catalyst to Pd(II), which promotes homocoupling.Action: Rigorously exclude oxygen. Protocol: Degas the solvent using a minimum of three freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of an inert gas (argon is preferred due to its density). Maintain this inert atmosphere throughout the reaction.
Catalyst Precursor Inefficient in-situ reduction of a Pd(II) precatalyst.Action: Use a more reliable Pd(0) source or a highly efficient precatalyst. Protocol: Consider using Pd₂(dba)₃ or a modern, well-defined precatalyst like XPhos Pd G3, which are designed for rapid and clean generation of the active Pd(0) species.
Reaction Setup Adding the boronic ester before the catalyst is fully activated.Action: Pre-activate the catalyst. Protocol: Heat the mixture of the palladium source, ligand, base, and aryl halide in the degassed solvent for 10-15 minutes before adding the oxindole boronic ester. This can help ensure the catalyst is in the active Pd(0) state.

Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and the major side reactions, consider the following simplified diagrams:

Desired Suzuki-Miyaura Pathway

Suzuki_Miyaura_Pathway cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Oxindole(L2) Ar-Pd(II)-Oxindole(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Oxindole(L2) Transmetalation (Oxindole-B(OR)2) Ar-Pd(II)-Oxindole(L2)->Pd(0)L2 Reductive Elimination Ar-Oxindole Ar-Oxindole Ar-Pd(II)-Oxindole(L2)->Ar-Oxindole Product Formation Ar-X Ar-X Oxindole-B(OR)2 Oxindole-B(OR)2

Caption: Desired Suzuki-Miyaura catalytic cycle for the synthesis of arylated oxindoles.

Competing Side Reaction Pathways

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Oxindole-B(OR)2 Oxindole-B(OR)2 Oxindole-H Oxindole-H Oxindole-B(OR)2->Oxindole-H + H+ (from H2O, etc.) - B(OR)2(OH) Oxindole-Oxindole Oxindole-Oxindole Oxindole-B(OR)2->Oxindole-Oxindole + Oxindole-B(OR)2 Pd(II), O2

Caption: Major competing side reactions: protodeboronation and homocoupling.

References

Technical Support Center: Optimizing Catalyst and Base Conditions for Oxindole Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxindole Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for their specific oxindole substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges and maximizing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura reaction a preferred method for functionalizing oxindoles?

The Suzuki-Miyaura coupling is a highly versatile and robust palladium-catalyzed reaction for creating carbon-carbon bonds.[1][2][3] For oxindole scaffolds, which are prevalent in numerous biologically active molecules, this reaction offers several advantages:

  • Broad Substrate Scope: It tolerates a wide variety of functional groups on both the oxindole and the boronic acid coupling partner.[4][5]

  • Mild Reaction Conditions: Many Suzuki couplings can be performed under relatively gentle conditions, preserving sensitive functional groups often found in complex pharmaceutical intermediates.[4][6]

  • Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, enabling rapid exploration of structure-activity relationships (SAR).

Q2: What is the fundamental role of the base in the oxindole Suzuki reaction?

The base is a critical component of the Suzuki-Miyaura catalytic cycle, and its role is multifaceted.[1] Primarily, it activates the boronic acid to form a more nucleophilic boronate species.[7][8][9] This boronate then undergoes transmetalation with the palladium(II) complex.[1][10] The base also plays a role in the reductive elimination step and the regeneration of the active Pd(0) catalyst.[1]

Q3: What are the most common palladium catalysts and ligands used for oxindole Suzuki couplings?

The choice of catalyst and ligand is paramount for a successful reaction. Palladium(0) is the active catalytic species.[2][10] Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[10] When using a Pd(II) source like Pd(OAc)₂, a ligand is required to facilitate the in-situ reduction to Pd(0).[11]

For oxindole substrates, which can be sterically demanding, bulky and electron-rich phosphine ligands are often employed.[12][13] These ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4][13] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your oxindole Suzuki reactions and provides actionable troubleshooting steps.

Problem 1: Low or No Product Yield

Q: I've set up my reaction with a standard protocol, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is key.

1. Inefficient Catalyst Activity:

  • Cause: The palladium catalyst may not be sufficiently active. This can be due to the use of a less-than-optimal ligand, catalyst decomposition, or the presence of impurities that poison the catalyst.

  • Solution:

    • Ligand Screening: If using a generic ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically hindered ligand from the Buchwald or Josiphos families. These are known to enhance catalyst performance, especially with challenging substrates.[13]

    • Pre-catalyst Choice: Employing a pre-formed, air-stable Pd(II) pre-catalyst complexed with a bulky ligand (e.g., XPhos-Pd-G3) can ensure a consistent and active catalyst source.

    • Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11][14]

2. Ineffective Base Activation:

  • Cause: The chosen base may be too weak to efficiently form the reactive boronate species, or it may have poor solubility in the reaction solvent.[9]

  • Solution:

    • Base Strength: For many oxindole Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are more effective than weaker bases like sodium bicarbonate (NaHCO₃).[4]

    • Solubility: If using an inorganic base like K₃PO₄, which has limited solubility in many organic solvents, adding a small amount of water can facilitate its action.[15] However, be mindful that excess water can promote unwanted side reactions.

3. Poor Substrate Reactivity:

  • Cause: The electronic and steric properties of your specific oxindole or boronic acid can significantly impact reactivity. Sterically hindered substrates, for example, can be challenging to couple.[16][17][18]

  • Solution:

    • Temperature Optimization: Increasing the reaction temperature can often overcome activation energy barriers.[19][20]

    • Boronic Ester Derivatives: If you suspect your boronic acid is unstable under the reaction conditions, consider using a more robust boronic ester, such as a pinacol ester (Bpin).[2][11]

Experimental Workflow: A Step-by-Step Optimization Protocol

Here is a general workflow for optimizing your oxindole Suzuki reaction. Remember to always run a control reaction with your initial, unoptimized conditions for comparison.

**dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

Start [label="Start with a Standard Protocol", shape=ellipse, fillcolor="#34A853"]; LowYield [label="Low Yield Observed?", shape=diamond, fillcolor="#EA4335"]; Catalyst [label="Optimize Catalyst System\n(Ligand & Pd Source)"]; Base [label="Optimize Base\n(Strength & Solubility)"]; Solvent [label="Optimize Solvent\n(Polarity & Aprotic/Protic)"]; Temp [label="Optimize Temperature"]; Success [label="High Yield Achieved", shape=ellipse, fillcolor="#34A853"];

Start -> LowYield; LowYield -> Catalyst [label="Yes"]; Catalyst -> Base; Base -> Solvent; Solvent -> Temp; Temp -> LowYield [label="Re-evaluate"]; LowYield -> Success [label="No"]; } dot Caption: A systematic workflow for troubleshooting and optimizing oxindole Suzuki reactions.

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm observing significant amounts of side products, primarily homocoupling of my boronic acid and protodeboronation. How can I suppress these unwanted reactions?

A: The formation of side products is often a sign of suboptimal reaction conditions that favor undesired reaction pathways.

1. Homocoupling of the Boronic Acid:

  • Cause: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen and certain palladium species.[2][11][14]

  • Solution:

    • Strictly Anaerobic Conditions: As mentioned previously, thorough degassing of all reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) is crucial.[11]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[11]

2. Protodeboronation:

  • Cause: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often exacerbated by the presence of water, strong bases, or elevated temperatures.[9][11][14]

  • Solution:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware and reagents are thoroughly dried.

    • Milder Base: If possible, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]

    • Use Boronic Esters: As mentioned before, boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][11]

Data-Driven Decision Making: Catalyst and Base Selection Guide

The following table provides a starting point for selecting catalyst and base combinations based on the electronic properties of your coupling partners.

Oxindole Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)Recommended Catalyst System (Pd Source/Ligand)Recommended BaseSolvent Suggestion
Electron-deficientElectron-richPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O
Electron-richElectron-deficientPd(OAc)₂ / SPhosCs₂CO₃Toluene
Sterically hinderedSterically hinderedXPhos-Pd-G3K₃PO₄t-BuOH
HeteroaromaticVariousPd(PPh₃)₄K₂CO₃DMF/H₂O

Visualizing the Catalytic Cycle and Troubleshooting Logic

Suzuki_Cycle cluster_troubleshooting Troubleshooting Points Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) RE_Fail Decomposition (Bulky Ligand) Pd(0)L2->RE_Fail Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂ + Base) OA_Fail Slow/No Reaction (Optimize Ligand/Temp) Ar-Pd(II)-X(L2)->OA_Fail Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Trans_Fail Low Yield (Optimize Base/Solvent) Ar-Pd(II)-Ar'(L2)->Trans_Fail

References

Technical Support Center: Purification of Crude Oxindole-7-boronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Oxindole-7-boronic acid, pinacol ester. This molecule is a valuable building block in medicinal chemistry and drug development, but its purification can present unique challenges. This guide is structured to provide direct, experience-based answers to common issues encountered in the lab, moving from specific troubleshooting problems to broader frequently asked questions and detailed protocols.

Introduction: The Challenge of Purifying Boronic Esters

This compound combines the reactivity of an oxindole core with the versatility of a boronic ester. However, the pinacol boronate group, while more stable than the free boronic acid, introduces specific purification hurdles. The primary challenges stem from two key properties:

  • Hydrolytic Instability : The B-O bonds in the pinacol ester are susceptible to hydrolysis, especially under acidic conditions or in the presence of water, which reverts the compound to the more polar and often less soluble boronic acid.[1][2][3]

  • Lewis Acidity : The boron atom is Lewis acidic, leading to strong interactions with the Lewis basic silanol groups on standard silica gel. This results in significant product loss, tailing, and poor separation during chromatography.[4][5][6][7]

This guide provides strategies to navigate these issues effectively.

Troubleshooting Guide: Addressing Common Purification Failures

This section addresses specific, acute problems you might be facing during your purification workflow.

Question: My compound is irreversibly stuck at the top of my silica gel column. Even with 100% ethyl acetate, I get poor recovery. What is happening?

Answer: This is the most common issue faced when purifying pinacol boronic esters and is almost certainly due to over-adsorption on the silica gel.[4][6][8] The electron-deficient boron atom in your molecule interacts strongly with the lone pairs on the oxygen atoms of the silanol groups (Si-OH) on the silica surface. This strong dative interaction prevents the compound from eluting with the mobile phase.

Causality & Solution: To overcome this, you must passivate the silica gel surface to reduce its Lewis basicity. The most effective and widely adopted method is to use boric acid-impregnated silica gel .[5][6] Boric acid is a mild Lewis acid that pre-treats the silica, engaging the basic sites that would otherwise bind your product. This allows your boronic ester to travel down the column as intended. A detailed protocol for preparing and using this modified stationary phase is provided below.

Question: After my column, I isolated a product, but the ¹H NMR shows new peaks around 0.8-1.2 ppm and a significant downfield shift for my aromatic protons. Did my compound decompose?

Answer: It is highly likely that your pinacol ester has partially or fully hydrolyzed to the corresponding free boronic acid (Oxindole-7-boronic acid) and pinacol. The new peaks you are observing are likely from the free pinacol (a singlet at ~1.2 ppm for the four methyl groups). The change in the aromatic region is due to the electronic difference between the boronic ester (-Bpin) and the boronic acid (-B(OH)₂).

Causality & Solution: Hydrolysis can occur at several stages:

  • Aqueous Workup: Prolonged exposure to water, especially if the aqueous layer is acidic, can cleave the ester.

  • On-Column Decomposition: Standard silica gel is slightly acidic (pH ~6-7) and contains surface-bound water, creating a perfect environment for hydrolysis.[2][9]

Preventative Measures:

  • Minimize Water Contact: During your workup, perform extractions quickly and ensure all organic solvents are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentration.

  • Use Neutralized Media: Using boric acid-impregnated silica not only prevents over-adsorption but also helps maintain a less aggressive environment, reducing on-column hydrolysis.

  • Aprotic Solvents: Ensure your chromatography solvents are as dry as possible.

Question: My TLC analysis shows significant streaking or a "comet tail" effect for my product spot. How can I get a clean TLC?

Answer: Streaking on a TLC plate is a microcosm of what happens on a column. It indicates that your compound is interacting too strongly with the stationary phase and/or decomposing during the analysis.[2][10]

Causality & Solution: The cause is the same as for column over-adsorption: strong interaction with silica and potential hydrolysis on the plate.[5]

  • Quick Fix: Add a small amount (~0.1-1%) of a competitive Lewis base like methanol or a mild acid like acetic acid to your developing solvent. This can sometimes disrupt the strong binding and provide a cleaner spot, but it doesn't solve the underlying issue for preparative chromatography.

  • Best Practice: The most reliable solution is to prepare and use TLC plates with boric acid-impregnated silica, mirroring the conditions of your preparative column.[4][6] This will give you a much more accurate picture of the separation you can achieve.

Frequently Asked Questions (FAQs)

This section covers broader strategic questions about the purification process.

1. What are the most common impurities I should expect in my crude product? Besides your target molecule, a crude reaction mixture from a Miyaura borylation will typically contain:

  • Unreacted Starting Material: The corresponding aryl halide (e.g., 7-bromo-oxindole).

  • Bis(pinacolato)diboron (B₂pin₂): A common reagent used in the borylation reaction.

  • Homocoupled Byproducts: Ar-Ar dimers from the starting material.

  • Oxindole-7-boronic acid: The hydrolyzed form of your product.

2. Is recrystallization a viable purification strategy for this compound? Yes, recrystallization can be an excellent, scalable alternative to chromatography if the impurity profile allows for it.

  • Advantages: Can be more efficient for large quantities and avoids potential decomposition on silica.

  • Challenges: Finding a suitable solvent system can be time-consuming. Oxindole derivatives can sometimes be oily or form amorphous solids.

  • Solvent Selection Strategy: Start with solvent pairs. Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane, acetone). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, diethyl ether) until persistent cloudiness appears. Heat to redissolve, then allow to cool slowly.

3. What analytical techniques are best for assessing purity, and are there any pitfalls?

  • ¹H NMR: The gold standard for structural confirmation and purity assessment. Be aware that residual B₂pin₂ can have a sharp singlet at ~1.25-1.35 ppm, which can sometimes overlap with product signals.

  • LC-MS: Very useful, but be cautious with reversed-phase HPLC (RP-HPLC). The acidic mobile phases (e.g., with formic or trifluoroacetic acid) and aqueous environment can cause rapid on-column hydrolysis of the pinacol ester, giving a false impression of impurity.[3][9][11] Specialized methods using low-silanol activity columns and mobile phases without pH modifiers may be required for accurate analysis.[9]

  • TLC Stains: Since the oxindole core is UV-active, a standard UV lamp is the primary visualization method. For boron-containing compounds that may not be UV-active, a cerium ammonium molybdate (CAM) or potassium permanganate stain can be effective.

4. How should I store the purified this compound for maximum stability? Pinacol boronic esters are significantly more stable than their corresponding boronic acids, but they are not indestructible. To prevent degradation over time:

  • Store as a solid, not in solution.

  • Keep in a tightly sealed vial under an inert atmosphere (argon or nitrogen).

  • Store in a desiccator to protect from moisture.

  • For long-term storage, keep at low temperatures (-20°C is ideal).

Workflow & Decision Diagram

The following diagram outlines a logical workflow for approaching the purification of your crude product.

Purification_Workflow start Crude Product analyze Analyze Crude Mixture (TLC, NMR, LC-MS) start->analyze decision Purity > 95% and Single Major Product? analyze->decision recrys Attempt Recrystallization decision->recrys  Yes chromatography Proceed to Chromatography decision->chromatography No final_analysis Final Purity Analysis (NMR, LC-MS) recrys->final_analysis prep_silica Prepare Boric Acid- Impregnated Silica chromatography->prep_silica run_column Run Flash Column prep_silica->run_column analyze_fractions Analyze Fractions (TLC) run_column->analyze_fractions combine Combine Pure Fractions & Concentrate analyze_fractions->combine combine->final_analysis pure_product Pure Product (Store under Inert Gas) final_analysis->pure_product Yes fail Purity Unsatisfactory final_analysis->fail No repurify Consider Alternative (e.g., Prep-HPLC, Derivatization) fail->repurify

Caption: Purification decision workflow for crude boronic esters.

Detailed Protocol: Purification by Boric Acid-Impregnated Flash Chromatography

This protocol is adapted from established methods for purifying sensitive boronic esters.[6]

Part 1: Preparation of Boric Acid-Impregnated Silica Gel

  • Prepare Solution: In a large flask, prepare a 5% w/v solution of boric acid in ethanol. For every 100 g of silica gel you plan to use, you will need approximately 5 g of boric acid dissolved in 100 mL of ethanol. Stir until the boric acid is fully dissolved.

  • Slurry Silica: Add 100 g of standard flash silica gel (e.g., 40-63 µm) to the boric acid solution.

  • Equilibrate: Gently swirl or stir the slurry for 1 hour at room temperature. This allows the boric acid to coat the silica surface.

  • Remove Solvent: Remove the ethanol by filtration using a large Büchner funnel.

  • Wash & Dry: Wash the silica gel on the filter with fresh ethanol (approx. 100 mL per 100 g of silica) to remove any excess, non-adhered boric acid.

  • Dry Thoroughly: Transfer the treated silica gel to a round-bottom flask and dry it thoroughly under high vacuum, gently heating to 50-60°C with a water bath, until it is a fine, free-flowing powder. This drying step is critical.

Part 2: Column Chromatography

  • Pack Column: Pack the column with your prepared boric acid-impregnated silica gel using your desired solvent system (e.g., a hexane/ethyl acetate mixture). This can be done as a dry pack or a slurry pack.

  • Load Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or your mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of the treated silica gel, drying it, and loading the resulting powder onto the top of the column.

  • Elute: Run the column using a gradient of ethyl acetate in hexanes (or another suitable solvent system determined by TLC on treated plates).

  • Collect & Analyze: Collect fractions and analyze them using TLC (ideally on treated plates) and UV visualization.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Summary of Purification Strategies

StrategyDescriptionProsConsBest For
Boric Acid-Treated Silica Chromatography Flash chromatography using silica gel pre-treated with a 5% solution of boric acid.[4][5][6]- High resolution and purity.- Prevents on-column hydrolysis.- Minimizes product loss due to adsorption.- Requires preparation of the stationary phase.- May not remove all closely-eluting impurities.Complex mixtures with multiple impurities or when high purity is essential.
Recrystallization Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool, causing the pure product to crystallize.[12]- Highly scalable and cost-effective.- Can yield very high purity material.- Avoids issues with silica gel.- Dependent on the compound's ability to form a stable crystal lattice.- Finding a suitable solvent can be difficult.- May not be effective if impurities co-crystallize.Crude material that is already relatively pure (>90%) and known to be a crystalline solid.
Aqueous Workup & Extraction Using immiscible solvents (e.g., ethyl acetate and water) to partition the product and impurities based on their solubility and polarity.- Good for removing inorganic salts and highly polar impurities.- Risk of hydrolysis of the pinacol ester.- Emulsions can form.- Inefficient for removing non-polar organic impurities.Initial clean-up of the crude reaction mixture before further purification.
Derivatization (e.g., to BF₃K salt) Converting the boronic ester to a more stable, crystalline trifluoroborate salt for purification, followed by hydrolysis back to the boronic acid or ester.[8][13]- Salts are often highly crystalline and stable.- Excellent for removing stubborn impurities.- Adds two extra chemical steps to the sequence.- Requires specific reagents (e.g., KHF₂).Cases of extreme purification difficulty where other methods have failed.

References

Overcoming low reactivity of boronic esters in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming the Low Reactivity of Boronic Esters

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of boronic esters in Suzuki-Miyaura cross-coupling and related transformations. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying mechanistic reasoning to help you make informed decisions in your experimental design.

Introduction: The Boronic Ester Conundrum

Boronic esters, particularly pinacol esters, are invaluable reagents in modern organic synthesis. Their stability to chromatography, ease of handling, and often crystalline nature make them preferable to their more reactive boronic acid counterparts, especially in multi-step syntheses and late-stage functionalization.[1][2][3] However, this enhanced stability is a double-edged sword, frequently leading to sluggish or failed reactions.[3] This guide provides a structured approach to diagnosing and overcoming these reactivity challenges.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of boronic esters.

Q: Why is my boronic ester significantly less reactive than its corresponding boronic acid?

A: The decreased reactivity stems from reduced Lewis acidity.[3] In a boronic acid, the boron atom possesses an empty p-orbital, making it Lewis acidic and susceptible to activation by a base. In a boronic ester, the lone pairs on the oxygen atoms conjugate with this empty p-orbital.[3] This donation of electron density to the boron center reduces its Lewis acidity, making the initial activation step—formation of the tetrahedral "ate" complex required for transmetalation—less favorable.[3][4]

Q: Does the boronic ester need to hydrolyze to the boronic acid before it can react?

A: This is a common misconception. While in situ hydrolysis can occur under aqueous basic conditions, extensive mechanistic studies have conclusively shown that boronic esters can and do undergo transmetalation directly without prior hydrolysis.[1][5][6][7] In fact, for certain ester scaffolds (e.g., those derived from ethylene glycol), the direct transmetalation pathway can be significantly faster than that of the corresponding boronic acid.[1][8] The key is selecting conditions that favor the direct activation of the ester.

Q: How do the sterics and electronics of the ester's diol backbone influence reactivity?

A: Both factors play a critical and interconnected role.

  • Steric Hindrance: Bulky diols, like the ubiquitous pinacol, can sterically impede the approach of the palladium complex, slowing the formation of the crucial pre-transmetalation intermediate.[1] In contrast, less sterically demanding acyclic esters (dimethyl) or smaller cyclic esters (ethylene glycol) can form these intermediates more readily, leading to faster reaction rates.[1][9]

  • Electronic Effects: The electronic nature of the diol has a complex influence. Both electron-rich (e.g., ethylene glycol) and electron-deficient (e.g., catechol) esters have been shown to accelerate transmetalation compared to boronic acids.[1] This suggests that the optimal electronic properties are dependent on multiple factors within the catalytic cycle, including the ability to facilitate the formation of an empty coordination site on the palladium atom and modulating the nucleophilicity of the ipso-carbon bound to boron.[5][6]

Section 2: Troubleshooting Guide for Low-Yielding Reactions

This section is formatted as a practical, issue-driven guide to solve specific experimental problems.

Q1: My reaction has stalled with low conversion. What is my initial troubleshooting strategy?

A: When a reaction fails, a systematic approach is crucial. The flowchart below outlines a decision-making process to diagnose the most common failure modes. The primary culprits are often inefficient catalyst activation, suboptimal base/solvent choice, or decomposition of the boronic ester.[10]

G Start Low Conversion Observed CheckCatalyst 1. Verify Catalyst & Ligand - Is the Pd(0) species active? - Is the ligand appropriate for the substrate? Start->CheckCatalyst CheckBase 2. Evaluate Base & Solvent - Is the base strong enough? - Are reactants soluble? - Consider anhydrous conditions. CheckCatalyst->CheckBase If catalyst is robust... SolutionCatalyst Solution: - Switch to a pre-formed Pd(0) catalyst. - Use bulky, electron-rich ligands for hindered substrates. CheckCatalyst->SolutionCatalyst CheckBoron 3. Assess Boronic Ester Stability - Is protodeboronation occurring? - Is homocoupling observed? CheckBase->CheckBoron If conditions seem appropriate... SolutionBase Solution: - Switch to a stronger base (K₃PO₄, Cs₂CO₃). - Use an anhydrous base (TMSOK). - Change solvent to improve solubility. CheckBase->SolutionBase SolutionBoron Solution: - Use strictly anhydrous conditions. - Convert to a more stable derivative (MIDA ester). - Use a milder base (KF). CheckBoron->SolutionBoron

Caption: A troubleshooting workflow for low-yielding couplings.

Q2: My boronic ester is unreactive with standard bases like Na₂CO₃ or K₂CO₃. How can I improve activation?

A: The primary role of the base is to convert the neutral boronic ester into a more nucleophilic tetrahedral boronate "ate" complex, which is the active species in transmetalation.[4][11] Weaker bases may not be sufficient to drive this equilibrium, especially with less Lewis-acidic esters.

Recommendations:

  • Switch to a Stronger Base: Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are more effective at promoting boronate formation.[10]

  • Employ Anhydrous Conditions: For particularly stubborn esters, especially in B-alkyl couplings, traditional aqueous base systems can be inefficient. Potassium trimethylsilanolate (TMSOK) is a superb choice for anhydrous conditions, as it generates a highly soluble boronate species in ethereal solvents, avoiding issues of mass transfer between phases.[8][9] A control experiment using a boronic acid with TMSOK showed only trace product, demonstrating that the rate enhancements are specific to the boronic ester scaffold under these conditions.[9]

Q3: I am coupling a sterically hindered aryl halide with a hindered boronic ester and see no product. How do I overcome this steric challenge?

A: Steric hindrance poses two major challenges: it slows down the initial oxidative addition of the aryl halide and hinders the subsequent transmetalation. The solution lies in the rational selection of a phosphine ligand.

Ligand Selection Strategy: For sterically demanding couplings, the ligand must be both bulky and electron-rich.

  • Bulky ligands promote the reductive elimination step and can create a more open coordination sphere around the palladium center.

  • Electron-rich ligands accelerate the oxidative addition step, which is often the rate-limiting step for hindered or electron-rich aryl halides.[12]

Ligand ClassExample LigandsKey Features & Applications
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for hindered substrates due to their bulk and electron-donating ability.[10][13]
Dialkylbiarylphosphines tBuXPhosIncreased electron-donating properties compared to standard biarylphosphines.
Specialized Ligands AntPhos, BI-DIMESpecifically designed for extremely hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls. AntPhos is thought to inhibit β-hydride elimination.[14]

Q4: My starting material is being consumed, but I'm isolating the proto-deboronated arene instead of the coupled product. What is happening and how do I stop it?

A: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, which can be residual water or acidic protons in the reaction mixture.[1][10] This is particularly problematic with electron-rich heteroaromatic or sensitive boronic esters.

Mitigation Strategies:

  • Strictly Anhydrous Conditions: The most direct solution is to remove the proton source. Use rigorously dried solvents and reagents. Employing an anhydrous base like TMSOK is highly effective.[10]

  • Use a Milder Base: If anhydrous conditions are not feasible, switch to a milder base. Potassium fluoride (KF) can be effective as it still activates the boron center but is less likely to promote protonolysis.[4]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that is resistant to protodeboronation, such as an N-methyliminodiacetic acid (MIDA) boronate. These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions.[2][10]

Q5: Are there simple chemical modifications I can make to my boronic ester to improve its performance?

A: Yes. If you are starting from a boronic acid, instead of converting it to a standard pinacol ester, consider forming a diethanolamine adduct. This simple, one-step procedure creates a stable, crystalline solid that functions similarly to a MIDA boronate.[15][16] These adducts are air- and water-stable and can be used directly in Suzuki couplings, typically with protic solvents, where they are thought to slowly hydrolyze to release the active boronic acid.[16] This strategy provides the handling advantages of an ester with a reactivity profile closer to that of the boronic acid under the right conditions.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling of Unreactive Boronic Esters

This protocol is optimized for challenging couplings using an anhydrous base and a Buchwald-type catalyst system.[9][15]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2–1.5 equiv), and potassium trimethylsilanolate (TMSOK) (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., THF or Dioxane) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 70–110 °C).

  • Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Diethanolamine (DEA) Boronate Adduct for Enhanced Stability

This protocol describes the straightforward conversion of a potentially unstable boronic acid into a bench-stable DEA adduct.[15][16]

  • Dissolution: In a clean vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or a mixture of toluene/ethanol).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation & Isolation: A white precipitate will typically form. Stir the resulting slurry for 15-30 minutes at room temperature. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be weighed and used directly in Suzuki coupling reactions as a more stable surrogate for the parent boronic acid.

References

Technical Support Center: A Guide to Preventing Protodeboronation of Oxindole-7-boronic acid, pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oxindole-7-boronic acid, pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address the common challenge of protodeboronation, offering in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic ester is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This leads to the formation of oxindole as a byproduct, consuming your starting material and reducing the yield of your desired cross-coupled product. The oxindole core, being relatively electron-rich, can be susceptible to this process, particularly under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]

Q2: I'm using a pinacol ester, which is supposed to be a protecting group. Why am I still observing protodeboronation?

A2: While pinacol esters are more stable than their corresponding boronic acids, they are not entirely immune to protodeboronation.[4][5][6] The pinacol group offers steric hindrance that slows down hydrolysis to the more reactive boronic acid, but this protection is not absolute.[7][8] Under certain conditions, especially with prolonged reaction times, high temperatures, or the presence of strong bases and water, the pinacol ester can hydrolyze, and the resulting boronic acid can then undergo protodeboronation.[2][9] It's a common misconception that esterification completely prevents this side reaction; in reality, it often only mitigates it.[2][9]

Q3: What are the primary factors that accelerate protodeboronation in my reactions?

A3: Several key parameters can significantly increase the rate of protodeboronation:

  • Base: The choice and concentration of the base are critical. Strong bases can promote the formation of a boronate species that is more susceptible to protonolysis.[1][10][11][12]

  • Temperature: Higher reaction temperatures accelerate both the desired coupling reaction and the undesired protodeboronation.[13][14]

  • Solvent and Water Content: The presence of a proton source, such as water or protic solvents, is necessary for protodeboronation to occur.[1][13] Even in anhydrous solvents, trace amounts of water can be sufficient.

  • Catalyst System: The palladium catalyst and the ligands used can also influence the rate of protodeboronation. In some cases, bulky phosphine ligands, while beneficial for the coupling reaction, can paradoxically increase the rate of this side reaction.[1][11]

Troubleshooting Guide: Low Yields and Byproduct Formation

This section provides a systematic approach to diagnosing and resolving issues related to protodeboronation.

Problem 1: Significant Formation of Oxindole Byproduct

Diagnosis: The primary cause is likely a high rate of protodeboronation relative to the rate of your desired cross-coupling reaction. This can be confirmed by LC-MS or NMR analysis of your crude reaction mixture.

Solutions:

  • Re-evaluate Your Base:

    • Action: Switch to a weaker or less nucleophilic base.

    • Rationale: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in Suzuki-Miyaura couplings while minimizing the undesired side reaction.[13]

  • Optimize Reaction Temperature and Time:

    • Action: Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

    • Rationale: While a certain amount of thermal energy is required to drive the catalytic cycle, excessive heat can disproportionately accelerate protodeboronation.[14] Find the minimum temperature at which the desired reaction proceeds at a reasonable rate.

  • Ensure Anhydrous Conditions:

    • Action: Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves.

    • Rationale: Water is a key ingredient for protodeboronation.[13] Minimizing its presence can significantly suppress this side reaction.

Problem 2: Low or No Conversion of Starting Materials

Diagnosis: This could be due to catalyst deactivation or conditions that heavily favor protodeboronation from the outset, consuming the boronic ester before it can participate in the cross-coupling.

Solutions:

  • Catalyst and Ligand Screening:

    • Action: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands.

    • Rationale: The choice of ligand can have a profound impact on the stability and activity of the palladium catalyst. Buchwald-type ligands, for example, are often effective in promoting challenging cross-coupling reactions at lower temperatures, which can help to outpace protodeboronation.[13]

  • Consider Alternative Boron Reagents:

    • Action: If protodeboronation remains a persistent issue, consider converting the pinacol ester to a more robust protecting group.

    • Rationale: N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts are generally more stable to a wider range of reaction conditions and can be a viable alternative if direct use of the pinacol ester is problematic.[7][15] MIDA boronates, in particular, are known for their enhanced stability on silica gel, which also aids in purification.[15]

Experimental Protocols

Recommended Handling and Storage of this compound
  • Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at 2-8 °C.

  • Handling: Minimize exposure to air and moisture. Use anhydrous techniques when handling the solid and preparing solutions.

General Protocol for Suzuki-Miyaura Coupling to Minimize Protodeboronation
  • To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a mild base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).

  • Add anhydrous solvent (e.g., dioxane, toluene, or 2-MeTHF).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction to the lowest effective temperature (start with 60-80 °C) and monitor the progress by TLC, LC-MS, or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Problem: The Protodeboronation Pathway

Protodeboronation A Oxindole-7-B(pin) B Hydrolysis (+H2O, Base) A->B Undesired Pathway F Suzuki-Miyaura Coupling A->F Desired Pathway C Oxindole-7-B(OH)2 B->C D Protonolysis (+H+) C->D E Oxindole (Byproduct) D->E G Desired Product F->G

Caption: The competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Protodeboronation Observed? base Switch to Weaker Base (K2CO3, K3PO4, Cs2CO3) start->base Yes temp Lower Reaction Temperature & Shorten Reaction Time base->temp fail Consult Further Technical Support base->fail No Improvement solvent Ensure Anhydrous Conditions (Dry Solvents, Mol. Sieves) temp->solvent temp->fail No Improvement catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) solvent->catalyst solvent->fail No Improvement reagent Consider More Stable Boron Reagent (MIDA, BF3K) catalyst->reagent catalyst->fail No Improvement success Problem Resolved reagent->success

Caption: A decision tree for troubleshooting protodeboronation.

Summary of Recommended Conditions

ParameterStandard ConditionsOptimized for StabilityRationale
Base Strong bases (e.g., NaOH, K-OtBu)Weaker bases (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of protodeboronation.[13]
Temperature 80-110 °C60-80 °CMinimizes thermal decomposition.[14]
Solvent Protic or wet solventsAnhydrous aprotic solvents (e.g., Toluene, Dioxane, 2-MeTHF)Removes the necessary proton source for the side reaction.[13]
Boron Reagent Pinacol EsterMIDA Boronate or Trifluoroborate SaltOffers greater stability against hydrolysis and protodeboronation.[7][15]

References

Troubleshooting failed Suzuki coupling with electron-rich halides

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond generic advice and provide in-depth, field-proven insights into one of the most common hurdles in modern synthesis: the coupling of electron-rich halides. This resource is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with an electron-rich aryl halide (e.g., chloroanisole) has failed or is giving very low yield. What is the most likely cause?

A1: A low-yielding or failed Suzuki coupling with an electron-rich aryl halide is a frequent challenge. The core of the problem typically lies in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1][2] Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it stronger and less susceptible to cleavage and addition to the Pd(0) catalyst.[3] Standard catalysts like Pd(PPh₃)₄ often prove ineffective under these conditions.

To effectively troubleshoot, you must systematically evaluate four key areas:

  • The Catalyst System: The choice of palladium precursor and, most critically, the ligand.

  • The Base: Its strength, solubility, and compatibility with your substrates.

  • Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are vital.

  • Reagent Integrity: The stability of the organoboron reagent is a common point of failure.

Q2: How do I select the right palladium catalyst and ligand for an unreactive, electron-rich aryl halide?

A2: For challenging electron-rich aryl halides, particularly chlorides, the catalyst system must be specifically designed to overcome the high activation barrier of the oxidative addition step.[3] This is achieved by using ligands that are both bulky and electron-rich .[4][5]

  • Expertise & Experience: An electron-rich ligand enhances the electron density on the Pd(0) center, which promotes its insertion into the C-X bond.[4] Bulkiness favors the formation of a highly reactive, monoligated palladium species (L-Pd(0)), which is crucial for activating stubborn substrates.[6]

  • Recommended Ligands:

    • Biaryl Phosphine Ligands (Buchwald Ligands): These are the industry standard for difficult couplings. Ligands like SPhos and XPhos are exceptionally effective for coupling electron-rich aryl chlorides due to their steric bulk and electron-donating properties.[7]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes. They are excellent alternatives to phosphine ligands, especially for activating aryl chlorides.[8]

The following diagram illustrates the decision-making process for catalyst selection.

cluster_start Start: Failed Reaction with Electron-Rich Halide cluster_catalyst Catalyst System Optimization Start Reaction Failed (e.g., with Pd(PPh₃)₄) Ligand_Choice Is the halide a chloride or a hindered bromide? Start->Ligand_Choice Buchwald Use Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., SPhos, XPhos) Ligand_Choice->Buchwald Yes NHC Consider N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) Ligand_Choice->NHC Yes Success Reaction Successful Buchwald->Success NHC->Success

Caption: Catalyst selection guide for difficult Suzuki couplings.

Q3: I'm observing a significant amount of a byproduct that corresponds to my boronic acid with a hydrogen replacing the boron group. What is happening and how can I prevent it?

A3: This side reaction is known as protodeboronation , where the C-B bond is cleaved by a proton source.[9] It is a major pathway for the consumption and waste of your nucleophilic coupling partner, especially with electron-rich or heteroaromatic boronic acids.

  • Causality: The mechanism of protodeboronation is highly dependent on pH, but it is often accelerated by the presence of water and base.[9][10] Some palladium(II) complexes, particularly those with bulky phosphine ligands, can also catalyze this undesirable side reaction.[11]

Here are field-proven strategies to mitigate protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki couplings, excess water promotes protodeboronation. Ensure your solvents are properly dried and consider using an anhydrous base.

  • Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or non-aqueous options like cesium fluoride (CsF).

  • Use a More Stable Boron Reagent: Boronic acids are susceptible to this side reaction. Consider using more robust alternatives:

    • Boronate Esters (e.g., pinacol esters, MIDA esters): These are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[9] They act as a "slow-release" source of the boronic acid under the reaction conditions.[6]

    • Potassium Aryltrifluoroborates (R-BF₃K): These crystalline salts are highly stable, easy to handle, and show excellent resistance to protodeboronation.[6]

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start screening at 60-80 °C).

Q4: Which base and solvent combination is best for a challenging coupling with an electron-rich aryl halide?

A4: The base and solvent system is critical for facilitating the transmetalation step and ensuring all reaction components remain soluble. For difficult couplings, a stronger, non-nucleophilic base is often required.[12]

  • Trustworthiness of Protocol: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[8][13] The choice of solvent must ensure that both the organic substrates and the inorganic base have sufficient solubility or interfacial area to interact.

BaseRecommended SolventsKey Characteristics & Insights
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OA strong, effective, and commonly used base. Particularly good for nitrogen-containing heterocycles.[12][14]
Cs₂CO₃ Dioxane, Toluene, THFOften provides excellent results for challenging substrates due to the high solubility of its boronate salts (the "cesium effect").[12]
K₂CO₃ Dioxane/H₂O, DMF/H₂O, EthanolA reliable and cost-effective choice for a wide range of substrates.[12]
Organic Bases Toluene, DioxaneBases like triethylamine (TEA) are generally less effective than inorganic bases for these challenging couplings.[5]
  • Solvent Considerations: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.

    • Dioxane and THF: Excellent choices, but their boiling points may limit the reaction temperature.[15]

    • Toluene: A good high-boiling point solvent, often used with a phase-transfer catalyst or a small amount of water to aid solubility of the base.

In-Depth Technical Guide

The Suzuki-Miyaura Catalytic Cycle: Understanding the Points of Failure

To effectively troubleshoot, a deep understanding of the catalytic cycle is essential. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) CHALLENGE: Slow for e⁻-rich Ar-X Base_Complex L₂Pd(II)(Ar¹)(Base') OA_Complex->Base_Complex Base Exchange Trans_Complex L₂Pd(II)(Ar¹)(Ar²) Base_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Ar1X Ar¹-X (Electron-Rich Halide) Ar1X->OA_Complex Boronic Ar²-B(OH)₂ + Base Boronic->Base_Complex Product Ar¹-Ar² (Coupled Product) Product->Trans_Complex

References

Technical Support Center: Navigating Solubility Challenges in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for one of the most common hurdles in Suzuki-Miyaura cross-coupling reactions: the solubility of reactants. Poor solubility can lead to frustratingly low yields, incomplete reactions, and challenging purifications. Here, we dissect these issues and offer field-proven strategies to overcome them, ensuring your path to successful synthesis is as smooth as possible.

Frequently Asked Questions (FAQs)

This section provides quick answers to common solubility-related queries.

Q1: My Suzuki coupling reaction shows low to no yield. What are the first solubility-related parameters I should check?

A1: When a Suzuki coupling fails, poor solubility is a frequent culprit. Begin by assessing these key points:

  • Visual Inspection: Is your reaction mixture a homogeneous solution or a heterogeneous slurry at the reaction temperature? The presence of undissolved solids is a clear indicator of solubility issues.[1]

  • Solvent Choice: Are your chosen solvent and any co-solvents appropriate for all reactants (aryl halide, organoboron species, and base)? A single solvent may not be optimal for all components.[2][3]

  • Base Solubility: Is the inorganic base (e.g., K₂CO₃, K₃PO₄) soluble in the reaction medium? If not, the reaction can be significantly hindered. The addition of water is often necessary to dissolve the base.[2][4]

  • Catalyst and Ligand Solubility: Ensure your palladium catalyst and phosphine ligand are soluble in the reaction solvent. The ligand's role extends to solubilizing the palladium species throughout the catalytic cycle.[2][5]

Q2: I observe my starting materials precipitating out of the solution, even at elevated temperatures. What can I do?

A2: Reactant precipitation is a direct sign of inadequate solubility. Consider the following immediate actions:

  • Solvent Screening: A systematic screen of different solvents or solvent mixtures is often the most effective first step.[6] Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[2][3]

  • Increase Solvent Volume: While not always ideal, increasing the solvent volume to dilute the reactants can sometimes resolve precipitation issues. However, be mindful that this can also slow down the reaction rate.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your reactants.[7][8] However, be cautious of potential degradation of sensitive starting materials or the catalyst at excessively high temperatures.[1]

Q3: Can the choice of base affect the solubility of my reactants?

A3: Absolutely. The base's solubility is critical for the transmetalation step.[1][9] Inorganic bases are often poorly soluble in organic solvents. Using a biphasic system with water can dissolve the base, but this introduces its own set of challenges.[2] Alternatively, using a more soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (NEt₃) might be beneficial, though their basicity and compatibility with your substrates must be considered.[4][9]

Q4: My boronic acid seems to be the main solubility problem. Are there alternatives?

A4: Yes. If your boronic acid has poor solubility, consider converting it to a more soluble derivative. Boronic esters, such as pinacol (BPin) or MIDA esters, are often more soluble in organic solvents and can be more stable than their corresponding boronic acids.[2][10]

In-Depth Troubleshooting Guides

Scenario 1: Reactant Precipitation and Reaction Stalling

You observe that one or more of your starting materials are not fully dissolved, leading to a stalled reaction.

Underlying Cause

The insolubility of a reactant prevents it from participating effectively in the catalytic cycle. For the reaction to proceed, the aryl halide, the organoboron species, and the palladium catalyst must all have some degree of solubility in the reaction medium to interact.

Troubleshooting Workflow

A Precipitation Observed B Solvent System Optimization A->B Primary Action C Increase Reaction Temperature B->C If still insoluble E Consider Phase-Transfer Catalysis B->E For biphasic systems D Modify Reactants C->D If temperature sensitive F Successful Reaction C->F If soluble & stable D->F E->F cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Ar-Pd-X C Ar-Ar' + Pd(0) + [Q+][X-] A->C Transmetalation & Reductive Elimination B [Q+][Ar'B(OH)3-] B->A F Q+X- C->F Q+ returns with X- D Ar'-B(OH)2 + OH- E [Ar'B(OH)3-] D->E E->B Q+ transfers boronate F->D

References

Validation & Comparative

A Comparative Guide to Palladium Catalyst Efficacy for Suzuki-Miyaura Coupling of Oxindole-7-Boronic Acid, Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Aryloxindoles

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals. Specifically, the construction of a carbon-carbon bond at the C7 position of the oxindole ring system is a critical step in the synthesis of advanced drug candidates, including kinase inhibitors and other targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging such aryl-aryl bonds, celebrated for its functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1][2]

This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of an aryl halide with a key building block: Oxindole-7-boronic acid, pinacol ester. As a stable, easily handled, and highly reactive organoboron species, the pinacol ester is an ideal coupling partner for late-stage functionalization in complex molecule synthesis.[3] We will dissect the critical components of the catalytic system—the palladium source and the ancillary ligand—and provide data-driven insights to guide researchers in selecting the optimal conditions for this challenging transformation.

The Catalytic Challenge: Selectivity and Reactivity in Oxindole Coupling

The oxindole nucleus presents unique challenges in transition-metal-catalyzed cross-coupling. The presence of an acidic N-H proton (pKa ≈ 18.5) and a reactive α-carbon (C3) means that reactions with aryl halides can potentially lead to a mixture of N-arylated and C3-arylated products.[4] Achieving selective C7-arylation requires a catalyst system that can effectively differentiate between these potential reaction sites and facilitate the desired bond formation with high efficiency.

The choice of the palladium catalyst is therefore paramount. A successful catalyst must adeptly navigate the three core steps of the Suzuki-Miyaura cycle:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond.

  • Transmetalation: The organic group is transferred from the boronic ester to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.

The efficacy of each step is profoundly influenced by the palladium precatalyst and, most importantly, the steric and electronic properties of the supporting ligand.

Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(X) pd0->oa_complex Ar-X transmetalation_complex Transmetalation Complex Ar-Pd(II)L₂(R') oa_complex->transmetalation_complex R'-B(pin) Base (e.g., K₃PO₄) transmetalation_complex->pd0 Reductive Elimination product Ar-R' transmetalation_complex->product center base_entry

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst is a synergistic effect between the palladium source (precatalyst) and the ligand. Below, we compare common combinations used in modern organic synthesis, with performance data extrapolated from relevant oxindole and azaindole coupling reactions.

Palladium Precatalysts: From Traditional to State-of-the-Art
  • Traditional Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃):

    • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) is a classic, single-component catalyst that can be effective for simple couplings.[5] However, it can be thermally unstable and the dissociation of PPh₃ ligands is often required to generate the active catalytic species, which can be slow. Tris(dibenzylideneacetone)dipalladium(0) is an air-stable Pd(0) source but requires the addition of an external ligand in a specific ratio for optimal activity.[6] These are often used for initial screening due to their lower cost.

  • Stable Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)):

    • Expertise & Experience: Palladium(II) acetate and similar salts are highly air-stable and cost-effective. They require in-situ reduction to the active Pd(0) state, which is typically accomplished by a phosphine ligand or other reagents in the reaction mixture. While robust, the exact nature of the active species can sometimes be ambiguous.[6][7]

  • Modern Precatalysts (e.g., Buchwald G3/G4 Precatalysts):

    • Expertise & Experience: These precatalysts feature a Pd(II) center bound to a biarylphosphine ligand and a carbazole or amine leaving group. They are designed to generate the active L-Pd(0) species cleanly and rapidly under mild conditions. This leads to higher efficiency, lower catalyst loadings, and broader substrate scope, particularly for challenging couplings involving sterically hindered partners or unreactive aryl chlorides.[1]

Ligands: The Architects of Reactivity

The ligand is arguably the most critical component, dictating the stability, activity, and selectivity of the catalyst.

  • Triphenylphosphine (PPh₃):

    • Trustworthiness: While historically significant, PPh₃ is often insufficient for demanding transformations like the C7-arylation of oxindoles. Its relatively small cone angle and moderate electron-donating ability can lead to slow oxidative addition and reductive elimination.

  • Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos, PCy₃):

    • Trustworthiness: This class of ligands, developed by the Buchwald group, has revolutionized cross-coupling.[1] Their large steric bulk facilitates the reductive elimination step, while their strong electron-donating character promotes the initial oxidative addition. For C-arylation of amide-containing substrates like oxindoles, ligands such as XPhos and PCy₃ have demonstrated superior performance by accelerating the reaction and enabling the use of less reactive aryl chlorides.[4][7][8]

  • N-Heterocyclic Carbenes (NHCs):

    • Trustworthiness: NHCs are strong sigma-donors that form highly stable bonds with palladium. This thermal stability makes them excellent ligands for reactions requiring high temperatures and for coupling unreactive aryl chlorides. They are known to promote fast rates in amide α-arylation, a reaction class closely related to the target transformation.[7][8]

  • Bidentate Phosphines (e.g., Xantphos, dppf):

    • Trustworthiness: Ligands like Xantphos, with their large natural bite angles, can be highly effective in controlling reactivity and preventing catalyst decomposition. They are particularly useful in C-N and C-O couplings but have also found application in C-C bond formations where catalyst stability is a concern.[6]

Performance Data Summary

The following table summarizes the performance of various catalyst systems in Suzuki-Miyaura and related arylation reactions of oxindole and azaindole cores, providing a predictive framework for the target reaction.

Catalyst System (Pd Source + Ligand)Coupling Partner 1Coupling Partner 2BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ + XPhos3-Methyloxindole4-ChlorotolueneK₂CO₃1,4-Dioxane10095[4]
Pd(OAc)₂ + PCy₃2-Chloro-N-phenylacetamidePhenylboronic acidK₃PO₄Toluene7099[7][8]
Pd(OAc)₂ + Xantphos4-Bromo-N-benzyl-7-azaindoleBenzamideCs₂CO₃1,4-Dioxane10093[6]
Pd(PPh₃)₄3-IodoindazoleVinylboronic acid pinacol esterNa₂CO₃ (aq)1,4-Dioxane12075[9]
XPhos Pd G33-Bromo-1H-indazole4-Formylphenylboronic acidK₃PO₄Dioxane/H₂O6095[2]

Note: The data presented is for analogous heterocyclic coupling reactions and serves as a strong indicator for expected catalyst performance with this compound.

Recommended Experimental Protocol

Based on the comparative analysis, a modern Buchwald-type precatalyst offers the highest probability of success. The following protocol is a robust starting point for researchers.

Workflow Visualization

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Weigh Aryl Halide, This compound, Base (K₃PO₄) catalyst Add XPhos Pd G3 catalyst and Solvent (Dioxane/H₂O) reagents->catalyst degas Degas mixture (Argon sparging) catalyst->degas heat Heat to 80-100 °C Monitor by TLC/LC-MS degas->heat quench Cool to RT Quench with water heat->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and purify (Silica Gel Chromatography) extract->purify product Characterize Final Product (NMR, HRMS) purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: In a glovebox or under an inert atmosphere, add the XPhos Pd G3 catalyst (0.01 mmol, 2 mol%). Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 2.0 mL Dioxane, 0.5 mL H₂O).

  • Inerting: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and sparge the headspace with argon for 5 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 7-aryloxindole product.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound, the choice of a highly active and robust catalyst system is critical for achieving high yields.

  • Primary Recommendation: For initial trials with either aryl bromides or chlorides, a modern Buchwald precatalyst such as XPhos Pd G3 is strongly recommended.[2] Its ability to rapidly generate the active L-Pd(0) species under mild conditions makes it a superior choice for complex heterocyclic substrates.

  • Alternative for Aryl Bromides/Iodides: A combination of Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand like XPhos provides a reliable and slightly more economical alternative.[4]

  • For Challenging Aryl Chlorides: If cost is a primary concern, a system composed of Pd(OAc)₂ with an N-Heterocyclic Carbene (NHC) ligand may offer enhanced reactivity and thermal stability compared to phosphine-based systems.[7][8]

By starting with these advanced, well-defined catalyst systems, researchers and drug development professionals can significantly increase the likelihood of success, streamline their synthetic efforts, and accelerate the discovery of novel 7-aryloxindole-based therapeutics.

References

A Comparative Guide to the Spectroscopic Confirmation of Oxindole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its significance drives continuous research into the synthesis of novel derivatives. However, the success of any synthesis hinges on the unambiguous confirmation of the final product's structure. Misinterpretation can lead to flawed structure-activity relationship (SAR) studies and wasted resources in the drug development pipeline.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the synthesis of oxindole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices and presents a framework for integrating data to build a self-validating analytical system. It is intended for researchers, scientists, and drug development professionals who require rigorous, reliable, and efficient structural confirmation.

Chapter 1: The Oxindole Fingerprint: A Synergistic, Multi-Technique Approach

Relying on a single analytical technique for structural confirmation is a significant risk. Each method provides a unique piece of the molecular puzzle. It is the convergence of data from orthogonal techniques that provides the highest degree of confidence.

  • NMR Spectroscopy reveals the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry confirms the molecular weight and provides clues to fragmentation.

  • IR Spectroscopy rapidly identifies key functional groups.

A typical workflow involves a rapid check by IR and MS, followed by comprehensive 1D and, if necessary, 2D NMR analysis for definitive structural elucidation.

cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_confirmation Validation Compound Crude Synthesized Product IR FTIR Analysis (Functional Groups) Compound->IR Quick Check MS Mass Spectrometry (Molecular Weight) Compound->MS First Checkpoint NMR NMR Spectroscopy (Structural Backbone) Compound->NMR Detailed Analysis Data Data Integration & Interpretation IR->Data MS->Data NMR->Data Confirm Structure Confirmed Revise Structure Inconsistent (Revise/Re-synthesize) Data->Confirm Consistent Data Data->Revise Inconsistent Data

Caption: General workflow for spectroscopic confirmation of a synthesized compound.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. Its non-destructive nature and the wealth of information it provides about the molecular skeleton are unparalleled. For oxindole derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is Primary

NMR provides definitive evidence of covalent bonds and atom connectivity. While MS gives the mass and IR confirms functional groups, only NMR maps out the precise arrangement of atoms, allowing for the differentiation of isomers—a critical task that other techniques cannot perform reliably on their own.

¹H NMR Analysis: Probing the Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling).

Key Diagnostic Signals for the Oxindole Core:

  • NH Proton: A broad singlet, typically downfield (> 8.0 ppm, solvent dependent), due to the amide functionality. For example, in DMSO-d6, the NH proton of the parent oxindole appears around 10.4 ppm.[4]

  • Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.3 ppm, characteristic of the substituted benzene ring. The specific splitting pattern is highly informative for determining the position of substituents.

  • Methylene Protons (C3-H₂): A sharp singlet around 3.5 ppm for the unsubstituted oxindole core.[4] Substitution at the C3 position will, of course, alter or eliminate this signal.

Proton Type Typical Chemical Shift (δ, ppm) Notes
Amide (N-H )8.0 - 11.0Broad singlet, position is solvent and concentration dependent.
Aromatic (H -4, H -5, H -6, H -7)6.8 - 7.3Complex multiplets. Substitution dramatically affects this region.
Methylene (C3-H ₂)~3.5Singlet in unsubstituted oxindole. Disappears with C3-disubstitution.
N-Alkyl (e.g., N-CH₃ )~2.1 - 3.2Varies with substitution. For example, N-methyl protons can appear as a sharp singlet.[1]

Table 1: Typical ¹H NMR chemical shift ranges for oxindole derivatives.

¹³C NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it requires more sample or longer acquisition times than ¹H NMR, it provides crucial data, especially for quaternary carbons that are invisible in ¹H NMR.[5]

Key Diagnostic Signals for the Oxindole Core:

  • Carbonyl Carbon (C=O): The most downfield signal, typically found in the 170-185 ppm range, is a hallmark of the oxindole structure.[6]

  • Aromatic Carbons: Multiple signals between 110 and 150 ppm. The chemical shifts are sensitive to the electronic effects of substituents.[7][8]

  • Quaternary Carbons (C3a, C7a): Two distinct signals for the carbons at the ring junction.

  • Methylene Carbon (C3): A signal around 36 ppm in the parent oxindole.

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Carbonyl (C =O)170 - 185Diagnostic, low-intensity peak.[6]
Aromatic (C 4, C 5, C 6, C 7)110 - 135Four distinct signals in an unsubstituted ring.
Aromatic Quaternary (C 3a, C 7a)125 - 150Sensitive to substitution patterns.
Methylene (C 3)~36Absent in 3,3-disubstituted derivatives.

Table 2: Typical ¹³C NMR chemical shift ranges for the oxindole core.[7][8][9]

Trustworthiness: Standardized NMR Sample Preparation Protocol

High-quality, reproducible data depends on meticulous sample preparation.[5][10]

  • Sample Quantity: Weigh 5-25 mg of the purified oxindole derivative for ¹H NMR, or 50-100 mg for ¹³C NMR.[5]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent must fully dissolve the compound.[11]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[10]

  • Homogenization: Gently vortex or invert the capped tube to ensure the solution is homogeneous.

  • Labeling: Clearly label the NMR tube with a permanent marker.[5]

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[11]

Chapter 3: Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight of a synthesized compound. It serves as a critical first pass; if the observed molecular ion peak does not match the calculated mass of the target molecule, the synthesis has failed or the wrong product has been isolated.

Expertise & Experience: Low-Res vs. High-Res MS
  • Low-Resolution MS (e.g., GC-MS, single quadrupole LC-MS): Provides the nominal mass (integer mass) of the molecule. It is excellent for a quick confirmation that a reaction has proceeded and for identifying the major component in a mixture.

  • High-Resolution MS (HRMS) (e.g., TOF, Orbitrap): Provides the exact mass of a molecule to four or more decimal places. This high precision allows for the unambiguous determination of the molecular formula, a crucial piece of evidence for novel compounds.

Fragmentation Analysis

Electron Impact (EI) ionization, common in GC-MS, causes the molecular ion to fragment in a predictable manner. These fragmentation patterns provide structural clues that can be used to piece the molecule back together. For oxindoles, characteristic fragmentation often involves the cleavage of substituents from the core ring structure.[12] For instance, a common fragmentation pathway involves the loss of CO, a characteristic of many carbonyl-containing compounds. More complex fragmentation patterns can reveal the nature of substituents at the C3 position or on the aromatic ring.[13][14]

Method Information Provided Best For Alternative
GC-MS Nominal Mass & Fragmentation PatternVolatile, thermally stable oxindolesLC-MS
LC-MS (ESI) Nominal Mass (often [M+H]⁺ or [M-H]⁻)Less volatile or thermally labile derivativesDirect Infusion MS
HRMS (ESI-TOF) Exact Mass & Molecular FormulaUnambiguous confirmation of novel compoundsN/A

Table 3: Comparison of common mass spectrometry techniques for oxindole analysis.

Trustworthiness: General GC-MS Protocol for Small Molecule Analysis

This protocol is suitable for volatile and thermally stable oxindole derivatives.[15][16][17]

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[18]

  • Filtration: Ensure the sample is free of particulates by centrifuging or filtering.[17][18]

  • Vial Transfer: Transfer the solution to a 1.5 mL glass autosampler vial.[18]

  • Injection: The instrument injects 1 µL of the sample into the heated injection port, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.[19]

  • Ionization & Detection: As compounds elute from the column, they enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z) to generate a mass spectrum.[17]

Chapter 4: Infrared (IR) Spectroscopy: The Functional Group Check

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, simple, and cost-effective technique for identifying the functional groups present in a molecule.[20] For oxindole synthesis, it is particularly powerful for confirming the presence of the critical amide C=O group and tracking the disappearance of precursor functional groups. Attenuated Total Reflectance (ATR) is the most common sampling method as it requires little to no sample preparation.[21][22][23]

Expertise & Experience: The Power of Comparison

The true diagnostic power of IR lies in comparing the spectrum of the product to that of the starting materials. For example, in a synthesis starting from an indole, the appearance of a strong carbonyl (C=O) absorption in the product spectrum is a clear indicator of successful oxidation to the oxindole.

Key Diagnostic Absorption Bands for Oxindoles:

  • N-H Stretch: A moderate to sharp peak around 3200-3400 cm⁻¹. Its position and shape can be affected by hydrogen bonding.

  • C-H Aromatic Stretch: Peaks typically appear just above 3000 cm⁻¹.

  • C=O Carbonyl Stretch: A very strong, sharp absorption band around 1680-1720 cm⁻¹ . This is often the most prominent and diagnostic peak in the spectrum.[24][25][26] The exact frequency can shift depending on substitution and hydrogen bonding.[27]

Functional Group Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch3200 - 3400Moderate, sharp
C=O Stretch (Amide)1680 - 1720Strong, sharp
C=C Aromatic Stretch1600 - 1450Multiple moderate peaks

Table 4: Key FTIR absorption frequencies for oxindole derivatives.

Trustworthiness: Standard ATR-FTIR Protocol

The ATR-FTIR method is highly reliable due to its simplicity.[21][28]

  • Background Scan: With the ATR crystal clean, perform a background measurement to subtract the spectrum of the ambient environment (e.g., CO₂, water vapor).[20]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, use the built-in press to ensure good contact between the sample and the crystal surface.[21]

  • Sample Scan: Acquire the sample spectrum.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.

Chapter 5: Data Integration and Comparative Analysis: A Self-Validating System

Unambiguous structural confirmation is achieved when all spectroscopic data converge to support a single, consistent structure. Discrepancies in any one dataset must be investigated as they may indicate an incorrect structure, an unexpected rearrangement, or the presence of impurities.

Case Study: Confirmation of a Hypothetical 3,3-Dimethyl-5-Bromooxindole

Imagine the synthesis of 3,3-dimethyl-5-bromooxindole. The following data would be expected:

Technique Expected Observation Interpretation
HRMS [M+H]⁺ peak at m/z 240.0022 / 242.0001Confirms molecular formula C₁₀H₁₁⁷⁹BrNO / C₁₀H₁₁⁸¹BrNO (characteristic isotopic pattern for Br).
FTIR Strong, sharp peak at ~1710 cm⁻¹; peak at ~3250 cm⁻¹Confirms presence of C=O and N-H groups.
¹H NMR Singlet (~8.5 ppm, 1H); Multiplets (~7.2-7.0 ppm, 3H); Singlet (~1.4 ppm, 6H)Corresponds to NH, 3 aromatic protons, and two equivalent methyl groups. Crucially, no signal for C3-H.
¹³C NMR Peak at ~180 ppm; 6 aromatic peaks; Quaternary C3 peak ~45 ppm; Methyl peak ~25 ppmConfirms C=O, 6 unique aromatic carbons (due to Br), a quaternary C3, and one type of methyl carbon.

Table 5: Expected integrated spectroscopic data for a hypothetical oxindole derivative.

If, for example, the MS showed the correct mass, but the ¹H NMR still contained a singlet at ~3.5 ppm, it would indicate the presence of unreacted starting material or an incomplete C3-dialkylation. This cross-validation is the core of a trustworthy analytical workflow.

Proposed Proposed Structure HRMS HRMS Data (Correct Molecular Formula?) Proposed->HRMS FTIR FTIR Data (Expected Functional Groups?) HRMS->FTIR Yes Inconsistent Data Inconsistent: Re-evaluate or Re-purify HRMS->Inconsistent No NMR ¹H & ¹³C NMR Data (Correct Connectivity & Proton/Carbon Count?) FTIR->NMR Yes FTIR->Inconsistent No Confirmed Structure Confirmed NMR->Confirmed Yes NMR->Inconsistent No

Caption: Decision-making flowchart for integrating spectroscopic data.

Conclusion

The synthesis of novel oxindole derivatives is a vital endeavor in modern drug discovery. The structural confirmation of these compounds must be approached with scientific rigor, employing a multi-technique spectroscopic strategy. NMR spectroscopy provides the essential architectural blueprint, mass spectrometry acts as the molecular weight gatekeeper, and FTIR offers a rapid and reliable functional group check. By integrating the data from these orthogonal methods, researchers can create a self-validating system that ensures the scientific integrity of their work, providing a solid and trustworthy foundation for subsequent biological evaluation and development.

References

A Tale of Two Scaffolds: Unveiling the Bioactivity of Oxindole Derivatives from Divergent Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Synthesis, and Biological Function

The oxindole core, a deceptively simple bicyclic aromatic structure, has captivated medicinal chemists for decades.[1] This privileged scaffold, found in a variety of plant alkaloids, serves as a versatile blueprint for the design of potent therapeutic agents.[1] The true power of the oxindole framework lies in its remarkable adaptability; subtle modifications to its structure can unlock a diverse array of biological activities, from combating microbial infections to halting the proliferation of cancer cells.[1]

This guide delves into a comparative analysis of the bioactivity of oxindole derivatives, not based on minor structural tweaks, but on the profound influence of the synthetic route chosen for their creation. We will explore two powerful and distinct synthetic strategies: the multicomponent 1,3-dipolar cycloaddition for the construction of complex spirooxindoles, and the elegant precision of catalytic asymmetric synthesis for the generation of chiral 3,3-disubstituted oxindoles. Through this lens, we will examine how the inherent logic of each synthetic pathway dictates the resulting molecular architecture and, consequently, its biological destiny. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricate relationship between chemical synthesis and biological function in the pursuit of novel therapeutics.

Part 1: The Art of Assembly - Two Paths to the Oxindole Core

The therapeutic potential of an oxindole derivative is intrinsically linked to the three-dimensional arrangement of its atoms. The choice of synthetic strategy is therefore not merely a matter of convenience, but a critical decision that shapes the final molecule and its interaction with biological targets. Here, we dissect two prominent and mechanistically different approaches.

Route A: Multicomponent 1,3-Dipolar Cycloaddition - Building Complexity in a Single Step

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, enabling the rapid assembly of five-membered rings with high stereocontrol.[2] In the context of oxindole synthesis, this reaction is most powerfully employed in a multicomponent format to generate spirooxindoles. These are compounds where the C3 position of the oxindole ring is a spirocenter, shared with another cyclic system.[2]

The causality behind this experimental choice is the desire for molecular complexity and diversity from simple, readily available starting materials. The in-situ generation of an azomethine ylide from an isatin and an amino acid, which then reacts with a dipolarophile, allows for the creation of intricate polycyclic structures in a single, atom-economical step.[2] This approach is particularly favored for the generation of libraries of compounds for high-throughput screening.

Experimental Protocol: Representative Synthesis of a Spirooxindole-pyrrolidine via 1,3-Dipolar Cycloaddition

  • Reactant Preparation: To a solution of isatin (1.0 mmol) and L-proline (1.2 mmol) in methanol (10 mL), add the selected dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 mmol).

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure and purity of the synthesized spirooxindole-pyrrolidine are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Workflow for 1,3-Dipolar Cycloaddition Synthesis of Spirooxindoles

G cluster_0 In-situ Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Product Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation & Decarboxylation AminoAcid Amino Acid (e.g., L-Proline) AminoAcid->Ylide Spirooxindole Spirooxindole-pyrrolidine Ylide->Spirooxindole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., α,β-Unsaturated Ketone) Dipolarophile->Spirooxindole PurifiedProduct Purified Spirooxindole Derivative Spirooxindole->PurifiedProduct Purification

Caption: Workflow for the synthesis of spirooxindoles via 1,3-dipolar cycloaddition.

Route B: Catalytic Asymmetric Synthesis - The Pursuit of Chirality and Precision

In contrast to the complexity-generating approach of multicomponent reactions, catalytic asymmetric synthesis focuses on the precise control of stereochemistry. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. For oxindoles, this strategy is often employed to construct a chiral quaternary stereocenter at the C3 position, leading to 3,3-disubstituted oxindole derivatives.

The rationale for this experimental choice is the need for enantiomerically pure compounds with well-defined three-dimensional structures for optimal interaction with specific biological targets, such as the active site of an enzyme.[3] This is typically achieved through the use of chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts). These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Experimental Protocol: Representative Catalytic Asymmetric Aldol Reaction to form a 3-Hydroxy-3-substituted Oxindole

  • Reactant and Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral catalyst (e.g., a chiral N,N'-dioxide/metal complex) (0.02 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) (1.0 mL). Add the isatin (0.2 mmol) and stir for 10 minutes at room temperature.

  • Reaction Execution: Cool the mixture to the desired temperature (e.g., -20 °C). Add the nucleophile (e.g., a silyl enol ether) (0.3 mmol) dropwise. Stir the reaction mixture at this temperature for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with dichloromethane, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization and Enantiomeric Excess Determination: The structure and purity of the product are confirmed by spectroscopic methods. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Workflow for Catalytic Asymmetric Synthesis of Chiral 3,3-Disubstituted Oxindoles

G cluster_0 Chiral Environment Creation cluster_1 Stereoselective Nucleophilic Addition cluster_2 Product Isatin Isatin ActivatedComplex Activated Isatin-Catalyst Complex Isatin->ActivatedComplex ChiralCatalyst Chiral Catalyst (Metal Complex or Organocatalyst) ChiralCatalyst->ActivatedComplex ChiralProduct Enantioenriched 3,3-Disubstituted Oxindole ActivatedComplex->ChiralProduct Asymmetric Addition Nucleophile Nucleophile Nucleophile->ChiralProduct PurifiedProduct Purified Chiral Oxindole Derivative ChiralProduct->PurifiedProduct Purification & ee Determination

Caption: Workflow for the catalytic asymmetric synthesis of chiral 3,3-disubstituted oxindoles.

Part 2: Bioactivity Unveiled - A Comparative Analysis

The distinct structural features imparted by these two synthetic routes lead to a divergence in the primary biological activities of the resulting oxindole derivatives. While spirooxindoles from 1,3-dipolar cycloadditions often exhibit potent antimicrobial properties, the chiral 3,3-disubstituted oxindoles from asymmetric synthesis are frequently investigated as anticancer agents.

Spirooxindoles from 1,3-Dipolar Cycloaddition: A New Frontier in Antimicrobial Agents

The complex, rigid, and three-dimensional architecture of spirooxindole-pyrrolidines and -pyrrolizidines makes them ideal candidates for interaction with microbial enzymes and proteins.[2] Their antimicrobial activity has been demonstrated against a range of pathogenic bacteria, including drug-resistant strains.[4]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Spirooxindole Derivatives Synthesized via 1,3-Dipolar Cycloaddition

Compound IDGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Reference
Spirooxindole-pyrrolidine 4d>10012.5[5]
Spirooxindole-pyrrolidine 4e>10012.5[5]
Spirooxindole-pyrrolizidine 5c--[4]
Ciprofloxacin (Control)---

Note: Data is compiled from multiple sources and direct comparison should be made with caution. "-" indicates data not available in the cited source.

The mechanism of action for these antimicrobial spirooxindoles is believed to be multifactorial, with evidence suggesting the inhibition of essential bacterial enzymes such as dihydrofolate reductase and topoisomerase II.[4] These enzymes are crucial for DNA synthesis and repair, and their inhibition leads to bacterial cell death.

Diagram of a Proposed Mechanism of Antimicrobial Action

Spirooxindole Spirooxindole Derivative BacterialCell Bacterial Cell Spirooxindole->BacterialCell Enters DHFR Dihydrofolate Reductase (DHFR) Spirooxindole->DHFR Inhibits TopoisomeraseII Topoisomerase II Spirooxindole->TopoisomeraseII Inhibits BacterialCell->DHFR BacterialCell->TopoisomeraseII DNAsynthesis DNA Synthesis & Repair DHFR->DNAsynthesis Essential for TopoisomeraseII->DNAsynthesis Essential for CellDeath Bacterial Cell Death DNAsynthesis->CellDeath Disruption leads to

Caption: Proposed mechanism of antimicrobial action of spirooxindole derivatives.

Chiral 3,3-Disubstituted Oxindoles from Asymmetric Synthesis: Precision Weapons Against Cancer

The ability to generate enantiomerically pure 3,3-disubstituted oxindoles has paved the way for their development as highly selective anticancer agents.[6] These molecules often act as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and survival.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7]

Table 2: Comparative Anticancer Activity (IC50, µM) of Chiral 3,3-Disubstituted Oxindole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target Kinase (if known)Reference
Oxindole Derivative 6dPC3 (Prostate)low µM rangeNot specified[6]
Oxindole-benzothiazole 9o--CDK2[9]
Indole derivative 4d-50.6c-Src
Indole derivative 4l-58.3c-Src
Doxorubicin (Control)--Topoisomerase II-

Note: Data is compiled from multiple sources and direct comparison should be made with caution. "-" indicates data not available in the cited source.

The mechanism of action of these anticancer oxindoles often involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival. For example, certain oxindole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK2, which are key regulators of the cell cycle.[9]

Diagram of a Representative Kinase Inhibition Pathway

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Downstream Kinase (e.g., CDK2) Receptor->Kinase Activates Oxindole Chiral Oxindole Derivative Oxindole->Kinase Inhibits ATP Binding Substrate Substrate Protein Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition can lead to PhosphorylatedSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression PhosphorylatedSubstrate->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: Simplified signaling pathway showing kinase inhibition by a chiral oxindole derivative.

Part 3: Methodologies in Focus

To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the key bioactivity assays discussed.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Test Compounds: The oxindole derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol for Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the oxindole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

The synthetic route to an oxindole derivative is a critical determinant of its biological activity. The multicomponent 1,3-dipolar cycloaddition provides a rapid and efficient means to generate structurally complex spirooxindoles with promising antimicrobial properties. In contrast, the precision of catalytic asymmetric synthesis yields enantiomerically pure 3,3-disubstituted oxindoles that can act as highly selective anticancer agents, often through the inhibition of specific protein kinases.

This comparative guide highlights the importance of a holistic approach to drug discovery, where the art of chemical synthesis is intrinsically linked to the science of biological function. By understanding the principles behind different synthetic strategies, researchers can more effectively design and create novel oxindole derivatives with tailored bioactivities to address pressing therapeutic needs. The continued exploration of innovative synthetic methodologies will undoubtedly unlock the full potential of the versatile oxindole scaffold in the ongoing quest for new and improved medicines.

References

A Senior Application Scientist's Guide to Cross-Coupling: Oxindole-7-boronic acid Pinacol Ester vs. Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Scaffold and the Power of Cross-Coupling

To researchers in medicinal chemistry and drug development, the oxindole core is a privileged scaffold, forming the structural basis of numerous pharmaceuticals and biologically active compounds. Its synthesis and functionalization are therefore of paramount importance. Among the most powerful tools for forging the carbon-carbon bonds necessary to build these complex molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology offers a versatile and reliable path to couple aryl or vinyl halides with organoboron compounds.[1][3]

The choice of the organoboron reagent is critical and directly impacts reaction efficiency, stability, and ease of handling. This guide provides an in-depth, evidence-based comparison of two popular forms of oxindole-7-boronic acid: the pinacol ester and the potassium trifluoroborate salt. We will explore their distinct characteristics, supported by experimental data, to help you select the optimal reagent for your specific synthetic challenge.

The Competitors: A Structural Overview

At the heart of the Suzuki-Miyaura reaction is the transfer of an organic group from a boron atom to a palladium center.[4] The nature of the substituents on the boron atom dictates the reagent's properties.

  • Oxindole-7-boronic acid, pinacol ester: This derivative features the boronic acid functional group protected by a pinacol (tetramethylethylene glycol) group, forming a five-membered dioxaborolane ring.[5] Pinacol esters are known for their general stability and good solubility in organic solvents, making them workhorses in many synthetic labs.[6]

  • Oxindole-7-potassium trifluoroborate (K-BF₃) salt: In this format, the boron atom is tetracoordinate, forming a stable anionic complex with three fluorine atoms, balanced by a potassium cation.[7] These salts are typically crystalline, air-stable solids, offering significant advantages in terms of storage and handling.[8]

G cluster_0 Oxindole-7-boronic acid Pinacol Ester cluster_1 Oxindole-7-potassium Trifluoroborate Salt a a b b

Caption: Chemical structures of the two boron reagents.

Head-to-Head Comparison: Performance in the Field

The choice between a pinacol ester and a trifluoroborate salt is not merely one of preference; it is a strategic decision based on chemical principles that affect every stage of the workflow, from storage to reaction workup.

Pillar 1: Stability, Storage, and Handling

Pinacol Esters: While generally more stable than their corresponding free boronic acids, pinacol esters can be susceptible to hydrolysis and protodeboronation, especially for electron-rich heterocyclic derivatives.[9] Many are oils or low-melting solids, which can sometimes complicate precise weighing and handling.[6]

Trifluoroborate Salts: These are the clear winners in terms of stability. As crystalline solids, they are exceptionally stable to air and moisture, giving them an indefinite shelf life.[8][10] Their tetracoordinate structure protects the carbon-boron bond from premature cleavage.[11] This robustness makes them ideal for use in multi-step syntheses and for creating compound libraries where long-term reagent integrity is crucial.

workflow cluster_ester Pinacol Ester Workflow cluster_bf3k Trifluoroborate (K-BF₃) Salt Workflow ester_storage Storage (Inert atmosphere recommended) ester_handling Handling (Can be an oil, may require glovebox) ester_storage->ester_handling ester_reaction Direct use in reaction ester_handling->ester_reaction result result ester_reaction->result Coupled Product bf3k_storage Benchtop Storage (Highly stable solid) bf3k_handling Easy Handling (Crystalline solid, weigh on bench) bf3k_storage->bf3k_handling bf3k_reaction In situ activation required bf3k_handling->bf3k_reaction bf3k_reaction->result Coupled Product

Caption: General laboratory workflow comparison.

Pillar 2: Reactivity and Mechanistic Considerations

The fundamental difference in reactivity stems from the state of the boron atom. In the Suzuki-Miyaura catalytic cycle, the crucial transmetalation step requires a tricoordinate boron species to interact with the palladium center.[4]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Product (R¹-R²) reductive_elimination->product pinacol_ester Pinacol Ester (R²-B(pin)) Requires base pinacol_ester->transmetalation bf3k_salt K[R²-BF₃] Requires base + H₂O for hydrolysis to R²-B(OH)₂ bf3k_salt->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Pinacol Esters: These are generally considered competent coupling partners that can participate in transmetalation, though the exact active species is a subject of study.[9] It is widely accepted that base is required to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group to palladium.[11]

Trifluoroborate Salts: K-BF₃ salts are considered "protected" boronic acids and are unreactive toward transmetalation in their native state.[7][12] Their participation requires an in situ hydrolysis step, typically facilitated by a base in an aqueous or protic solvent, to generate the corresponding boronic acid.[6][7] This boronic acid is the active species that proceeds through the catalytic cycle. A key advantage of this approach is the slow, steady generation of the reactive boronic acid, which can minimize undesirable side reactions like homocoupling.[7]

Pillar 3: Performance Data and Substrate Scope

While direct, side-by-side comparative data for the oxindole-7-scaffold is not consolidated in a single publication, we can assemble a representative comparison based on established protocols for similar heteroaromatic systems. The following table summarizes typical conditions and expected outcomes.

ParameterThis compoundOxindole-7-potassium trifluoroborateRationale & Field Insights
Typical Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald PalladacyclesPd(dppf)Cl₂, Pd(OAc)₂K-BF₃ salts are sometimes amenable to ligandless conditions with activated partners, but a robust phosphine ligand like dppf is a reliable starting point for both.[13][14]
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Cs₂CO₃, K₂CO₃A strong base is crucial. Cs₂CO₃ is often superior for K-BF₃ salts as it effectively promotes both the hydrolysis and the transmetalation steps.[15]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFTHF/H₂O, Toluene/H₂OThe presence of water is essential for the K-BF₃ salt to hydrolyze to the active boronic acid. While often beneficial for pinacol esters, anhydrous conditions are possible.[6][15]
Reaction Time Generally 4-16 hoursGenerally 6-24 hoursThe initial hydrolysis step for the K-BF₃ salt can sometimes lead to slightly longer overall reaction times compared to the more readily available pinacol ester.
Typical Yields Good to Excellent (70-95%)Good to Excellent (75-98%)Both reagents are highly effective. The superior stability of K-BF₃ salts can sometimes lead to higher and more reproducible yields by preventing reagent decomposition before or during the reaction.
Key Advantage Ready availability; vast literature precedent.Exceptional stability; ease of handling; potentially fewer side reactions.[7][8]Pinacol esters are the default for many, but K-BF₃ salts shine when stability and purity are paramount.
Key Disadvantage Potential for protodeboronation; can be oily.[9]Requires in situ hydrolysis; may not be suitable for strictly anhydrous conditions.[7]The choice depends on whether you prioritize stability (K-BF₃) or compatibility with anhydrous systems (ester).

Experimental Protocols: A Practical Guide

The following are generalized, representative protocols for the Suzuki-Miyaura coupling of an oxindole-7-boron reagent with a generic aryl bromide (Ar-Br). Note: These are starting points and must be optimized for your specific substrates.

Protocol 1: Using this compound

Objective: To couple the oxindole-7-moiety with an aryl bromide using the pinacol ester derivative.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using Oxindole-7-potassium trifluoroborate salt

Objective: To couple the oxindole-7-moiety with an aryl bromide using the stable K-BF₃ salt.

Materials:

  • Oxindole-7-potassium trifluoroborate (1.5 equiv)

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • THF and Water (e.g., 9:1 v/v)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask (can be assembled on the benchtop before inerting), add the aryl bromide (1.0 equiv), oxindole-7-potassium trifluoroborate salt (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cs₂CO₃ (3.0 equiv). The K-BF₃ salt's stability allows for weighing in air.[8]

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 9:1 THF/H₂O) via syringe. The water is critical for hydrolysis of the trifluoroborate.[7][15]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction time is 8-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

Both oxindole-7-boronic acid pinacol ester and its potassium trifluoroborate salt are excellent reagents for Suzuki-Miyaura cross-coupling. The optimal choice depends on the specific needs of your project.

  • Choose this compound when:

    • You are following a well-established literature procedure that specifies its use.

    • You need to perform the reaction under strictly anhydrous conditions.

    • You are performing a rapid, one-off synthesis where long-term reagent stability is not a primary concern.

  • Choose Oxindole-7-potassium trifluoroborate salt when:

    • Stability is paramount. For high-throughput screening, library synthesis, or when a batch of reagent will be used over an extended period.

    • Handling convenience is a priority. The crystalline, air-stable nature simplifies weighing and storage.[7][8]

    • You are experiencing issues with side reactions like protodeboronation or homocoupling with a boronic acid or ester. The slow-release mechanism of the K-BF₃ salt can mitigate these problems.[7]

By understanding the fundamental chemical differences between these two powerful reagents, researchers can make informed decisions to optimize their synthetic routes, improve reproducibility, and accelerate the development of novel oxindole-based therapeutics.

References

A Senior Application Scientist's Guide to the In Vitro Anti-Inflammatory Performance of Novel Spiro Thiochromene-Oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective anti-inflammatory therapeutics, medicinal chemistry continuously explores novel molecular scaffolds. Among these, the rigid, three-dimensional architecture of spiro-heterocycles has garnered significant attention. This guide provides an in-depth comparison of a promising new class of compounds—spiro thiochromene-oxindoles—against established non-steroidal anti-inflammatory drugs (NSAIDs). We will dissect their performance in key in vitro assays, elucidate the mechanistic rationale behind their activity, and provide detailed, field-proven protocols to empower your own research and development efforts.

Section 1: The Scientific Rationale—Why Spiro Thiochromene-Oxindoles?

The spirooxindole moiety is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Its fusion with a thiochromene ring system creates a unique, conformationally constrained structure. This rigidity is hypothesized to enhance binding affinity and selectivity for specific enzymatic targets within the inflammatory cascade.

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[3] The design of these novel spiro compounds aims to leverage the established anti-inflammatory potential of both the oxindole and thiopyran scaffolds to achieve enhanced and selective inhibition of COX-2.[4] Superior COX-2 selectivity is a critical goal in modern NSAID development, as it promises to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[5]

To visualize the core inflammatory pathway and the potential points of intervention for these novel compounds, consider the following signaling cascade:

Inflammatory_Cascade cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_enzymes Pro-Inflammatory Enzymes cluster_mediators Pro-Inflammatory Mediators LPS LPS NFkB NF-κB Activation LPS->NFkB Activates iNOS iNOS NFkB->iNOS Induces Transcription COX2 COX-2 NFkB->COX2 Induces Transcription NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces COX2->PGs <Target for Spiro Thiochromene-Oxindoles>

Caption: The inflammatory cascade initiated by LPS in macrophages, highlighting COX-2 as a key therapeutic target.

Section 2: Comparative In Vitro Performance Analysis

A crucial first step in evaluating any new anti-inflammatory agent is to assess its ability to inhibit protein denaturation, a well-known cause of inflammation.[4] The following data, derived from a study on novel spiro thiochromene-oxindole derivatives, compares their efficacy against the standard NSAID, Diclofenac, using a heat-induced Bovine Serum Albumin (BSA) denaturation assay.[4][5][6][7]

Table 1: Comparison of Anti-Inflammatory Activity by Inhibition of BSA Denaturation

CompoundIC₅₀ (µg/mL) ± SDStandard DrugIC₅₀ (µg/mL)
Spiro Compound 4e 127.477 ± 2.285[4][5][6]Diclofenac 86.75[8]
Spiro Compound 4k 190.738 ± 3.561[4][5][6]
Spiro Compound 4h 285.806 ± 8.894[4][5][6]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.

Analysis of Performance: The experimental data reveals that the synthesized spiro thiochromene-oxindoles exhibit potent anti-inflammatory activity.[4][5] Notably, compound 4e displays the most significant activity within the novel series, with an IC₅₀ value of 127.477 µg/mL.[4][5][6] While Diclofenac remains more potent in this specific assay, the results for the novel compounds are highly promising and warrant further investigation.

Mechanistic Insights from In Silico Studies: To understand the molecular basis for this activity, in silico docking studies were performed to predict the binding affinity of these compounds to the COX-2 enzyme. The results showed strong binding energies for the most active compounds: -8.9 kcal/mol (4e), -8.7 kcal/mol (4k), and -8.6 kcal/mol (4h).[5][6][7] This computational evidence strongly supports the hypothesis that COX-2 inhibition is a primary mechanism of action for these novel spiro thiochromene-oxindoles.[5][6]

Section 3: Methodologies & Experimental Protocols

To ensure the reproducibility and validity of these findings, this section provides detailed, step-by-step protocols for the key in vitro assays used to screen for anti-inflammatory activity.

General Experimental Workflow

The screening process for novel anti-inflammatory compounds typically follows a logical progression from broad, cost-effective assays to more specific, cell-based models.

Workflow cluster_prelim Preliminary Screening cluster_cell Cell-Based Assays (RAW 264.7 Macrophages) compound Test Compound (Spiro Thiochromene-Oxindole) bsa_assay Protein Denaturation Assay (BSA) compound->bsa_assay cytotoxicity Cytotoxicity Assay (MTT / CCK-8) bsa_assay->cytotoxicity If Active no_assay Nitric Oxide (NO) Inhibition Assay (Griess) cytotoxicity->no_assay If Non-Toxic elisa Cytokine Measurement (ELISA for TNF-α, IL-6) no_assay->elisa Confirm Activity

Caption: A typical workflow for the in vitro screening of novel anti-inflammatory compounds.

Protocol: Inhibition of Heat-Induced BSA Denaturation

This assay serves as a reliable and rapid preliminary screening method for anti-inflammatory activity.[4] Protein denaturation is a key contributor to the inflammatory response, and compounds that can prevent it are considered potential anti-inflammatory agents.[4][9]

  • Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitivity reactions, which contribute to inflammation. This assay measures the ability of a compound to inhibit this heat-induced denaturation.

  • Materials:

    • Bovine Serum Albumin (BSA), 1% w/v solution

    • Phosphate-Buffered Saline (PBS), pH 6.4

    • Test compounds and standard drug (Diclofenac sodium) dissolved in a suitable solvent (e.g., DMSO)

    • UV-Visible Spectrophotometer

  • Procedure:

    • Prepare reaction mixtures containing 1% w/v BSA and various concentrations of the test compounds (e.g., 50-800 µg/mL).[4][5]

    • Use PBS as the control, representing 100% protein denaturation.[10]

    • Incubate all samples at 37°C for 20 minutes.[10]

    • Increase the temperature to 70°C and incubate for an additional 5-10 minutes to induce denaturation.[10][11]

    • Allow the samples to cool to room temperature.

    • Measure the turbidity (absorbance) of each sample at 660 nm using a spectrophotometer.[10]

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

    • Determine the IC₅₀ value by plotting percentage inhibition against compound concentration.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is a cornerstone for evaluating anti-inflammatory potential. Macrophages, when stimulated with lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme, a key event in the inflammatory process.[12][13]

  • Principle: The Griess assay measures the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates inhibition of the NO production pathway.[12]

  • Materials:

    • RAW 264.7 murine macrophage cells (e.g., ATCC® TIB-71™).[14]

    • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics).[14]

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

    • Sodium nitrite for standard curve.

    • 96-well culture plates.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.[14]

    • Cytotoxicity Check (Crucial): Before the main assay, perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the concentrations of your test compound are not cytotoxic.[12][14] Observed NO inhibition is only meaningful if the cells are viable.

    • Treatment: Pre-treat the cells with various non-toxic concentrations of the spiro compounds for 1-2 hours.

    • Stimulation: Add LPS (typically 1 µg/mL) to all wells except the negative control to induce an inflammatory response.[14][15] Incubate for 24 hours.

    • Griess Assay:

      • Collect 100 µL of the culture supernatant from each well.[14]

      • Add 100 µL of Griess reagent to each supernatant sample.[15]

      • Incubate at room temperature for 10-15 minutes.[14]

      • Measure the absorbance at 540 nm.[15]

    • Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Section 4: Conclusion and Future Directions

The novel spiro thiochromene-oxindole scaffold represents a highly promising avenue for the development of next-generation anti-inflammatory agents. The initial in vitro data demonstrates potent activity, and in silico studies provide a strong mechanistic hypothesis centered on COX-2 inhibition.[5][6][7]

The path forward requires a systematic progression of research:

  • Expanded In Vitro Profiling: Conduct direct enzymatic assays for COX-1 and COX-2 to confirm the mechanism and quantify selectivity.

  • Cell-Based Confirmation: Utilize ELISA to measure the inhibition of other key pro-inflammatory mediators, such as TNF-α and IL-6, in LPS-stimulated macrophages.[15]

  • In Vivo Efficacy: Advance the most promising lead compounds into established animal models of inflammation (e.g., carrageenan-induced paw edema) to evaluate in vivo efficacy and safety.

  • ADMET Profiling: Perform comprehensive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to assess the drug-like properties of the lead candidates.

By following this rigorous, data-driven approach, the full therapeutic potential of spiro thiochromene-oxindoles can be unlocked, paving the way for new treatments that address the critical need for safer and more effective anti-inflammatory drugs.

References

A Senior Application Scientist's Guide to the Characterization of Impurities in Commercially Available Oxindole Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural integrity and purity of key building blocks are paramount. Oxindole boronic esters, valued intermediates in the synthesis of a multitude of biologically active compounds, are no exception. The presence of even trace-level impurities can have significant downstream consequences, impacting reaction yields, introducing unforeseen side products, and complicating purification efforts. Ultimately, the purity of these esters directly influences the quality and safety of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth comparison of analytical methodologies for the characterization of common impurities in commercially available oxindole boronic esters. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to impurity profiling.

The Impurity Landscape of Oxindole Boronic Esters: A Proactive Approach

A thorough understanding of the potential impurities in oxindole boronic esters begins with an examination of their synthesis and inherent stability. The two primary synthetic routes are Palladium-catalyzed Miyaura borylation of halo-oxindoles and Iridium-catalyzed C-H borylation of the oxindole core.[2][3][4] Each pathway, along with the inherent reactivity of the oxindole and boronic ester moieties, contributes to a predictable yet diverse impurity profile.

Common Impurities in Commercially Available Oxindole Boronic Esters:

Impurity ClassSpecific ExamplesOrigin
Process-Related Impurities Unreacted Halo-oxindoles, Bis(pinacolato)diboron (B₂pin₂), Unreacted OxindoleIncomplete reaction during synthesis.[3][4][5]
Residual Catalysts and LigandsPalladium or Iridium complexes and their associated phosphine ligands used in borylation reactions.[3][5]
Homocoupled ByproductsDimerization of the oxindole boronic ester or the starting halo-oxindole.[1]
Protodeborylation ProductsReplacement of the boronic ester group with a hydrogen atom.[1]
Degradation Products Oxindole Boronic AcidsHydrolysis of the boronic ester, often facilitated by moisture.[6][7]
BoroxinesTrimerization of the corresponding boronic acid through dehydration.[8][9][10]
Oxidized Oxindole DerivativesOxidation of the oxindole ring, potentially leading to ring-opened products.[9][10][11]
Residual Solvents Dioxane, Toluene, Acetonitrile, etc.Solvents used during the synthesis and purification processes.

A Comparative Analysis of Analytical Techniques

The effective characterization of this diverse array of impurities necessitates a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a comprehensive impurity profiling strategy.[12]

Workflow for Impurity Characterization

Impurity Characterization Workflow Impurity Characterization Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Elucidation cluster_2 Confirmation & Quantification HPLC_UV HPLC-UV LC_MS LC-MS High_Res_MS High-Resolution MS LC_MS->High_Res_MS Accurate Mass & Formula Determination NMR NMR Spectroscopy (1H, 13C, 11B) High_Res_MS->NMR Definitive Structure Reference_Standard Comparison with Reference Standard NMR->Reference_Standard Validated_HPLC Validated HPLC Method Reference_Standard->Validated_HPLC Method Validation Sample Oxindole Boronic Ester Sample Sample->HPLC_UV Purity Assessment & Quantification Sample->LC_MS Impurity Detection & Mass Identification NMR_Techniques NMR Techniques for Impurity Characterization Impurity Isolated Impurity 1H_NMR 1H NMR Impurity->1H_NMR Proton Environment 13C_NMR 13C NMR Impurity->13C_NMR Carbon Skeleton 11B_NMR 11B NMR Impurity->11B_NMR Boron Hybridization 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Structure Definitive Structure 2D_NMR->Structure

References

A Comparative Guide to C-3 Vinylation of Indazoles: Conventional Heating vs. Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, with C-3 functionalization being a critical step in the synthesis of numerous pharmacologically active compounds.[1][2][3] The palladium-catalyzed Heck reaction is a powerful tool for introducing a vinyl group at this position, creating a versatile synthetic handle for further diversification. This guide provides an in-depth comparison of two primary heating methodologies for this transformation: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a side-by-side analysis of performance metrics such as reaction time, yield, and overall efficiency. The evidence overwhelmingly demonstrates that microwave irradiation offers a significantly more rapid, efficient, and often higher-yielding pathway for the C-3 vinylation of indazoles, aligning with the principles of green chemistry and the fast-paced demands of drug discovery.[4][5][6]

Introduction: The Significance of C-3 Vinylated Indazoles

Indazole derivatives are prevalent in a wide array of approved drugs and clinical candidates, valued for their roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3][7] The functionalization of the C-3 position is a key strategy for modulating the biological activity and pharmacokinetic properties of these molecules.[1][8] Vinylation, in particular, installs a reactive alkene moiety that can be further manipulated through various chemical transformations, making 3-vinylindazoles highly valuable intermediates in pharmaceutical development.[9]

The Mizoroki-Heck reaction, a Nobel Prize-winning discovery, provides a reliable method for forming this crucial carbon-carbon bond between an unsaturated halide (like 3-iodoindazole) and an alkene.[10][11] The choice of energy input—be it a conventional oil bath or a dedicated microwave reactor—profoundly impacts the reaction's outcome, efficiency, and scalability.

The Heck Reaction: A Mechanistic Overview

Understanding the catalytic cycle of the Heck reaction is fundamental to optimizing reaction conditions. The process is generally accepted to proceed through a Pd(0)/Pd(II) cycle involving four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-I of 3-iodoindazole) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming the vinylated product and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.

  • Reductive Elimination & Catalyst Regeneration: A base is used to eliminate HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the cycle.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (+ Ar-X) PdII_Alkene [Ar-Pd(II)L(alkene)-X] PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Alkene->PdII_Intermediate Migratory Insertion Pd_Hydride H-Pd(II)L₂-X PdII_Intermediate->Pd_Hydride β-Hydride Elimination (+ Product) Product C-3 Vinylated Indazole PdII_Intermediate->Product Pd_Hydride->Pd0 Reductive Elimination (+ Base) HX_Salt HX • Base Pd_Hydride->HX_Salt ArX 3-Iodoindazole (Ar-X) ArX->Pd0 Alkene Alkene Alkene->PdII_Aryl Base Base Base->Pd_Hydride

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[10][12]

Methodology 1: Conventional Thermal Synthesis

Conventional heating relies on the transfer of thermal energy through conduction and convection, typically using an oil bath or heating mantle. This method is characterized by slow heating rates and the potential for significant temperature gradients within the reaction vessel, where the walls are hotter than the bulk solution.

Detailed Experimental Protocol: Conventional Heck Vinylation

This protocol is a representative procedure adapted from established literature.[13]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add deoxygenated solvent (e.g., Acetonitrile, MeCN) followed by the alkene (e.g., methyl acrylate, 1.5 eq) and a base (e.g., Triethylamine, Et₃N, 3.0 eq) via syringe.

  • Heating: Immerse the flask in a preheated oil bath set to the reflux temperature of the solvent (e.g., 80 °C for MeCN).

  • Reaction Monitoring: Allow the reaction to stir vigorously for an extended period (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.[13] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the C-3 vinylated indazole product.

Rationale for Experimental Choices
  • Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[10] The phosphine ligand (PPh₃) stabilizes the palladium catalyst and facilitates the reaction.

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are polar aprotic solvents that effectively dissolve the reactants and salts formed during the reaction. Their relatively high boiling points are necessary for achieving sufficient reaction rates under conventional heating.

  • Base: Triethylamine (Et₃N) acts as a scavenger for the hydrohalic acid (HI) generated during the catalytic cycle, preventing catalyst deactivation and driving the reaction forward.[10]

  • Time & Temperature: The prolonged reaction time and reflux temperature are necessary to overcome the activation energy barrier for the reaction using inefficient conductive heating.

Methodology 2: Microwave-Assisted Synthesis (MAOS)

Microwave synthesis utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture.[14][15] This leads to rapid, uniform, and highly efficient heating throughout the bulk of the solution, often resulting in dramatic rate accelerations.[16][17] Modern microwave reactors allow for reactions to be performed in sealed vessels at temperatures far exceeding the solvent's atmospheric boiling point, further expediting the process.[17]

Detailed Experimental Protocol: Microwave-Assisted Heck Vinylation

This protocol is adapted for microwave synthesis based on literature precedents.[9][18][19]

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-iodo-1H-indazole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

  • Reagent Addition: Add the solvent (e.g., MeCN), the alkene (e.g., methyl acrylate, 1.5 eq), and the base (e.g., Triethylamine, Et₃N, 3.0 eq).

  • Sealing: Securely cap the vessel. No pre-purging with inert gas is typically required for such rapid reactions, though it can be performed for sensitive substrates.

  • Microwave Irradiation: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (typically 5-30 minutes) with magnetic stirring. The reactor's software will modulate power to maintain the target temperature.

  • Work-up: After the reaction is complete, cool the vessel to room temperature using a compressed air stream. Filter the mixture through a pad of Celite® and concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Rationale for Experimental Choices
  • Sealed Vessel & High Temperature: The ability to use a sealed vessel allows the temperature to be raised significantly above the solvent's boiling point, dramatically accelerating the reaction rate according to the Arrhenius equation.[17]

  • Reduced Time: The efficiency of microwave heating means that reaction times can be reduced from many hours to mere minutes.[14][20] This minimizes the potential for thermal degradation of sensitive compounds and the formation of by-products.[15]

  • Green Chemistry: MAOS often leads to lower energy consumption, reduced solvent use, and cleaner reaction profiles, aligning with the principles of green chemistry.[4][6][21]

Comparative Analysis: Performance & Results

The most striking differences between the two methods are quantitative. The following table summarizes typical results for the Heck vinylation of a 3-iodoindazole with an acrylate.

ParameterConventional HeatingMicrowave SynthesisAdvantage
Reaction Time 12 - 24 hours5 - 30 minutesMicrowave
Product Yield (%) 65 - 80%75 - 95%Microwave
Reaction Temp. ~80 °C (reflux)120 - 160 °C (sealed)Microwave
Purity Profile Good, some by-productsExcellent, fewer by-productsMicrowave
Energy Usage High (prolonged heating)Low (short duration)Microwave
Reproducibility ModerateHighMicrowave

The data clearly indicates that microwave synthesis is superior in every key performance metric. The reduction in reaction time is often greater than 95%, and the yields are consistently higher. This is attributed to the uniform and rapid heating which minimizes the formation of thermal decomposition by-products and often leads to cleaner crude reaction mixtures, simplifying purification.[16][20]

Workflow Visualization: A Tale of Two Methods

The procedural differences and time savings are best illustrated with a comparative workflow diagram.

Workflow_Comparison cluster_conv Conventional Heating Workflow cluster_mw Microwave Synthesis Workflow conv_start Start conv_setup Assemble Glassware (Flask, Condenser) conv_start->conv_setup conv_purge Inert Gas Purge (15 min) conv_setup->conv_purge conv_add Add Reagents conv_purge->conv_add conv_heat Heat in Oil Bath (12-24 hours) conv_add->conv_heat conv_cool Cool to RT conv_heat->conv_cool conv_workup Work-up & Purify conv_cool->conv_workup conv_end End conv_workup->conv_end mw_start Start mw_add Add Reagents to Microwave Vial mw_start->mw_add mw_seal Seal Vial mw_add->mw_seal mw_irradiate Microwave Irradiation (5-30 minutes) mw_seal->mw_irradiate mw_cool Forced Cooling (5 min) mw_irradiate->mw_cool mw_workup Work-up & Purify mw_cool->mw_workup mw_end End mw_workup->mw_end

Caption: Comparative experimental workflows for conventional vs. microwave synthesis.

Conclusion & Future Outlook

For the C-3 vinylation of indazoles via the Heck reaction, microwave-assisted synthesis presents a compelling and superior alternative to conventional heating. Its primary advantages—dramatic reductions in reaction time, increased product yields, and enhanced purity—are critical for accelerating research and development pipelines in the pharmaceutical industry.[5][16] The technique's alignment with green chemistry principles further solidifies its position as the preferred method for modern synthetic chemistry.[4][22]

While conventional heating remains a viable option, particularly for large-scale syntheses where specialized microwave equipment may be a limiting factor, it is largely outclassed in efficiency and speed for discovery and optimization phases. The adoption of microwave technology empowers researchers to rapidly generate compound libraries, explore broader substrate scopes, and ultimately bring novel therapeutics to fruition more quickly and sustainably.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxindole-7-Boronic Acid, Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Central to this chemistry are boronic acids and their derivatives, such as Oxindole-7-boronic acid, pinacol ester. As a key building block, its effective use is paramount, but so is its responsible management from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this reagent, grounded in the principles of chemical safety and regulatory adherence. Our objective is to empower researchers with the knowledge to manage chemical waste streams confidently, ensuring a safe laboratory environment for all.

Understanding the Reagent: Hazard Profile and Chemical Reactivity

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic properties is essential.

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₁₄H₁₈BNO₃[1][2]

  • CAS Number: 1150271-45-6[1]

Hazard Profile: While specific toxicological data for this compound is not extensively documented, a conservative approach based on its chemical class is warranted.[3] The parent oxindole scaffold is present in many biologically active compounds.[4] Boronic acids, in general, are considered to have low toxicity; however, some have shown potential for mutagenic activity.[5][6] The primary immediate risks are associated with irritation upon contact. Safety Data Sheets (SDS) for similar boronic acid pinacol esters list potential hazards as skin irritation, serious eye irritation, and possible respiratory irritation.[7][8]

Key Reactivity Considerations for Disposal:

  • Stability: The pinacol ester group confers significant stability to the boronic acid moiety, protecting it from degradation pathways like protodeboronation and oxidation.[9] This stability means the compound will persist if not disposed of correctly.

  • Hydrolysis: Pinacol esters can be hydrolyzed under acidic or basic conditions to the corresponding boronic acid.[9] This is a critical consideration, as the properties and potential hazards of the boronic acid may differ from the ester. This hydrolysis can occur unintentionally in non-aqueous waste streams if acidic or basic materials are improperly mixed.

  • Oxidative Cleavage: The carbon-boron bond in boronic acids can be cleaved by strong oxidizing agents, such as hydrogen peroxide.[10] This reaction converts the boronic acid functionality into a hydroxyl group. While a potential degradation pathway, introducing strong oxidizers into a mixed waste stream is extremely hazardous and not recommended as a routine disposal method.

The Core Directive: Segregation and Professional Disposal

The cornerstone of safe chemical disposal is the unambiguous principle that unknowns are never mixed and that chemical waste is handled by licensed professionals. For this compound, the primary and mandatory disposal route is through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash. [11][12]

The following workflow provides a logical decision-making process for handling this reagent at the end of its lifecycle in the lab.

Caption: Disposal workflow for this compound.

Step-by-Step Protocols for Disposal

Adherence to a standardized operational procedure is critical for safety and compliance.

This category includes surplus or expired reagent, as well as consumables contaminated with the solid compound (e.g., weighing paper, gloves, disposable spatulas).

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is appropriate).

  • Containment: Carefully transfer the solid waste into a designated hazardous waste container. This should be a robust container with a secure, screw-top lid, clearly labeled for solid chemical waste.[11] To minimize dust, avoid dropping the material from a height.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13][14] Your institution may also require hazard pictograms or other identifiers.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA).[11][13] This area must be under the control of laboratory personnel and away from drains or sources of ignition.

  • Segregation: Ensure the container is segregated from incompatible chemical waste streams, particularly strong oxidizing agents, acids, and bases.[12][15]

  • Pickup: Once the container is full or has been in storage for the maximum allowable time (per institutional and EPA rules, often 90 days for large quantity generators), arrange for pickup via your EHS office.[14][16]

This category includes organic solvents used to dissolve the compound or rinse glassware.

  • PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves. All transfers should be conducted within a certified chemical fume hood.[17]

  • Collection of Rinsate: Rinse contaminated glassware (e.g., reaction flasks, beakers) with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Containment: Collect this rinsate in a designated, properly vented, and sealed hazardous liquid waste container (e.g., a solvent carboy).[12] Do not overfill containers; leave at least 10% headspace for vapor expansion.[14]

  • Labeling and Storage: Label and store the liquid waste container in the SAA, following the same guidelines as for solid waste (Steps 3-6 in Protocol 1). Ensure halogenated and non-halogenated waste streams are kept separate if required by your institution.[15]

  • Final Glassware Cleaning: After the initial solvent rinse (which is now hazardous waste), the glassware can typically be cleaned using standard laboratory detergents and procedures.

Quantitative Summary and Compliance Checklist
Parameter Guideline Rationale
Waste Container Filling Do not exceed 90% capacity.[14]Allows for vapor expansion and prevents spills during transport.
SAA Storage Limit (Volume) Max 55 gallons of hazardous waste per SAA.[13][18]EPA regulation to prevent large-scale accumulation at the point of generation.
SAA Storage Limit (Time) Varies by generator status; up to 90 days for LQGs.[16]Ensures timely removal of waste from the laboratory environment.
Labeling Requirement Must include "Hazardous Waste" and full chemical name.[13]Ensures clear identification for all personnel and waste handlers.
Container Integrity Must be compatible with contents, sealed, and in good condition.[11]Prevents leaks, spills, and vapor release.
On-Site Neutralization: A Word of Caution

While regulations may permit the neutralization of waste that is hazardous only due to corrosivity, this compound does not fall into this category.[19][20] Its potential toxicity and reactivity profile mean that it must be managed as hazardous waste.

Attempting to chemically degrade this compound (e.g., via oxidation or hydrolysis) in a non-controlled laboratory setting for disposal purposes is strongly discouraged . Such procedures can generate heat, unknown byproducts, or violent reactions if performed incorrectly, especially in a mixed waste stream.[17] Degradation and neutralization should only be performed by trained professionals in a dedicated facility.

By adhering to these structured protocols, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxindole-7-boronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
Oxindole-7-boronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.